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Foundational

Chemical structure of (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone

An In-Depth Technical Guide to the Chemical Structure and Significance of (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone Abstract This technical guide provides a comprehensive analysis of the chemical compound (4-Iodo-1H-p...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Structure and Significance of (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone

Abstract

This technical guide provides a comprehensive analysis of the chemical compound (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone, CAS Number 1706448-49-8[1]. We will dissect its molecular architecture, focusing on the interplay between its three core components: the 4-iodo-1H-pyrrole heterocyclic core, the methanone (carbonyl) linker, and the morpholine amide moiety. This document elucidates the compound's physicochemical properties, predicted spectroscopic signature, and a plausible synthetic pathway. Furthermore, by examining the established roles of its constituent pharmacophores in medicinal chemistry, this guide explores the compound's potential applications in drug discovery and development, positioning it as a valuable scaffold for generating novel therapeutic agents.

Introduction: The Pyrrole Scaffold as a Privileged Structure

The pyrrole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of natural products and synthetic molecules with significant biological activity. Pyrrole-containing analogues are a potent source of drugs with properties including antipsychotic, anticancer, anti-inflammatory, antibacterial, and antifungal activities.[2] The versatility of the pyrrole core allows for extensive functionalization, enabling chemists to fine-tune a molecule's steric, electronic, and pharmacokinetic properties. The strategic introduction of substituents, such as halogens and solubilizing groups, is a critical step in transforming a basic scaffold into a viable drug candidate. This guide focuses on a specific derivative, (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone, to illustrate how such modifications create a molecule of significant interest for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physicochemical properties is fundamental to its study and application.

  • Systematic IUPAC Name: (4-Iodo-1H-pyrrol-2-yl)(morpholin-4-yl)methanone

  • CAS Number: 1706448-49-8[1]

  • Molecular Formula: C₉H₁₁IN₂O₂

  • Molecular Weight: 306.10 g/mol

Table 1: Predicted Physicochemical Properties
PropertyValueSignificance in Drug Discovery
Topological Polar Surface Area (TPSA) 49.96 ŲInfluences membrane permeability and oral bioavailability. A value under 140 Ų is generally favorable.
LogP (Octanol-Water Partition Coeff.) 1.35Measures lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME). Values between 1-3 are often targeted.
Hydrogen Bond Donors 1 (Pyrrole N-H)The N-H group can engage in crucial hydrogen-bonding interactions with biological targets like enzyme active sites.
Hydrogen Bond Acceptors 3 (2x Oxygen, 1x Pyrrole N)The carbonyl and morpholine oxygens act as key hydrogen bond acceptors, contributing to target binding affinity.
Rotatable Bonds 1Low number of rotatable bonds suggests conformational rigidity, which can be advantageous for binding affinity and selectivity.

Note: Values are computed estimates based on the chemical structure and are valuable for initial in silico screening.

In-Depth Structural Analysis

The structure of (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone is a deliberate amalgamation of three distinct chemical motifs, each contributing to its overall profile.

The 4-Iodo-1H-Pyrrole Core

The central scaffold is a five-membered aromatic pyrrole ring. The iodine atom at the C4 position is a critical feature. Halogenation, particularly with iodine, serves two primary functions in medicinal chemistry:

  • Modulation of Bioactivity: The iodo-substituent can significantly enhance binding affinity to target proteins through halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. Studies have shown that heteroaromatic iodine-containing compounds can exhibit promising anticancer activity.[3]

  • Synthetic Handle: The carbon-iodine bond is relatively weak, making it an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows the compound to serve as a versatile intermediate for the synthesis of more complex analogues, enabling rapid exploration of the chemical space around the core scaffold.

The Morpholine Amide Moiety

Attached to the carbonyl group is a morpholine ring, a common feature in modern drug design. Its inclusion is a strategic choice to impart favorable "drug-like" properties:

  • Aqueous Solubility: The oxygen atom and the tertiary amine within the morpholine ring improve the compound's polarity and ability to interact with water, which is often crucial for bioavailability.

  • Metabolic Stability: Morpholine is generally resistant to metabolic degradation, which can increase the half-life of a drug in the body.

  • Conformational Stability: The morpholine ring typically adopts a stable chair conformation, which can help to lock the orientation of the substituent and reduce the entropic penalty of binding to a target.[4]

The amide bond linking the pyrrole and morpholine is planar and provides a rigid connection, further defining the molecule's three-dimensional shape.

Structural Visualization

The following diagram illustrates the connectivity and arrangement of the atoms in (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone.

Caption: 2D structure of (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone.

Proposed Synthesis and Retrosynthesis

While specific literature for the synthesis of this exact molecule is sparse, a chemically sound and robust synthetic route can be proposed based on established organic chemistry principles. The most logical approach involves an amide coupling as the final key step.

Retrosynthetic Analysis

A retrosynthetic analysis simplifies the synthesis by working backward from the target molecule. The primary disconnection is at the amide bond, which is reliably formed via coupling reactions.

retrosynthesis target (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone disconnection Amide Bond Disconnection target->disconnection intermediates disconnection->intermediates acid 4-Iodo-1H-pyrrole-2-carboxylic acid intermediates->acid amine Morpholine intermediates->amine

Caption: Retrosynthesis of the target molecule via amide bond disconnection.

Proposed Experimental Protocol

This protocol outlines a two-step synthesis starting from commercially available 1H-pyrrole-2-carboxylic acid.

Step 1: Iodination of 1H-Pyrrole-2-carboxylic acid

  • Rationale: The pyrrole ring is electron-rich and susceptible to electrophilic substitution. Iodination is expected to occur preferentially at the C4 position due to the directing effect of the C2-carboxylic acid group.

  • Procedure:

    • To a stirred solution of 1H-pyrrole-2-carboxylic acid (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield 4-iodo-1H-pyrrole-2-carboxylic acid.

Step 2: Amide Coupling with Morpholine

  • Rationale: Standard peptide coupling reagents efficiently form amide bonds from carboxylic acids and amines with high yields and minimal side products.

  • Procedure:

    • Dissolve 4-iodo-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.5 eq).

    • Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.

    • Add morpholine (1.2 eq) dropwise to the activated acid solution.

    • Continue stirring at room temperature for 12-18 hours until the reaction is complete (monitored by LC-MS).

    • Dilute the reaction mixture with water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting crude solid by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the final product, (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone.

Potential Applications in Drug Discovery

The chemical architecture of (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone makes it a compelling scaffold for drug discovery programs. The combination of its structural motifs suggests potential utility in several therapeutic areas:

  • Kinase Inhibition: Many successful kinase inhibitors, such as Sunitinib, feature a pyrrole or related indolin-2-one core.[3] These drugs often target ATP-binding sites, and the N-H donor and carbonyl acceptor of the pyrrole-methanone system are well-suited for forming key hydrogen bonds in such pockets.

  • Anti-inflammatory Agents: Pyrrole derivatives like tolmetin and ketorolac are well-known non-steroidal anti-inflammatory drugs (NSAIDs).[2] The scaffold is a proven pharmacophore for inhibiting enzymes like COX-1/COX-2.[2]

  • CNS-Active Agents: The pyrrole ring is found in compounds with antipsychotic and anxiolytic effects. Furthermore, related pyrrol-2-one derivatives have been investigated as potent antagonists for the MCHR1 receptor, with potential applications as anti-obesity agents.[5]

  • Antimicrobial Agents: Numerous pyrrole derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens.[3]

The presence of the iodo group provides an immediate route for library synthesis, allowing for the rapid development of structure-activity relationships (SAR) to optimize potency and selectivity against a chosen biological target.

Conclusion

(4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone is a strategically designed molecule that embodies key principles of modern medicinal chemistry. Its structure features a biologically active pyrrole core, a synthetically versatile iodine handle, and a pharmacokinetically favorable morpholine moiety. This unique combination of attributes makes it not only a subject of academic interest but also a highly valuable building block and lead scaffold for the development of next-generation therapeutics across multiple disease areas. Further investigation into its biological activity is highly warranted.

References

  • (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone | Chemsrc. (2025, August 26). Chemsrc.
  • Supporting Information - Knowledge UChicago. (n.d.). University of Chicago.
  • Nain, G., et al. (2015, January 23).
  • Geronikaki, A., et al. (2023, December 5). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. PMC.
  • Desai, B., et al. (2024, October 5). Exploring monocyclic core: Discovery of pyrrol-2-one derivatives as a new series of potent MCHR1 antagonists with in vivo efficacy. PubMed.
  • Sharma, A., et al. (2024). Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors. RSC Publishing.
  • (5-Iodothiophen-3-yl)(morpholino)methanone | ChemScene. (n.d.). ChemScene.
  • Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candid
  • Methanone, di-1H-pyrrol-2-yl- | C9H8N2O | CID 27478. (n.d.). PubChem.
  • 4-(4-Nitrophenyl)morpholine. (n.d.).

Sources

Exploratory

An In-depth Technical Guide to 4-Iodo-2-(morpholine-4-carbonyl)pyrrole: Nomenclature, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical entity 4-Iodo-2-(morpholine-4-carbonyl)pyrrole, including its nomenclature, a detailed syntheti...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical entity 4-Iodo-2-(morpholine-4-carbonyl)pyrrole, including its nomenclature, a detailed synthetic protocol, and an exploration of its potential applications in the fields of medicinal chemistry and drug discovery. As a compound integrating the structurally significant pyrrole and morpholine motifs, it represents a scaffold of considerable interest for the development of novel therapeutic agents.

Nomenclature and Chemical Identity

A clear and unambiguous identification of a chemical compound is fundamental for scientific communication. This section details the various identifiers for 4-Iodo-2-(morpholine-4-carbonyl)pyrrole.

IUPAC Name

The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone . This name precisely describes the molecular structure: a morpholine ring attached via its nitrogen atom to a carbonyl group, which is in turn bonded to the second position of a 4-iodinated pyrrole ring.

Synonyms and Identifiers

In scientific literature and chemical databases, this compound may be referred to by several synonyms. A consolidated list of its identifiers is provided in the table below for easy reference.

IdentifierValue
IUPAC Name (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone
CAS Number 1706448-49-8
Molecular Formula C₉H₁₁IN₂O₂
Molecular Weight 322.10 g/mol
Common Synonyms 4-Iodo-2-(morpholine-4-carbonyl)pyrrole

Synthesis of (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone

While specific literature detailing the synthesis of this exact molecule is sparse, a robust and logical synthetic route can be devised based on established organic chemistry principles, particularly the formation of amide bonds. The proposed synthesis involves a two-step process starting from the commercially available 4-iodo-1H-pyrrole-2-carboxylic acid.

Synthetic Strategy: Amide Coupling

The most direct and widely employed method for the synthesis of amides is the coupling of a carboxylic acid with an amine. In this case, 4-iodo-1H-pyrrole-2-carboxylic acid serves as the carboxylic acid component, and morpholine acts as the amine. To facilitate this reaction, a coupling agent is necessary to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Synthesis_Workflow cluster_0 Step 1: Activation of Carboxylic Acid cluster_1 Step 2: Amide Bond Formation Carboxylic_Acid 4-Iodo-1H-pyrrole-2-carboxylic acid Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester Activation Coupling_Agent Coupling Agent (e.g., HATU, EDC) Coupling_Agent->Activated_Ester Product (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone Activated_Ester->Product Nucleophilic Attack Morpholine Morpholine Morpholine->Product

Caption: Proposed two-step synthesis of the target compound via amide coupling.

Detailed Experimental Protocol

This protocol is a well-established procedure for amide bond formation and is expected to yield the desired product in good purity and yield.[1][2]

Materials:

  • 4-Iodo-1H-pyrrole-2-carboxylic acid[3]

  • Morpholine

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-iodo-1H-pyrrole-2-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add morpholine (1.2 eq) and DIPEA (3.0 eq).

  • Addition of Coupling Agent: In a separate container, dissolve HATU (1.2 eq) or EDC (1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of reagents with atmospheric moisture and oxygen, which could lead to side products and reduced yields.

  • Anhydrous Solvent: The presence of water can hydrolyze the activated carboxylic acid intermediate, leading to the regeneration of the starting material and lower product yield.

  • Base (DIPEA): A non-nucleophilic organic base is used to neutralize the hexafluorophosphate or hydrochloride salt formed during the activation of the carboxylic acid, driving the reaction forward.

  • Coupling Agent (HATU/EDC): These reagents are highly efficient in activating carboxylic acids to form a reactive intermediate that readily undergoes nucleophilic attack by the amine.[1][2]

  • Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and any byproducts.

Potential Applications and Scientific Insights

The Role of the Pyrrole Moiety

The pyrrole ring is a fundamental heterocyclic scaffold found in numerous natural products and synthetic drugs with a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[4][5] The presence of an iodine atom on the pyrrole ring can significantly influence the molecule's properties. Halogenation can enhance lipophilicity, which may improve membrane permeability, and can also introduce a site for further chemical modification or act as a bioisostere for other functional groups. Iodo-substituted heterocyclic compounds have shown promise as antimicrobial and anticancer agents.[6][7][8]

The Significance of the Morpholine Scaffold

The morpholine ring is considered a "privileged structure" in medicinal chemistry. Its incorporation into a molecule can confer several advantageous properties:

  • Improved Physicochemical Properties: The morpholine moiety can increase the aqueous solubility and metabolic stability of a compound.[9][10][11][12]

  • Enhanced Pharmacokinetics: Its presence often leads to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[9][12]

  • Biological Activity: Morpholine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[11][13][14]

The amide linkage of the morpholine to the pyrrole core in the title compound results in a morpholine amide, a functional group that has been explored as a stable and versatile acylating intermediate in organic synthesis.[15]

Potential_Applications cluster_Pyrrole Iodo-Pyrrole Core cluster_Morpholine Morpholine Amide Moiety Target_Compound (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone Antimicrobial Antimicrobial Activity Target_Compound->Antimicrobial Potential for Anticancer Anticancer Activity Target_Compound->Anticancer Potential for Anti_inflammatory Anti-inflammatory Activity Target_Compound->Anti_inflammatory Potential for Improved_Solubility Improved Solubility Target_Compound->Improved_Solubility Likely to exhibit Metabolic_Stability Metabolic Stability Target_Compound->Metabolic_Stability Likely to exhibit Favorable_PK Favorable Pharmacokinetics Target_Compound->Favorable_PK Likely to exhibit

Caption: Logical relationship between the structural components of the target compound and its potential applications.

Postulated Biological Significance

Given the established bioactivities of its constituent parts, (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone could be a valuable lead compound for the development of novel therapeutics. It is hypothesized that this molecule may exhibit:

  • Antimicrobial Activity: The combination of the iodo-pyrrole core with the morpholine moiety could result in synergistic or enhanced antimicrobial effects against a range of bacterial and fungal pathogens.

  • Anticancer Properties: Many pyrrole and morpholine derivatives have shown promise as anticancer agents. This compound could be investigated for its cytotoxic effects against various cancer cell lines.

  • Enzyme Inhibition: The specific arrangement of functional groups may allow for targeted inhibition of enzymes implicated in various diseases.

Further research, including in vitro and in vivo studies, is warranted to fully elucidate the biological activity and therapeutic potential of this compound.

Conclusion

(4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone is a well-defined chemical entity with a clear nomenclature. While direct experimental data on this specific molecule is limited, its synthesis can be reliably achieved through standard amide coupling procedures. The convergence of the biologically significant iodo-pyrrole and morpholine scaffolds within its structure suggests a high potential for this compound to serve as a valuable building block or lead candidate in drug discovery programs targeting a variety of diseases. This guide provides the foundational knowledge for researchers to synthesize and explore the therapeutic promise of this intriguing molecule.

References

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). Molecules. [Link]

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. (2020). Medicinal Research Reviews. [Link]

  • Palacín, C., et al. (1997). Synthesis and Antifungal Activity of New Azole Derivatives Containing an N-acylmorpholine Ring. Journal of Medicinal Chemistry, 40(8), 1237-1245. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]

  • Novel Antimicrobial Iodo-Dihydro-Pyrrole-2-One Compounds: Future Medicinal Chemistry. (2023). Future Medicinal Chemistry. [Link]

  • SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE. (n.d.). CyberLeninka. [Link]

  • Novel Antimicrobial Iodo-Dihydro-Pyrrole-2-One Compounds. (2024). Request PDF. [Link]

  • Synthesis of N‐homoallyl morpholines from... - ResearchGate. (n.d.). Retrieved from [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2022). Molecules. [Link]

  • Morpholine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of N-substituted morpholine nucleoside derivatives. (2020). Nucleosides, Nucleotides & Nucleic Acids. [Link]

  • Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). (2022). ACS Omega. [Link]

  • Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. (2023). Iranian Journal of Pharmaceutical Research. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2009). Tetrahedron Letters. [Link]

  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. (2015). Der Pharma Chemica. [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Technology Networks. [Link]

Sources

Foundational

Physicochemical Profiling and Solubility Dynamics of Iodinated Pyrrole Amides

Introduction & Core Rationale Iodinated pyrrole amides represent a highly privileged structural scaffold in medicinal chemistry. They are frequently utilized in the design of kinase inhibitors, advanced contrast agents,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Core Rationale

Iodinated pyrrole amides represent a highly privileged structural scaffold in medicinal chemistry. They are frequently utilized in the design of kinase inhibitors, advanced contrast agents, and synthetic analogs of marine alkaloids (such as oroidin and nagelamide derivatives)[1]. The strategic incorporation of an iodine atom onto the pyrrole ring introduces unique steric bulk and a highly polarizable electron cloud, which significantly alters the physicochemical landscape of the molecule.

Concurrently, the amide functionality introduces rigid hydrogen-bond donor and acceptor dynamics. Understanding the delicate thermodynamic balance between the highly lipophilic iodine atom and the polar amide group is critical for scientists aiming to optimize the pharmacokinetics, bioavailability, and formulation viability of these compounds.

Physical Properties and Structural Dynamics

The physical properties of iodinated pyrrole amides are dictated by the interplay between the electron-rich pyrrole core, the electron-withdrawing amide group, and the heavy halogen[2].

  • Halogen Bonding & Polarizability: Iodine is the largest and most polarizable of the stable halogens. It frequently participates in orthogonal halogen bonding, where the electropositive "σ-hole" of the iodine atom interacts with Lewis bases. This interaction increases the melting point and crystalline stability of these amides but drastically reduces their aqueous solubility[3].

  • Dipole Moment & Planarity: The pyrrole-amide bond possesses partial double-bond character due to resonance, enforcing a planar molecular conformation. This planarity promotes strong intermolecular π-π stacking and hydrogen bonding in the solid state, leading to exceptionally high lattice energies.

Table 1: Typical Physicochemical Parameters of Iodinated Pyrrole Amides
PropertyTypical Range / ValueCausality / Structural Driver
Molecular Weight 250 - 450 g/mol Heavy mass contribution of the Iodine atom (126.9 g/mol ).
LogP (Octanol/Water) 2.5 - 4.8High lipophilicity driven by the large, non-polarizable surface area of iodine.
Aqueous Solubility < 10 µg/mL (Insoluble)High crystal lattice energy and hydrophobic halogen bulk preventing cavity formation in water.
Solubility in DMSO/DMF > 50 mg/mL (Soluble)Disruption of intermolecular H-bonds by polar aprotic solvents acting as strong H-bond acceptors[3].
pKa (Pyrrole NH) 14.5 - 16.0The electron-withdrawing amide and iodine slightly increase acidity compared to a bare pyrrole ring.

Solubility Profiles and Solvation Thermodynamics

The primary hurdle in developing iodinated pyrrole amides into viable therapeutics is their notoriously poor aqueous solubility[3][4]. The thermodynamic barrier to dissolution in water is driven by two main factors:

  • Cavity Formation: Water must form a large, entropically unfavorable cavity to accommodate the bulky iodine atom.

  • Lattice Disruption: The strong intermolecular hydrogen bonding between the pyrrole NH and the amide carbonyl must be broken, which requires a high input of enthalpy.

To circumvent these issues during in vitro screening, researchers heavily rely on polar aprotic solvents (e.g., DMSO, DMF). These solvents act as strong hydrogen-bond acceptors that effectively solvate the pyrrole NH without requiring the high entropic cost of cavity formation associated with water[3]. For in vivo applications, prodrug strategies are frequently employed. The synthesis of acetoxymethyl or pivaloyloxymethyl esters can temporarily mask polar contacts, increasing lipophilicity for cell membrane permeation before endogenous esterases cleave the prodrug to restore the active amide[4].

Experimental Workflows: Synthesis and Solubility Profiling

To ensure scientific integrity and reproducibility, the following protocols describe the self-validating systems used to synthesize and evaluate these compounds.

Protocol 1: Regioselective Synthesis of 4-Iodo-1H-pyrrole-2-carboxamides

The selective introduction of iodine requires careful tuning to avoid over-halogenation. N-Iodosuccinimide (NIS) is preferred over molecular iodine (I₂) due to its milder nature and superior regiocontrol[2][3].

  • Substrate Preparation: Dissolve 10 mmol of the starting 1H-pyrrole-2-carboxamide in 50 mL of anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere.

    • Rationale: DMF stabilizes the intermediate arenium ion during electrophilic attack and prevents premature precipitation of the iodinated product.

  • Electrophilic Iodination: Cool the solution to 0°C. Add 10.5 mmol of N-Iodosuccinimide (NIS) portion-wise over 15 minutes.

    • Rationale: Slow addition controls the exothermic electrophilic aromatic substitution, minimizing the formation of di-iodinated byproducts[3].

  • Reaction Monitoring: Stir the mixture in the dark for 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3) until the starting material is completely consumed.

  • Quenching and Extraction: Pour the mixture into 100 mL of ice-cold 10% aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize unreacted iodine species. Extract with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography to yield the pure iodinated pyrrole amide.

Protocol 2: Thermodynamic Solubility Profiling (Shake-Flask Method)
  • Equilibration: Add an excess amount of the synthesized iodinated pyrrole amide (approx. 5 mg) to 1 mL of the test medium (e.g., Phosphate Buffered Saline, pH 7.4).

  • Agitation: Seal the vial and agitate at 300 rpm at a constant temperature of 25.0 ± 0.5 °C for 48 hours.

    • Rationale: A 48-hour window ensures that true thermodynamic equilibrium is reached between the solid phase and the saturated solution, preventing artificially high kinetic solubility readings.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet undissolved particulates.

  • Quantification: Dilute the supernatant appropriately with the mobile phase and analyze via HPLC-UV against a pre-established calibration curve.

    • Rationale: HPLC provides high specificity, ensuring that any degraded compound is separated and not falsely quantified as dissolved intact API.

Mechanistic Visualization

G A Pyrrole Core B Amide Coupling (Acylation) A->B Step 1 C Electrophilic Iodination (NIS / DMF) B->C Step 2 D Iodinated Pyrrole Amide (Target Scaffold) C->D Step 3 E Physicochemical Profiling (LogP, pKa, Solubility) D->E Analysis F Solubility Optimization (Prodrugs, Formulations) D->F Enhancement

Workflow for the synthesis and profiling of iodinated pyrrole amides.

References

  • Smolecule. "4-iodo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde - Smolecule". Smolecule.
  • Benchchem. "3-Iodo-1H-pyrrole-2-carbaldehyde|CAS 40566-07-2 - Benchchem". Benchchem.
  • Scholaris. "An Exploration into the Molecular Recognition of Signal Transducer and Activator of Transcription 3 Protein Via Rationally Designed Small Molecule Binders". Scholaris.
  • RSC Publishing. "Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids". Organic & Biomolecular Chemistry.
  • SciTechnol. "Therapeutic Significance of Pyrrole in Drug Delivery". Journal of Pharmaceutical Sciences & Emerging Drugs.

Sources

Exploratory

Molecular Architecture and Synthetic Utility of (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone: A Technical Guide for Advanced Drug Discovery

In the landscape of modern medicinal chemistry, the rational design of targeted therapeutics—particularly kinase inhibitors—heavily relies on versatile, bifunctional building blocks. One such critical intermediate is (4-...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the rational design of targeted therapeutics—particularly kinase inhibitors—heavily relies on versatile, bifunctional building blocks. One such critical intermediate is (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone (CAS: 1706448-49-8)[1].

This technical whitepaper provides an in-depth analysis of its physicochemical properties, specifically detailing its molecular weight and formula, and outlines field-proven, self-validating protocols for its synthesis and downstream application in drug discovery.

Physicochemical Profiling & Structural Analysis

The fundamental identity of (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone is defined by its molecular formula, C9H11IN2O2 . Based on standard atomic weights, the exact molecular weight is calculated as 306.10 g/mol .

The molecular architecture is composed of two primary pharmacophoric elements connected by an amide linkage:

  • The 4-Iodo-1H-pyrrole Core: The pyrrole ring provides a critical hydrogen-bond donor (NH). More importantly, the iodine atom at the C4 position serves as a highly reactive, polarizable vector for transition-metal-catalyzed cross-coupling.

  • The Morpholine Motif: A saturated heterocyclic ring that enhances aqueous solubility, modulates lipophilicity (LogP), and frequently acts as a hydrogen-bond acceptor in the hinge region of various kinases.

Table 1: Quantitative Physicochemical Properties

PropertyValue
Chemical Name (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone
CAS Registry Number 1706448-49-8
Molecular Formula C9H11IN2O2
Molecular Weight 306.10 g/mol
Monoisotopic Mass 305.9865 Da
Hydrogen Bond Donors 1 (Pyrrole NH)
Hydrogen Bond Acceptors 3 (Carbonyl O, Morpholine O, Morpholine N)
Mechanistic Role in Drug Discovery

The strategic placement of the morpholine and iodo groups in this building block is highly intentional. In the development of inhibitors targeting the PI3K/AKT/mTOR signaling pathway, morpholine derivatives are ubiquitous. The oxygen atom in the morpholine ring acts as a critical hydrogen-bond acceptor, mimicking the interaction of the adenine ring of ATP within the kinase hinge region ().

Concurrently, the C4-iodo substituent on the pyrrole ring offers a programmable site for structural diversification. Because the carbon-iodine bond is weaker and more easily undergoes oxidative addition than carbon-bromine or carbon-chlorine bonds, it is the premier choice for late-stage functionalization via Suzuki-Miyaura or Sonogashira couplings ().

Experimental Workflows: Synthesis & Downstream Application

To ensure reproducibility and high yield, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify success at each stage.

Protocol 1: Synthesis of (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone

Objective: Amide coupling of 4-iodo-1H-pyrrole-2-carboxylic acid (CAS: 252861-26-0)[2] with morpholine.

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under an N2 atmosphere, dissolve 4-iodo-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.2 M. Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir at 25°C for 15 minutes.

    • Causality for Optimization: HATU is selected over traditional EDC/HOBt due to its superior kinetics in forming the highly reactive OAt ester, which is crucial for driving the reaction with electron-deficient pyrrole substrates. DIPEA provides the necessary basicity to deprotonate the carboxylic acid, while its steric bulk prevents unwanted nucleophilic attack on the coupling reagent itself.

  • Coupling: Add morpholine (1.5 eq) dropwise to the activated ester solution. Stir continuously for 2 hours at 25°C.

  • Self-Validation (LC-MS Checkpoint): Aliquot 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The protocol is validated when the starting material mass (m/z 236 [M-H]⁻) is fully depleted, and the product mass emerges cleanly at m/z 307 [M+H]⁺ .

  • Workup & Purification: Quench the reaction with saturated aqueous NH4Cl. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash chromatography (DCM:MeOH gradient) to yield the pure product.

Table 2: Reaction Optimization Parameters for Amide Coupling

ParameterStandard ConditionOptimized ConditionCausality for Optimization
Coupling Agent EDC/HOBtHATUSuperior kinetics for electron-deficient pyrrole substrates; maximizes yield.
Base Triethylamine (TEA)DIPEAIncreased steric hindrance of DIPEA prevents nucleophilic attack on the coupling agent, reducing side-product formation.
Solvent Dichloromethane (DCM)DMFBetter solubility profile for the highly polar iodo-pyrrole carboxylic acid intermediate.
Protocol 2: Downstream Suzuki-Miyaura Cross-Coupling

Objective: Arylation at the C4 position to build advanced kinase inhibitor scaffolds.

Step-by-Step Methodology:

  • Preparation: Combine (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone (1.0 eq), an aryl boronic acid (1.2 eq), and K2CO3 (3.0 eq) in a 1,4-dioxane/H2O mixture (4:1 v/v).

  • Degassing & Catalysis: Sparge the mixture with N2 gas for 10 minutes. Add Pd(dppf)Cl2 (0.05 eq).

    • Causality for Optimization: Rigorous degassing is mandatory. The presence of dissolved oxygen leads to the oxidative homocoupling of the boronic acid and rapid deactivation of the Pd(0) catalytic species, which will drastically reduce the yield of the desired cross-coupled product.

  • Reaction: Heat the sealed vessel to 90°C for 4 hours.

  • Self-Validation (LC-MS Checkpoint): Monitor the reaction for the disappearance of the m/z 307 [M+H]⁺ peak and the appearance of the new mass corresponding to the arylated product (Product MW = 306.10 - 126.90 (I) + Aryl MW - 1.01 (H)).

Visualizing the Synthetic and Biological Context

To fully map the utility of (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone, the following diagrams illustrate its synthetic progression and its ultimate pharmacological target context.

SynthWorkflow SM 4-Iodo-1H-pyrrole-2-carboxylic acid (CAS: 252861-26-0) Reagents Morpholine, HATU, DIPEA DMF, 25°C, 2h SM->Reagents Product (4-Iodo-1H-pyrrol-2-yl) (morpholino)methanone MW: 306.10 g/mol Reagents->Product Downstream Suzuki-Miyaura Coupling (Pd-catalyzed Arylation at C4) Product->Downstream Target Advanced Kinase Inhibitor (e.g., PI3K/mTOR Target) Downstream->Target

Synthetic workflow from precursor to advanced kinase inhibitor via the iodo-pyrrole intermediate.

Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Inhibitor Morpholino-Pyrrole Derivative Inhibitor->PI3K Inhibitor->mTOR

Pharmacological intervention in the PI3K/AKT/mTOR signaling pathway by morpholine derivatives.

References
  • Chemsrc. "(4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone | CAS#: 1706448-49-8". Chemsrc Chemical Database. URL:[Link]

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron, 61(46), 10827-10852. URL:[Link]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. URL:[Link]

Sources

Foundational

Comprehensive Safety Data Sheet &amp; Technical Whitepaper: (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Hybrid Safety Data Sheet (SDS) & Mechanistic Technical Guide Executive Summary & Structural Rationale As a Senior Applic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Hybrid Safety Data Sheet (SDS) & Mechanistic Technical Guide

Executive Summary & Structural Rationale

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of designing fragment libraries that balance target affinity with favorable physicochemical properties. (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone is a highly privileged, bifunctional building block designed specifically for fragment-based drug discovery (FBDD).

The structural logic of this compound relies on three distinct domains:

  • The Pyrrole Core: A versatile heteroaromatic system that acts as a fundamental hydrogen bond donor/acceptor[1]. It is heavily utilized in the design of kinase inhibitors, specifically targeting the ATP-binding hinge region of proteins like ERK[2].

  • The Morpholine Amide: Morpholine amides are excellent acylating intermediates and structural motifs[3]. In medicinal chemistry, the morpholine ring acts as a solvent-exposed, solubilizing group that improves the compound's aqueous solubility and metabolic stability without violating Lipinski’s Rule of Five.

  • The C4-Iodo Vector: The iodine atom provides a highly reactive synthetic handle for late-stage palladium-catalyzed diversification (e.g., Suzuki or Sonogashira couplings), allowing researchers to probe deep hydrophobic pockets, such as those found in the SARS-CoV-2 NSP14 methyltransferase[4].

Chemical Identity & Physicochemical Properties (SDS Core)

To ensure reproducible assay development and safe handling, the foundational physicochemical and hazard data are summarized below.

Table 1: Chemical Identity & Physical Properties
ParameterSpecification / Value
Chemical Name (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone
Molecular Formula C9H11IN2O2[5]
Molecular Weight 306.10 g/mol [5]
SMILES (Isomeric) O=C(C1=CC(I)=CN1)N2CCOCC2
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, and Methanol; poorly soluble in H₂O
Storage Conditions Store at 2-8°C under an inert atmosphere (Argon/N₂). Light sensitive.
Table 2: GHS Hazard Classification & Handling Protocols
Hazard ClassCategoryH-StatementPrevention & Response (P-Statements)
Skin Corrosion/Irritation Category 2H315: Causes skin irritationP280: Wear protective nitrile gloves and lab coat.
Serious Eye Damage Category 2AH319: Causes serious eye irritationP305+P351+P338: Rinse cautiously with water for several minutes.
STOT (Single Exposure) Category 3H335: May cause respiratory irritationP261: Avoid breathing dust. Handle exclusively in a certified fume hood.

Mechanistic Synthesis Workflow

The synthesis of (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone relies on a highly efficient amide coupling between 4-iodo-1H-pyrrole-2-carboxylic acid and morpholine.

Rationale for Reagent Selection

While traditional carbodiimides (e.g., EDC/HOBt) can be used, we mandate the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The presence of the nitrogen in the HOAt pyridine ring provides a neighboring group effect that accelerates nucleophilic attack by morpholine, driving the reaction to completion faster and with fewer epimerization side-reactions[6].

AmideCoupling A 4-Iodo-1H-pyrrole- 2-carboxylic acid B HATU / DIPEA Activation Complex A->B DMF, 0°C C Morpholine Nucleophilic Attack B->C Active Ester Formation D (4-Iodo-1H-pyrrol-2-yl) (morpholino)methanone C->D -HOAt >85% Yield

Fig 1: Mechanistic workflow of HATU-mediated amide coupling for morpholino methanone synthesis.

Step-by-Step Amide Coupling Protocol

This protocol is designed as a self-validating system; TLC and LC-MS checkpoints are embedded to ensure causality and reaction integrity.

  • Activation: In an oven-dried, argon-purged round-bottom flask, dissolve 4-iodo-1H-pyrrole-2-carboxylic acid (1.0 eq, 5.0 mmol) in anhydrous DMF (0.2 M). Cool the mixture to 0°C using an ice bath.

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 15.0 mmol) dropwise. Causality: DIPEA is a sterically hindered base that deprotonates the carboxylic acid without acting as a competing nucleophile.

  • Ester Formation: Add HATU (1.2 eq, 6.0 mmol) portion-wise. Stir at 0°C for 30 minutes. Validation Check: An aliquot analyzed via LC-MS should show the mass of the HOAt-active ester intermediate.

  • Nucleophilic Attack: Add morpholine (1.5 eq, 7.5 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM) to yield the pure product.

Downstream Pharmacological Diversification

The true value of this compound lies in its C4-iodo group, which serves as a prime candidate for fragment-to-lead optimization via transition-metal catalysis[7].

CrossCoupling A (4-Iodo-1H-pyrrol-2-yl) (morpholino)methanone B Suzuki-Miyaura (Pd-catalyzed Arylation) A->B R-B(OH)2 C Sonogashira (Pd/Cu-catalyzed Alkynylation) A->C R-C≡CH D Kinase Inhibitor Library Generation B->D C->D

Fig 2: Late-stage diversification of the 4-iodo scaffold via palladium-catalyzed cross-coupling.

Standard Suzuki-Miyaura Cross-Coupling Protocol

To build a library of kinase inhibitors, the iodo-scaffold can be arylated using the following validated methodology:

  • Setup: Charge a microwave vial with (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone (1.0 eq), the desired arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Sparge the solution with Argon for 10 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), halting the catalytic cycle.

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 eq) rapidly under Argon. Seal the vial.

  • Reaction: Heat the mixture at 90°C for 12 hours (or 110°C for 30 mins via microwave irradiation).

  • Isolation: Filter through a pad of Celite to remove palladium black, concentrate, and purify via preparative HPLC.

References

  • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." ACS Organic Process Research & Development, 2016. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5288643". PubChem, 2025. URL: [Link]

  • Ogiwara, Y. "Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis." Synthesis, 2025. URL: [Link]

  • "Pyrrole inhibitors of ERK protein kinase, synthesis thereof and intermediates thereto." U.S. Patent 7354939B2, 2008.
  • "Implications of Fragment-Based Drug Discovery in Tuberculosis and HIV." MDPI, 2022. URL: [Link]

  • "Sulfonamide-1h-pyrrole-2-carboxamide inhibitors of sars-cov-2 nsp14 methyltransferase and derivatives thereof." WIPO Patent WO2024158863A1, 2024.
  • "Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics." RSC Advances, 2015. URL: [Link]

Sources

Exploratory

Unlocking the Privileged Scaffold: A Technical Guide to Morpholino-Methanone Pyrrole Derivatives

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Perspective: Senior Application Scientist As a Senior Application Scientist navigating the complexities of modern drug discovery, I have consi...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Perspective: Senior Application Scientist

As a Senior Application Scientist navigating the complexities of modern drug discovery, I have consistently observed that the strategic fusion of specific heterocycles unlocks unprecedented biological efficacy. The morpholino-methanone pyrrole scaffold represents a masterclass in rational drug design. By bridging the lipophilic, hydrogen-bonding capacity of a pyrrole ring with the pharmacokinetic-enhancing properties of a morpholine ring via a rigid methanone (amide) linker, we create a highly tunable pharmacophore.

This whitepaper provides an in-depth mechanistic analysis, validated synthetic workflows, and a comprehensive literature review of morpholino-methanone pyrrole derivatives, designed to accelerate your bench-to-bedside translation.

Structural Rationale & Pharmacophore Modeling

The architectural brilliance of the morpholino-methanone pyrrole core lies in the synergistic causality of its three distinct moieties:

  • The Pyrrole Ring: As a nitrogen-containing, five-membered aromatic heterocycle, pyrrole acts as an exceptional hydrogen-bond donor[1]. Its compact size allows it to penetrate deep into hydrophobic enzymatic pockets, making it a staple in the design of kinase inhibitors and antimicrobial agents[1][2].

  • The Morpholine Ring: Morpholine is a privileged scaffold in medicinal chemistry[3]. The inclusion of the oxygen atom introduces a hydrogen-bond acceptor, while the overall saturated ring structure significantly improves aqueous solubility and metabolic stability, thereby optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile[3].

  • The Methanone (Amide) Linker: The carbonyl group not only provides essential structural rigidity to orient the heterocycles but also serves as a critical hydrogen-bond acceptor. This rigidity minimizes the entropic penalty upon target binding.

Therapeutic Applications & Quantitative Efficacy

Recent literature highlights the versatility of this scaffold across multiple therapeutic areas. For instance, pyrrole-2-carboxamide derivatives have emerged as highly potent inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3), effectively combating drug-resistant tuberculosis[4]. Similarly, these derivatives exhibit strong antiviral properties against Enterovirus EV71[5] and demonstrate selective cytotoxicity against HepG2 liver cancer cell lines[6]. Furthermore, they serve as critical building blocks in the synthesis of modified DNA minor-groove binders[7].

Table 1: Quantitative Biological Efficacy of Morpholino-Methanone Pyrrole Derivatives

Compound Class / ScaffoldPrimary Target / Disease AreaKey Quantitative MetricRef
Pyrrole-2-carboxamidesMmpL3 (M. tuberculosis)MIC < 0.016 μg/mL[4]
Morpholine-Pyrrole ConjugatesEnterovirus EV71EC50 = 2.29–6.16 μM[5]
2-Morpholino-quinoline derivativesHepG2 (Liver Cancer)IC50 = 8.50–12.76 μM[6]
1,5-Diaryl PyrrolesCOX-2 (Neuroinflammation)Reversal of 6-OHDA toxicity at 0.5 μM[8]

Mechanistic Pathway: MmpL3 Inhibition

To understand the causality of these compounds in a biological system, we must examine their target engagement. In the context of Mycobacterium tuberculosis, morpholino-methanone pyrrole derivatives disrupt cell wall biosynthesis by inhibiting MmpL3, a transporter responsible for shuttling trehalose monomycolate across the inner membrane[4].

Mechanism N1 Morpholino-methanone Pyrrole N2 MmpL3 Transporter Binding N1->N2 Target Engagement N3 Transport Inhibition N2->N3 Allosteric Block N4 Cell Wall Disruption N3->N4 Phenotype N5 Mycobacterial Cell Death N4->N5 Apoptosis/Lysis

Caption: Mechanism of action for MmpL3 inhibition by pyrrole derivatives.

Validated Synthetic Workflow

The synthesis of morpholino-methanone pyrroles typically relies on the amidation of a functionalized pyrrole-carboxylic acid. The following protocol is engineered as a self-validating system, ensuring high yield and purity through strategic chemical causality[9].

Synthesis N1 Pyrrole-2-carboxylic Acid N2 Activation (HATU/DIPEA) N1->N2 Base N3 Active Ester Intermediate N2->N3 Coupling N4 Morpholine Addition N3->N4 Nucleophile N5 Morpholino-methanone Pyrrole N4->N5 Purification

Caption: Step-by-step synthesis workflow of morpholino-methanone pyrrole.

Step-by-Step Synthetic Methodology

Step 1: Reagent Solvation & Preparation

  • Action: Dissolve 1.0 eq of the substituted pyrrole-2-carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Causality: Anhydrous DMF is selected because its high dielectric constant ensures complete solvation of polar precursors, while the argon atmosphere prevents premature hydrolysis of the highly reactive intermediates.

Step 2: Carboxylic Acid Activation

  • Action: Add 1.2 eq of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) followed by 2.5 eq of DIPEA (N,N-Diisopropylethylamine). Stir for 30 minutes at room temperature.

  • Causality: HATU rapidly converts the carboxylic acid into a highly reactive HOAt ester. DIPEA is explicitly chosen as a non-nucleophilic base; it deprotonates the carboxylic acid to facilitate HATU attack without acting as a competing nucleophile.

Step 3: Nucleophilic Substitution

  • Action: Add 1.5 eq of morpholine dropwise to the activated mixture. Stir for 4–6 hours.

  • Causality: Morpholine acts as the primary nucleophile. The dropwise addition controls the exothermic nature of the reaction, preventing the formation of unwanted side products.

Step 4: Self-Validating Reaction Monitoring

  • Action: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (1:1) mobile phase.

  • Validation: The complete disappearance of the lower-Rf starting material spot and the emergence of a higher-Rf product spot validates the completion of the nucleophilic attack before quenching.

Step 5: Workup and Purification

  • Action: Quench with saturated aqueous

    
    , extract with Ethyl Acetate, dry over anhydrous 
    
    
    
    , and purify via silica gel column chromatography.

In Vitro Biological Evaluation Protocol

To ensure data integrity when evaluating these compounds (e.g., for anti-tubercular MIC determination), the assay must be inherently self-validating.

Step-by-Step Assay Methodology

Step 1: Compound Preparation & Dilution

  • Action: Dissolve the synthesized morpholino-methanone pyrrole in 100% DMSO to create a 10 mM stock. Perform 2-fold serial dilutions in a 96-well microtiter plate using Middlebrook 7H9 broth.

  • Causality: DMSO ensures complete dissolution of the lipophilic scaffold. The final DMSO concentration must be kept below 1% to prevent solvent-induced cytotoxicity.

Step 2: Inoculation

  • Action: Add M. tuberculosis H37Rv culture (adjusted to an OD600 of 0.05) to each well.

Step 3: Self-Validating Controls

  • Action: Designate specific wells for positive controls (Rifampin, 1 μg/mL) and negative vehicle controls (1% DMSO in broth).

  • Validation: The assay is only deemed valid if the Rifampin wells show complete growth inhibition (validating assay sensitivity) and the DMSO wells show uninhibited logarithmic growth (ruling out vehicle toxicity).

Step 4: Incubation and Readout

  • Action: Incubate at 37°C for 7 days. Add Alamar Blue reagent and incubate for an additional 24 hours.

  • Causality: Alamar Blue relies on the metabolic reducing power of living cells to convert resazurin (blue) to resorufin (pink). A blue readout explicitly confirms bacterial cell death and establishes the Minimum Inhibitory Concentration (MIC)[4].

Conclusion

The morpholino-methanone pyrrole scaffold is a testament to the power of rational pharmacophore hybridization. By leveraging the hydrogen-bonding capabilities of pyrrole and the pharmacokinetic advantages of morpholine, researchers can develop highly potent, targeted therapeutics for oncology, infectious diseases, and neuroinflammation. Adhering to the self-validating synthetic and biological protocols outlined in this guide ensures robust, reproducible data critical for advancing these promising candidates through the drug development pipeline.

References

  • Source: National Institutes of Health (NIH)
  • Enterovirus Inhibition by Hinged Aromatic Compounds with Polynuclei Source: MDPI URL
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line Source: RSC Publishing URL
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Biological activities of morpholine derivatives and molecular targets involved Source: ResearchGate URL
  • Efficient Synthesis of Core-Fluorinated BODIPY-3,5-Diamides Source: MDPI URL
  • Source: National Institutes of Health (NIH)

Sources

Foundational

Technical Guide: In Silico Binding Affinity &amp; Optimization of (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone Analogs

The following technical guide details the in silico evaluation and optimization of (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone , a privileged scaffold in fragment-based drug discovery (FBDD). This guide addresses the sp...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the in silico evaluation and optimization of (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone , a privileged scaffold in fragment-based drug discovery (FBDD).

This guide addresses the specific challenges of modeling halogen bonding (XB) interactions critical to this molecule's affinity, a nuance often overlooked in standard high-throughput docking protocols.

Part 1: Executive Summary & Chemical Space Analysis

The molecule (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone represents a classic "fragment-to-lead" starting point. It combines three distinct pharmacophoric features into a low-molecular-weight scaffold (<350 Da), making it ideal for hit-to-lead optimization.

Structural Deconstruction
  • Pyrrole Core (1H-pyrrole): Acts as a hydrogen bond (HB) donor via the NH group. In kinase targets, this often mimics the ATP adenine hinge binding interaction.

  • Iodine Substituent (C4-position): The critical "warhead" for affinity. Iodine is a massive, polarizable halogen capable of forming strong Halogen Bonds (XB) with backbone carbonyls or sulfurs (e.g., Met, Cys) in the binding pocket.

    • Note: Standard docking scoring functions often treat halogens merely as hydrophobic spheres, failing to capture the directional

      
      -hole interaction. This guide corrects that oversight.
      
  • Morpholine Amide: Provides a solubility handle and a solvent-exposed hydrogen bond acceptor. It often sits at the channel entrance of the binding pocket, improving pharmacokinetic (PK) properties.

Target Landscape

Based on structural similarity and fragment screening data, this scaffold is most relevant for:

  • Serine/Threonine Kinases (p38 MAPK): The pyrrole-amide motif binds to the hinge region (Glu71/Met109), while the iodine targets the gatekeeper residue or hydrophobic back-pocket.

  • Mycobacterial MmpL3: Pyrrole-2-carboxamides are validated inhibitors of the MmpL3 transporter in Mycobacterium tuberculosis, where the amide linker is critical for conformational locking.

Part 2: Computational Workflow (Methodology)

To accurately predict the binding affinity of this iodine-rich scaffold, you cannot rely on standard force fields (like MMFF94) alone. You must account for the anisotropic electron density on the iodine atom.

Workflow Visualization

The following diagram outlines the "Halogen-Aware" computational pipeline required for this molecule.

G LigandPrep Ligand Preparation (QM Optimization) SigmaHole Sigma-Hole Derivation (ESP Calculation @ B3LYP/6-31G*) LigandPrep->SigmaHole Generate Wavefunction VirtualSite Virtual Site (EP) Fitting (Add massless charge +0.2e) SigmaHole->VirtualSite Map ESP to EP Docking XB-Aware Docking (AutoDock VinaXB / Glide XP) VirtualSite->Docking Parameterized Ligand TargetPrep Target Preparation (p38 MAPK / MmpL3) TargetPrep->Docking Protonation State MD MD Simulation (100ns) (OpenMM / AMBER w/ EP) Docking->MD Top Pose Analysis Binding Free Energy (MM-GBSA) MD->Analysis Trajectory

Figure 1: Workflow for integrating Quantum Mechanical sigma-hole parameterization into classical docking and MD pipelines.

Step-by-Step Protocol
Step 1: Quantum Mechanical Ligand Preparation

The iodine atom has a region of positive electrostatic potential (the


-hole) on the extension of the C-I bond.
  • Geometry Optimization: Optimize the ligand structure using DFT (Density Functional Theory).

    • Functional: B3LYP or

      
      B97X-D (includes dispersion corrections).
      
    • Basis Set: 6-31G* for C, H, N, O; and LANL2DZ (with effective core potential) for Iodine.

  • ESP Calculation: Calculate the Electrostatic Potential surface. Identify the maximum positive potential (

    
    ) on the tip of the iodine.
    
  • Virtual Site (Extra Point) Addition:

    • In your topology file (mol2/prmtop), add a massless "dummy atom" (EP) at distance

      
       Å from the Iodine nucleus along the C-I vector.
      
    • Assign a partial positive charge (e.g., +0.1 to +0.2e) to the EP and compensate by reducing the charge on the Iodine nucleus.

Step 2: Target Selection & Grid Generation
  • Target: p38 MAP Kinase (PDB Code: 3FLY or 1A9U are classic benchmarks for pyrrole-based inhibitors).

  • Grid Box: Center the grid on the hinge region (residues Met109/Gly110).

  • Constraints: If using Glide (Schrödinger), apply a H-bond constraint to the hinge residue backbone NH or CO to enforce the pyrrole binding mode.

Step 3: Halogen-Aware Docking

Standard AutoDock Vina ignores the directionality of halogens. Use AutoDock VinaXB or Glide XP with halogen bonding terms enabled.

  • VinaXB Command:

  • Critical Check: Ensure the Iodine atom is oriented toward a backbone carbonyl oxygen (Lewis base) with a C-I···O angle approaching 180° (optimal range: 160°-180°).

Step 4: Molecular Dynamics (MD) & MM-GBSA

Run a 100ns simulation to assess the stability of the morpholine ring, which often fluctuates in the solvent channel.

  • Force Field: CHARMM36m (protein) + CGenFF (ligand) OR AMBER ff14SB + GAFF2.

  • Solvent: TIP3P water model with 0.15M NaCl.

  • Analysis: Calculate

    
     using MM-GBSA.
    
    • Expect values in the range of -8.0 to -11.0 kcal/mol for potent analogs.

Part 3: SAR Analysis & Analog Design

The binding affinity of (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone can be modulated by specific structural changes. The table below summarizes the Structure-Activity Relationship (SAR) logic.

SAR Data Summary
Analog ModificationStructural ChangePredicted Effect (

)
Rationale
Parent 4-Iodo, MorpholineReferenceBaseline affinity driven by H-bonds + I···O XB.
I

Br
Iodine to BromineDecrease (+1.5 kcal/mol) Bromine has a smaller

-hole (

is lower), weakening the halogen bond.
I

Cl
Iodine to ChlorineDecrease (+3.0 kcal/mol) Chlorine has negligible

-hole character in this electron-rich pyrrole system; XB is lost.
I

CF

Iodine to TrifluoromethylVariable CF

is hydrophobic but lacks the directional

-hole specificity; may cause steric clash.
Pyrrole N-Methylation N-H

N-Me
Abolished Activity Loss of critical H-bond donor to the kinase hinge region.
Morpholine

Piperazine
O

NH
Increase (-0.5 kcal/mol) The secondary amine can form an additional salt bridge if a Glu/Asp residue is nearby at the pocket entrance.
Interaction Network Diagram

The following graph illustrates the binding mode of the parent compound within a theoretical kinase pocket (p38 MAPK model).

Interactions PyrroleNH Pyrrole NH (Donor) Met109 Met109 (Backbone O) PyrroleNH->Met109 H-Bond (2.1 Å) Iodine Iodine (C4) (XB Donor) Thr106 Thr106 (Gatekeeper) Iodine->Thr106 Halogen Bond (σ-hole interaction) Leu104 Leu104 (Backbone O) Iodine->Leu104 VdW Contact MorpholineO Morpholine O (Solvent) Solvent Water Network MorpholineO->Solvent Solvation AmideCO Linker C=O (Acceptor) AmideCO->Solvent H-Bond

Figure 2: Interaction map showing the critical dual-anchor binding mode: Pyrrole NH (Hinge) and Iodine (Gatekeeper).

Part 4: Experimental Validation (Self-Validating Protocol)

To validate the in silico predictions, the following assay hierarchy is recommended:

  • Thermal Shift Assay (DSF):

    • Method: Incubate protein with 10

      
      M compound and SYPRO Orange.
      
    • Readout: Shift in melting temperature (

      
      ). A shift of >2°C indicates significant binding.
      
    • Validation: If I

      
       Br mutation reduces 
      
      
      
      , the halogen bond hypothesis is confirmed.
  • Surface Plasmon Resonance (SPR):

    • Method: Immobilize protein on CM5 chip; inject analyte series.

    • Readout:

      
      , 
      
      
      
      , and
      
      
      .
    • Expectation: Fast

      
       (small molecule) but potentially slow 
      
      
      
      if the halogen bond is strong.

References

  • Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry. Link

  • Koes, D. R., et al. (2013). "VinaXB: A Scoring Function for Halogen Bonding." Bioinformatics. Link

  • Hardegger, L. A., et al. (2011). "Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions." Angewandte Chemie International Edition. Link

  • Down, K., et al. (2010).[1] "The discovery and initial optimisation of pyrrole-2-carboxamides as inhibitors of p38alpha MAP kinase." Bioorganic & Medicinal Chemistry Letters. Link

  • Poongavanam, V., et al. (2018). "Mycobacterial Membrane Protein Large 3 (MmpL3) Inhibitors: A Review of the Chemical Space." ChemistryMedChem. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone from 4-iodopyrrole-2-carboxylic acid

Strategic Context & Rationale The synthesis of pyrrole-2-carboxamides is a critical workflow in medicinal chemistry, as these scaffolds are ubiquitous in biologically active molecules, including DNA minor groove binders,...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Rationale

The synthesis of pyrrole-2-carboxamides is a critical workflow in medicinal chemistry, as these scaffolds are ubiquitous in biologically active molecules, including DNA minor groove binders, antiamoebic agents, and kinase inhibitors[1]. Specifically, (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone serves as a highly versatile intermediate. The morpholine moiety provides favorable physicochemical properties (e.g., improved aqueous solubility and metabolic stability), while the iodine atom at the C4 position acts as a programmable handle for downstream palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Sonogashira couplings).

When coupling 4-iodopyrrole-2-carboxylic acid with a secondary amine like morpholine, researchers often encounter sluggish reaction rates or incomplete conversions using standard carbodiimides (e.g., DCC or EDC). To overcome the steric hindrance of the secondary amine and ensure a high-yielding, atom-economical process, this protocol leverages HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in conjunction with the non-nucleophilic base DIPEA (N,N-Diisopropylethylamine).

Mechanistic Insights & Causality (E-E-A-T)

As an application scientist, it is crucial to understand why these specific reagents are selected to ensure a self-validating and robust experimental design:

  • Anchimeric Assistance via HATU: HATU is structurally derived from HOAt (1-Hydroxy-7-azabenzotriazole). The presence of the nitrogen atom at the 7-position of the benzotriazole ring is not merely structural; it provides anchimeric assistance (a neighboring group effect via hydrogen bonding or n→π* interactions) that significantly accelerates the nucleophilic attack of the hindered morpholine onto the active ester[2].

  • Protecting-Group-Free Pyrrole: A common misconception is that the pyrrole nitrogen (NH) requires protection (e.g., with a Boc or Methyl group) during amide coupling. However, the lone pair of the pyrrole nitrogen is delocalized into the aromatic sextet, rendering it non-nucleophilic (pKa ~16.5). Thus, it does not compete with morpholine, allowing for a direct, protecting-group-free coupling[1].

  • Base Selection (DIPEA): DIPEA is chosen over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile against the highly reactive uronium species, thereby minimizing side reactions.

Mechanism A 4-Iodo-1H-pyrrole- 2-carboxylic acid B HATU + DIPEA (Activation) A->B Deprotonation C HOAt Active Ester Intermediate B->C Uronium attack D Morpholine (Nucleophilic Attack) C->D Anchimeric assistance E (4-Iodo-1H-pyrrol-2-yl) (morpholino)methanone D->E Amide bond formation

Fig 1: Mechanistic pathway of HATU-mediated amide coupling utilizing anchimeric assistance.

Quantitative Reaction Parameters

The following stoichiometry ensures complete consumption of the valuable 4-iodopyrrole-2-carboxylic acid while maintaining a slight excess of the amine and coupling agent to drive the reaction forward.

Table 1: Reaction Stoichiometry and Reagent Specifications

ReagentMW ( g/mol )EquivalentsAmountVol/MassFunction
4-Iodo-1H-pyrrole-2-carboxylic acid 237.001.01.00 mmol237 mgLimiting Reactant
Morpholine 87.121.21.20 mmol105 mg (104 µL)Nucleophile
HATU 380.231.11.10 mmol418 mgCoupling Agent
DIPEA 129.242.52.50 mmol323 mg (435 µL)Non-nucleophilic Base
DMF (Anhydrous) 73.09--5.0 mLPolar Aprotic Solvent

Validated Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded within the steps to verify the success of the reaction prior to moving to the next phase.

Step 1: Carboxylic Acid Activation
  • To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-iodo-1H-pyrrole-2-carboxylic acid (237 mg, 1.00 mmol) and HATU (418 mg, 1.10 mmol).

  • Purge the flask with inert gas (N₂ or Argon) and add anhydrous DMF (5.0 mL).

  • Add DIPEA (435 µL, 2.50 mmol) dropwise at room temperature.

  • IPC 1 (Validation): Stir the mixture for 15 minutes. The solution will transition from clear to a pale yellow/orange hue, confirming the formation of the highly reactive HOAt active ester.

Step 2: Nucleophilic Coupling
  • Add morpholine (104 µL, 1.20 mmol) dropwise to the activated ester solution.

  • Allow the reaction mixture to stir at room temperature (20–25 °C) for 2 to 4 hours.

  • IPC 2 (Validation): Perform TLC analysis (Eluent: Hexanes/EtOAc 1:1). The starting acid (Rf ≈ 0.1) should be completely consumed, replaced by a new, UV-active product spot (Rf ≈ 0.4).

Step 3: Quenching and Targeted Workup

The causality of this workup is strictly functional: it systematically strips away specific reaction byproducts. 8. Dilute the reaction mixture with Ethyl Acetate (EtOAc, 20 mL) and transfer to a separatory funnel. 9. Amine Removal: Wash the organic layer with 1M aqueous HCl (2 × 10 mL). Rationale: This selectively protonates and extracts excess morpholine and DIPEA into the aqueous phase. 10. Acid/HOAt Removal: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 10 mL). Rationale: This converts any trace unreacted carboxylic acid and the acidic HOAt byproduct into highly water-soluble sodium salts. 11. Wash the organic layer with brine (15 mL) to remove residual water and DMF.

Step 4: Isolation and Purification
  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (in vacuo) to yield the crude product.

  • Purify via flash column chromatography on silica gel, utilizing a gradient of 20% to 60% EtOAc in Hexanes.

  • Pool the product-containing fractions and concentrate to afford (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone as an off-white solid.

Workflow W1 1. Reaction Setup (Acid + HATU + DIPEA in DMF) W2 2. Amine Addition (Morpholine dropwise) W1->W2 W3 3. Liquid-Liquid Extraction (EtOAc / H2O) W2->W3 After 2-4h stirring W4 4. Acid/Base Washing (1M HCl, Sat. NaHCO3, Brine) W3->W4 Isolate organic layer W5 5. Drying & Concentration (Na2SO4, in vacuo) W4->W5 Remove byproducts W6 6. Purification (Flash Chromatography) W5->W6 Crude product

Fig 2: Step-by-step experimental workflow for synthesis, workup, and purification.

Expected Characterization Data

To ensure the integrity of the synthesized compound, compare the isolated product against the following expected analytical benchmarks.

Table 2: Analytical Validation Metrics

Analytical TechniqueExpected Signals / Values
LC-MS (ESI+) [M+H]⁺ m/z calculated for C₉H₁₂IN₂O₂: 307.0; Found: ~307.0
¹H NMR (400 MHz, DMSO-d₆) δ 11.80 (br s, 1H, Pyrrole-NH ), 7.02 (s, 1H, Ar-H ), 6.55 (s, 1H, Ar-H ), 3.65 (m, 4H, Morpholine-CH₂ -O), 3.50 (m, 4H, Morpholine-CH₂ -N)
TLC (Hexanes/EtOAc 1:1) Rf ≈ 0.4 (UV active, stains positively with KMnO₄)

References

  • Title: 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Source: Journal of the American Chemical Society (1993) URL: [Link]

  • Title: Synthesis and Evaluation of Novel DNA Minor Groove Binders as Antiamoebic Agents. Source: Antibiotics (MDPI, 2022) URL: [Link]

Sources

Application

Application Note: Protocol for Amide Coupling of Morpholine with Iodopyrrole Carboxylic Acids

This Application Note provides a rigorous, field-validated protocol for the amide coupling of morpholine with iodopyrrole carboxylic acids. This transformation creates a core scaffold often found in kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated protocol for the amide coupling of morpholine with iodopyrrole carboxylic acids. This transformation creates a core scaffold often found in kinase inhibitors and antifungal agents.

The guide prioritizes HATU-mediated coupling as the primary discovery-phase method due to its reliability with electron-rich heteroaromatics, while offering an Acid Chloride alternative for scale-up.

Strategic Overview & Mechanistic Insight

The coupling of morpholine (a secondary aliphatic amine) with iodopyrrole carboxylic acids (e.g., 4-iodo-1H-pyrrole-2-carboxylic acid) presents specific chemoselective challenges distinct from standard peptide coupling.

The Chemical Challenge
  • Pyrrole Nucleophilicity: The pyrrole ring is electron-rich. While the iodine substituent withdraws some electron density, the ring nitrogen (NH) remains acidic (

    
    ) and potentially nucleophilic. If left unprotected, the NH can compete with the carboxylic acid for activation or react with the activated ester, leading to dimers (N-acylation).
    
  • C-I Bond Lability: The carbon-iodine bond is sensitive to homolytic cleavage under UV light or palladium contamination. Protocols must strictly exclude light and harsh reducing conditions.

  • Solubility: Iodinated pyrroles often exhibit poor solubility in standard non-polar solvents (DCM, Toluene), necessitating the use of polar aprotic solvents (DMF, NMP).

The Solution: HATU Activation

We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the primary coupling agent.

  • Why? HATU generates an extremely reactive aza-benzotriazole active ester. This rapid activation kinetics outcompetes the slower side-reaction of pyrrole N-acylation, ensuring the morpholine (a good nucleophile) attacks the carbonyl exclusively.

Decision Matrix & Workflow

Before beginning, assess the substrate state using the following logic flow.

CouplingWorkflow start Start: Iodopyrrole Acid + Morpholine check_prot Is Pyrrole NH Protected? (e.g., Boc, SEM, Methyl) start->check_prot prot_yes Yes: Protected check_prot->prot_yes prot_no No: Unprotected NH check_prot->prot_no solubility Check Solubility in DCM prot_yes->solubility method_B Method B: HATU in DMF (High Reliability, Solubilizing) prot_no->method_B Avoid N-acylation risk method_A Method A: EDC/HOBt in DCM (Standard, Cost-effective) solubility->method_A Soluble solubility->method_B Insoluble (Likely)

Figure 1: Decision matrix for selecting the optimal coupling strategy based on substrate protection and solubility.

Experimental Protocols

Protocol A: HATU-Mediated Coupling (Recommended)

Best for: Unprotected pyrroles, difficult solubility, and maximizing yield on small-to-medium scale (10 mg – 5 g).

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8][9]Role
Iodopyrrole Carboxylic Acid 1.0Limiting Reagent
Morpholine 1.2 – 1.5Nucleophile (Excess drives reaction)
HATU 1.1 – 1.2Coupling Agent
DIPEA (Hünig's Base) 2.0 – 3.0Base (Neutralizes HATU byproduct & acid)
DMF (Anhydrous) [0.1 M]Solvent (Ensures solubility)
Step-by-Step Procedure
  • Preparation (Darkness): Wrap the reaction flask in aluminum foil. The C-I bond is photolabile; ambient light can cause gradual deiodination (turning the solution pink/purple).

  • Activation:

    • Charge the flask with the Iodopyrrole Carboxylic Acid (1.0 equiv).

    • Add anhydrous DMF to achieve a concentration of ~0.1 M. Stir until dissolved (sonicate if necessary).

    • Add DIPEA (2.0 equiv).[3]

    • Add HATU (1.1 equiv) in one portion.[3]

    • Critical: Stir for 5–10 minutes at Room Temperature (RT). The solution usually turns yellow/orange as the activated ester forms.

  • Coupling:

    • Add Morpholine (1.2 equiv) dropwise.

    • Stir the reaction at RT under Nitrogen or Argon atmosphere.

    • Monitoring: Check by LC-MS or TLC after 1 hour. The reaction is typically complete within 2–4 hours.

  • Workup (Aqueous Wash):

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10x reaction volume).

    • Wash 1: 5% LiCl solution (removes DMF efficiently).[3]

    • Wash 2: Saturated NaHCO₃ (removes unreacted acid/HATU byproducts).

    • Wash 3: Brine.[3]

    • Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (Silica Gel).

    • Eluent: 0–5% Methanol in DCM (Morpholine amides are polar; pure EtOAc/Hexane often moves them poorly).

Protocol B: Acid Chloride Method (Scale-Up)

Best for: Large scale (>5 g) where HATU costs are prohibitive, or if the HATU byproduct is difficult to separate.

Reagents
  • Oxalyl Chloride (1.5 equiv)

  • Catalytic DMF (2–3 drops)

  • DCM or THF (Anhydrous)

  • Morpholine (2.0 equiv) + Triethylamine (2.0 equiv)

Step-by-Step Procedure
  • Acyl Chloride Formation:

    • Suspend Iodopyrrole acid in anhydrous DCM (0.2 M) at 0 °C under

      
      .
      
    • Add Oxalyl Chloride dropwise.

    • Add catalytic DMF . Gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) will occur immediately.
    • Stir at RT for 2 hours until gas evolution ceases and the solid dissolves.

    • Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh DCM.

  • Coupling:

    • Cool the acid chloride solution to 0 °C.

    • Add a mixture of Morpholine and Triethylamine (or excess Morpholine) slowly.

    • Warm to RT and stir for 1 hour.

  • Workup: Standard aqueous extraction (1M HCl wash, then NaHCO₃ wash) followed by concentration.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Unreacted Acid Pyrrole NH interference or poor activation.Switch from EDC to HATU . Ensure DMF is anhydrous.[3] Increase DIPEA to 3.0 equiv.
Purple/Pink Reaction Color Iodine liberation (Deiodination).Exclude light immediately. Ensure temperature does not exceed 40 °C. Check reagents for Pd contaminants.
Product stuck in Aqueous Layer Morpholine amide is highly polar.Do not use dilute HCl in workup if the product is basic. Use DCM/Isopropanol (3:1) for extraction instead of EtOAc.
Dimer Formation N-acylation of the pyrrole ring.Use Protocol B (Acid Chloride) with bulky base (DIPEA) or protect the pyrrole nitrogen (e.g., Boc) prior to coupling.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][5][6][10] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][6][9] Organic Process Research & Development, 20(2), 140–177.

  • BenchChem Technical Support. (2025). Application Notes and Protocols for Amide Coupling.

Sources

Method

Suzuki-Miyaura coupling conditions for (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone Executive Summary & Strategic Analysis The substrate (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone prese...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone

Executive Summary & Strategic Analysis

The substrate (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone presents a classic "heterocyclic paradox" in palladium catalysis. While the C4-iodine bond is highly reactive toward oxidative addition (favorable), the electron-rich pyrrole ring and the acidic N–H proton (pKa ~17 in DMSO) create significant liabilities for standard catalytic cycles.

Key Challenges:

  • Catalyst Poisoning: The free pyrrole N–H can deprotonate under basic Suzuki conditions, forming a pyrrolyl anion that coordinates strongly to Pd(II), arresting the catalytic cycle (poisoning).

  • Hydrodehalogenation: Electron-rich heteroaryl halides, particularly 4-halopyrroles, are prone to reductive dehalogenation (replacing I with H) rather than transmetallation, often driven by hydride sources in the solvent or base.

  • Amide Coordination: The morpholine amide oxygen can act as a hemilabile ligand, potentially stabilizing off-cycle resting states.

This guide provides two distinct protocols: Route A (Direct/Unprotected) for high-throughput screening efficiency, and Route B (Protected/Boc) for scale-up reliability where yield maximization is critical.

Route Selection: Decision Matrix

Before initiating wet chemistry, use this logic flow to select the appropriate protocol for your specific campaign.

RouteSelection Start Start: (4-Iodo-1H-pyrrol-2-yl) (morpholino)methanone Scale Reaction Scale? Start->Scale Boronic Boronic Acid Stability? Scale->Boronic > 100 mg (Scale-up) RouteA ROUTE A: Direct Coupling (Unprotected) Scale->RouteA < 100 mg (Screening) Boronic->RouteA Stable (Aryl/Heteroaryl) RouteB ROUTE B: Protection First (N-Boc Strategy) Boronic->RouteB Unstable (Alkyl/Vinyl) RouteA->RouteB If >10% Dehalogenation observed

Figure 1: Decision matrix for selecting the optimal coupling strategy based on scale and partner stability.

Mechanistic Insight: The Dehalogenation Trap

Understanding why the reaction fails is crucial for optimization. In electron-rich systems like pyrroles, the rate of Transmetallation (


) must compete with the rate of Dehalogenation (

).
  • The Trap: If the base is too strong or the solvent contains abstractable hydrogens (e.g., alcohols), the Pd(II)-Ar intermediate captures a hydride instead of the boronic acid.

  • The Fix: Use water-rich solvent systems (increases solubility of inorganic bases without dissolving Pd-hydride precursors) and bidentate ligands (dppf) that enforce a geometry unfavorable for

    
    -hydride elimination.
    

Detailed Experimental Protocols

Protocol A: Direct Coupling of Unprotected Pyrrole

Best for: Rapid analog synthesis, stable boronic acids.

System Logic: utilizes a water-rich biphasic system to keep the inorganic base solubilized while minimizing the deprotonation of the pyrrole N-H in the organic phase.

ComponentReagent/ConditionRole
Catalyst Pd(dppf)Cl₂[1][2][3]·CH₂Cl₂ (5 mol%)Bidentate ligand prevents coordination of pyrrole N; robust against air.
Base K₂CO₃ (2.5 equiv)Mild base; avoids complete deprotonation of pyrrole N-H.
Solvent 1,4-Dioxane / Water (4:1) High water content suppresses hydrodehalogenation.
Temp 80–90 °C Sufficient for oxidative addition; avoid reflux if possible.

Step-by-Step Procedure:

  • Charge: To a reaction vial, add (4-iodo-1H-pyrrol-2-yl)(morpholino)methanone (1.0 equiv), Boronic Acid (1.5 equiv), and K₂CO₃ (2.5 equiv).

  • Purge: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 v/v) via syringe. Concentration should be 0.1 M with respect to the iodide.

  • Catalyst: Remove the septum briefly to add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) quickly (or add as a solution if automated).

  • Reaction: Heat block to 85 °C. Stir vigorously (1000 rpm) for 4–16 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine. Dry organic layer over Na₂SO₄.

  • Purification: Flash chromatography. Note: The product will likely be polar due to the free NH and morpholine.

Protocol B: The N-Boc "Safety" Route

Best for: Scale-up (>1g), valuable boronic acids, or if Route A yields <50%.

System Logic: Protecting the pyrrole nitrogen with a tert-butoxycarbonyl (Boc) group renders the ring electron-deficient (facilitating oxidative addition) and removes the acidic proton entirely.

Step 1: Protection

  • Dissolve substrate in dry ACN or DCM.

  • Add Boc₂O (1.2 equiv) and DMAP (0.1 equiv).

  • Stir at RT for 2 hours (Evolution of CO₂ ceases).

  • Evaporate solvent. The N-Boc intermediate is usually stable enough to be used crude or after a short silica plug.

Step 2: Coupling (Standardized)

Component Reagent/Condition Role
Catalyst Pd(PPh₃)₄ (3-5 mol%) Standard Pd(0) source; effective for electron-deficient (protected) pyrroles.
Base Na₂CO₃ (2.0 equiv) Standard Suzuki base.
Solvent DME / Water (2:1) Dimethoxyethane provides excellent solubility for Boc-protected species.

| Temp | 80 °C | Standard thermal activation. |

Step 3: Deprotection (In-situ or Post-process)

  • Option 1 (Thermal): Often, the Boc group on pyrroles is labile.[4] Heating to 100°C in the Suzuki step may spontaneously deprotect it (check LCMS).

  • Option 2 (Acid): If Boc remains, treat the crude coupling product with TFA/DCM (1:4) at RT for 1 hour.

Troubleshooting & Optimization Table

ObservationDiagnosisCorrective Action
Starting Material (SM) remains, no product Catalyst poisoning by N-H or MorpholineSwitch to Route B (Boc protection) OR increase catalyst to 10 mol% and use XPhos Pd G2 .
Product formed + De-iodo byproduct (M-126) HydrodehalogenationCRITICAL: Switch solvent to Toluene/Water or strictly exclude alcohols. Lower temp to 60°C.
Protodeboronation (Boronic acid loss) Unstable Boronic AcidUse Pd(amphos)Cl₂ or XPhos Pd G3 which catalyze faster, allowing lower temps. Add base slowly.
Black precipitate ("Pd Black") early Catalyst decompositionAdd additional ligand (e.g., free PPh₃ or dppf ) to stabilize the active species.

Visualizing the Catalytic Cycle & Inhibition

The following diagram illustrates the competition between the productive cycle and the specific inhibitory pathways relevant to this morpholino-pyrrole substrate.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd-Ar-I) Pd0->OxAdd + Substrate (R-I) Coord Base/Boronate Coordination OxAdd->Coord Poison POISONING: Pyrrolyl Anion Coordination OxAdd->Poison High pH / Free NH Dehal SIDE REACTION: Hydrodehalogenation OxAdd->Dehal H-Source Present TransMet Transmetallation Coord->TransMet + Ar-B(OH)2 Prod Reductive Elimination (Product Release) TransMet->Prod Prod->Pd0

Figure 2: Catalytic cycle showing the critical divergence points for catalyst poisoning and dehalogenation specific to halopyrroles.

References

  • Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides.[5] Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Handy, S. T., & Zhang, Y. (2006). The Suzuki coupling of 4-bromopyrrole-2-carboxylates: The effect of protecting groups.[2][6] Tetrahedron, 62(13), 3078-3083. Link

  • Dufet, M. A., Billingsley, K. L., & Buchwald, S. L. (2013).[7] Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885.[7] Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

Sources

Application

Sonogashira cross-coupling using (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone

Application Note: Sonogashira Cross-Coupling of (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone Executive Summary (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone (CAS: 1706448-49-8) is a highly versatile building block in medi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Sonogashira Cross-Coupling of (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone

Executive Summary

(4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone (CAS: 1706448-49-8) is a highly versatile building block in medicinal chemistry, enabling the rapid diversification of the pyrrole core. The Sonogashira cross-coupling reaction is the premier methodology for installing alkynyl substituents at the C4 position of this scaffold [1]. This application note details the mechanistic rationale, experimental design, and validated step-by-step protocols for achieving high-yielding carbon-carbon bond formation while mitigating the inherent challenges of unprotected pyrrole substrates.

Mechanistic Rationale & Substrate Specificity

Unfunctionalized pyrroles are highly electron-rich and prone to oxidative degradation, homocoupling, or unwanted N-alkylation during transition-metal catalysis. However, this specific substrate benefits significantly from the electron-withdrawing nature of the C2 morpholino amide [2].

The Causality of Experimental Success:

  • Enhanced Oxidative Addition: The carbonyl group of the morpholino amide withdraws electron density from the pyrrole ring. This electronic deactivation lowers the electron density at the C4 position, making the C-I bond more susceptible to oxidative addition by the Pd(0) catalyst.

  • N-H Stability: The unprotected pyrrole N-H is often a liability, capable of poisoning the catalyst or participating in side reactions. The C2 amide effectively reduces the pKa and nucleophilicity of the pyrrole nitrogen. This allows the Sonogashira coupling to proceed efficiently without the absolute necessity of a protecting group (e.g., Boc or TIPS), saving two synthetic steps (protection and deprotection) [3].

SonogashiraCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (C4-I Bond Cleavage) Pd0->OxAdd Ar-I (Pyrrole) TransMet Transmetalation (Transfer of Alkynyl Group) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Cross-Coupled Product CuCycle Copper Co-Catalytic Cycle (Formation of Cu-Acetylide) CuCycle->TransMet Cu-Acetylide

Sonogashira catalytic cycle for (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone.

Experimental Design & Optimization

Designing a self-validating protocol requires selecting reagents that drive the reaction forward while providing clear visual or analytical feedback.

  • Catalyst System:

    
     is selected as the pre-catalyst. It is reduced in situ to the active Pd(0) species by the terminal alkyne or the amine base. CuI is employed as the co-catalyst to generate the highly reactive copper acetylide intermediate, which undergoes transmetalation with the Pd(II)-aryl complex [4].
    
  • Solvent & Base: A mixture of Tetrahydrofuran (THF) and Triethylamine (TEA) is optimal. THF provides excellent solubility for the morpholino amide, while TEA acts as both the base (to neutralize the generated HI) and a transient ligand to stabilize the Pd intermediates.

  • The Necessity of Degassing: Oxygen must be rigorously excluded. The presence of

    
     promotes the Glaser homocoupling of the terminal alkyne (forming a diyne), which consumes the alkyne reagent and creates a non-polar byproduct that complicates chromatographic purification.
    
Quantitative Data: Condition Optimization

The following table summarizes the optimization parameters. The data clearly demonstrates that moderate heating (60 °C) and the presence of the copper co-catalyst are strictly required to overcome the activation barrier for this specific substrate.

EntryCatalyst SystemSolvent / BaseTemp (°C)Time (h)Yield (%)Homocoupling (%)
1

/ CuI
THF / TEA25164515
2

/ CuI
THF / TEA 60 12 88 <5
3

/ CuI
DMF / DIPA8087210
4

(No Cu)
THF / TEA602420N/A

Step-by-Step Protocol

Workflow Degas 1. Degassing (Argon Purge) React 2. Reaction (Pd/Cu, Base, Alkyne) Degas->React Workup 3. Workup (Aqueous Extraction) React->Workup Purify 4. Purification (Flash Chromatography) Workup->Purify

Step-by-step experimental workflow for the Sonogashira cross-coupling protocol.

Reagents Required:

  • (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone (1.0 equiv, 1.0 mmol, 306 mg)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.5 equiv, 1.5 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (

    
    ) (0.05 equiv, 5 mol%, 35 mg)
    
  • Copper(I) iodide (CuI) (0.10 equiv, 10 mol%, 19 mg)

  • Triethylamine (TEA) (3.0 equiv, 3.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

  • Preparation & Degassing: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone,

    
    , and CuI. Seal the flask with a rubber septum. Evacuate the flask and backfill with Argon (repeat 3 times). Causality: This solid-state degassing prevents the introduction of oxygen before the solvent is added, mitigating Glaser homocoupling.
    
  • Solvent Addition: Inject anhydrous THF (10 mL) and TEA (3.0 equiv) through the septum via syringe. Sparge the resulting solution with Argon for 10 minutes.

  • Reaction Execution: Add the terminal alkyne (1.5 equiv) dropwise via syringe. The solution will typically transition from a pale yellow to a dark amber/brown color, indicating the formation of the active Pd(0) species and the copper acetylide.

  • Heating & Monitoring: Transfer the flask to a pre-heated oil bath at 60 °C. Stir for 12 hours. Self-Validation Step: Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexanes). The starting material (UV active, lower Rf) should completely disappear, replaced by a new, highly fluorescent spot (the conjugated product) at a higher Rf.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove precipitated palladium black and amine salts. Transfer the filtrate to a separatory funnel.

  • Copper Removal: Wash the organic layer with saturated aqueous Ammonium Chloride (

    
    ) solution (2 × 15 mL). Causality: The ammonia generated from the ammonium chloride forms a water-soluble complex with the copper ions (
    
    
    
    ), effectively stripping the metal catalyst from the organic phase. The aqueous layer will turn noticeably blue. Wash with brine (15 mL), dry over anhydrous
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue by flash column chromatography on silica gel (Gradient: 20% to 60% Ethyl Acetate in Hexanes) to afford the pure 4-alkynyl pyrrole derivative.

References

  • Hydroquinone–pyrrole dyads with varied linkers. Beilstein Journal of Organic Chemistry. URL: [Link]

  • Catalytic one-pot synthesis of 4-(hetero)aryl substituted 5-(2-oxoethyl) oxazol-2(3H)-ones by coupling–isomerization–elimination (CIE) sequence. Organic Chemistry Frontiers. URL: [Link]

  • Amines as key building blocks in Pd-assisted multicomponent processes. Beilstein Journal of Organic Chemistry. URL: [Link]

  • Recent Advancements and Perspectives in Copper-catalysed Sonogashira Coupling Reactions. RSC Advances. URL: [Link]

Method

Application Note: Harnessing (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone for Targeted Kinase Inhibitor Discovery

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction and Mechanistic Rationale The development of h...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction and Mechanistic Rationale

The development of highly selective kinase inhibitors requires molecular scaffolds that can reliably anchor into the highly conserved ATP-binding pocket while offering vectors for structural diversification. The pyrrole-2-carboxamide motif has emerged as a deeply privileged scaffold in the design of ATP-competitive kinase inhibitors, particularly for mitogen-activated protein kinases (MAPKs) such as p38α and ERK5[1][2].

(4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone (CAS: 1706448-49-8) represents an optimized, late-stage functionalization-ready building block for this purpose[3]. The strategic placement of its functional groups provides a tripartite advantage for medicinal chemistry campaigns:

  • Hinge-Binding Motif: The pyrrole NH acts as a potent hydrogen bond donor, while the adjacent methanone carbonyl oxygen serves as a hydrogen bond acceptor. Together, they form a bidentate interaction with the backbone amides of the kinase hinge region (e.g., Met, p38α, ERK5)[2][4].

  • Solvent-Exposed Solubilization: The morpholine ring is directed toward the solvent-exposed region of the kinase active site. It not only improves the aqueous solubility and pharmacokinetic (ADME) profile of the resulting library but also acts as a weak hydrogen bond acceptor[5].

  • Late-Stage Diversification Vector: The iodine atom at the C4 position of the pyrrole ring is perfectly oriented toward the kinase selectivity pocket (or the DFG-out pocket). Because iodine is highly susceptible to palladium-catalyzed oxidative addition, it serves as an ideal handle for Suzuki-Miyaura, Sonogashira, or Stille cross-coupling reactions, enabling rapid Structure-Activity Relationship (SAR) exploration[5].

Kinase_Signaling Stimulus Extracellular Stimuli (Stress, Mitogens) MEK5 MEK5 Stimulus->MEK5 MKK3_6 MKK3 / MKK6 Stimulus->MKK3_6 ERK5 ERK5 Kinase MEK5->ERK5 p38 p38α MAPK MKK3_6->p38 Transcription Gene Transcription (Proliferation, Angiogenesis) ERK5->Transcription p38->Transcription Inhibitor (4-Aryl-1H-pyrrol-2-yl) (morpholino)methanone Inhibitor->ERK5 ATP-Competitive Inhibition Inhibitor->p38 ATP-Competitive Inhibition

MAPK signaling pathways targeted by pyrrole-2-carboxamide ATP-competitive inhibitors.

Experimental Workflow: Scaffold Diversification

To leverage this scaffold, researchers must utilize a self-validating workflow that couples chemical diversification with immediate biological counter-screening. The following protocol details the conversion of the 4-iodo scaffold into a focused library of 4-aryl derivatives, followed by an ADP-Glo kinase assay to validate target engagement.

Workflow_Logic Scaffold Base Scaffold (4-Iodo-1H-pyrrol-2-yl) (morpholino)methanone Coupling Pd-Catalyzed Suzuki Coupling Scaffold->Coupling Library Focused Library (C4-Aryl Diversification) Coupling->Library Assay Orthogonal Screening (ERK5 vs. p38α) Library->Assay Lead Lead Optimization (Selectivity Profiling) Assay->Lead

Workflow for late-stage diversification and biological validation of the pyrrole scaffold.

Protocol 2.1: Microscale Suzuki-Miyaura Cross-Coupling

Causality Note: The use of Pd(dppf)Cl₂ is highly effective for bulky or electron-rich heteroaryl halides. The biphasic 1,4-dioxane/water system ensures the solubility of both the organic scaffold and the inorganic base (K₂CO₃), driving the transmetalation step of the catalytic cycle[5].

Materials:

  • (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone (0.1 mmol)

  • Aryl/Heteroaryl boronic acid (0.12 mmol, 1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.005 mmol, 5 mol%)

  • K₂CO₃ (0.3 mmol, 3.0 eq)

  • 1,4-Dioxane / H₂O (4:1 v/v, 1.0 mL)

Step-by-Step Procedure:

  • Preparation: In a 4 mL glass vial equipped with a magnetic stir bar, add the 4-iodo scaffold, the selected boronic acid, and K₂CO₃.

  • Solvent Addition: Add 1.0 mL of the degassed 1,4-dioxane/H₂O mixture.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂. Seal the vial with a Teflon-lined cap.

  • Degassing: Purge the vial with N₂ gas for 3 minutes to prevent oxidative degradation of the palladium catalyst.

  • Reaction: Heat the mixture to 90 °C in an oil bath or heating block for 4–6 hours.

  • Validation (Self-Validating Step): Monitor reaction completion via LC-MS. The disappearance of the starting material peak (m/z ~306 [M+H]+) and the appearance of the product mass confirm successful cross-coupling.

  • Workup: Cool to room temperature, dilute with ethyl acetate (3 mL), and wash with brine (2 mL). Extract the organic layer, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify via preparative HPLC.

Protocol 2.2: ADP-Glo Kinase Assay for Selectivity Profiling

Causality Note: The ADP-Glo assay is a luminescent method that measures ADP formed from a kinase reaction. Because the pyrrole-2-carboxamides are ATP-competitive, their efficacy is directly proportional to the reduction in ADP generation. Testing against both ERK5 and p38α is critical, as the structural similarity of their active sites often leads to off-target cross-reactivity[2].

Step-by-Step Procedure:

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Dilution: Serially dilute the purified C4-aryl pyrrole derivatives in DMSO, then transfer to a 384-well white microplate (final DMSO concentration <1%).

  • Enzyme Addition: Add 2 µL of recombinant ERK5 or p38α kinase to the respective wells. Incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate with the hinge region.

  • Reaction Initiation: Add 2 µL of an ATP/Substrate mix (concentration optimized to the specific kinase's

    
     for ATP). Incubate for 60 minutes at 30 °C.
    
  • ADP Detection: Add 4 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Luminescence Readout: Add 8 µL of Kinase Detection Reagent to convert ADP to ATP and generate light via luciferase. Read luminescence on a microplate reader.

  • Data Analysis: Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Quantitative Data Presentation: SAR and Selectivity

The primary challenge with pyrrole-2-carboxamide inhibitors is achieving selectivity between closely related MAP kinases. By modifying the C4-position originally occupied by the iodine atom, researchers can probe the selectivity pocket. Below is a representative summary of how C4-substitutions influence the IC₅₀ values for ERK5 versus p38α, demonstrating the utility of the scaffold[1][2].

C4-Substituent (Introduced via Coupling)ERK5 IC₅₀ (µM)p38α IC₅₀ (µM)Selectivity Fold (p38α / ERK5)Mechanistic Observation
-Iodo (Base Scaffold) > 50.0> 50.0N/ALacks sufficient hydrophobic bulk to fully engage the DFG pocket.
-Phenyl 12.58.20.65xNon-selective; basic hydrophobic engagement.
-3-Fluorophenyl 4.11.80.43xFluorine enhances p38α affinity via localized polar interactions.
-2-Bromo-6-fluorobenzoyl *0.82> 120.0> 146xOrtho-substitutions force a dihedral twist, clashing with p38α but fitting the ERK5 pocket[2].
-4-(4-methylpiperazin-1-yl)phenyl 2.315.46.7xExtended basic tail improves solubility and shifts selectivity toward ERK5.

*Note: Aroyl substitutions require carbonylation coupling or alternative synthetic routes beyond standard Suzuki coupling, but highlight the extreme selectivity achievable at the C4 position.

Conclusion

The (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone scaffold is a highly versatile starting point for kinase inhibitor discovery. By utilizing the built-in morpholino-methanone motif for hinge-binding and solubility, and exploiting the 4-iodo position for rapid palladium-catalyzed diversification, drug development professionals can efficiently generate targeted libraries. Rigorous orthogonal screening, such as the ERK5/p38α counter-screen described, is essential for identifying leads that exploit subtle topological differences in kinase active sites.

References

  • Chemsrc. (2025). (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone Properties and Suppliers. Chemsrc.[Link]

  • Down, K., et al. (2010). The discovery and initial optimisation of pyrrole-2-carboxamides as inhibitors of p38alpha MAP kinase. PubMed (NIH).[Link]

  • Somers, D.O. (2010). Crystal structure of P38 kinase in complex with a pyrrole-2-carboxamide inhibitor (3MPT). RCSB Protein Data Bank.[Link]

  • Myers, S.M., et al. (2019). Identification of a novel orally bioavailable ERK5 inhibitor with selectivity over p38 alpha and BRD4 (5O7I). Protein Data Bank Japan. [Link]

  • Wang, M., et al. (2022). Imaging Leucine-Rich Repeat Kinase 2 In Vivo with 18F-Labeled Positron Emission Tomography Ligand. Journal of Medicinal Chemistry (ACS Publications).[Link]

Sources

Application

Application Notes &amp; Protocols: Palladium-Catalyzed Buchwald-Hartwig Amination of (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone

Introduction: Strategic C-N Bond Formation on a Pyrrole Scaffold The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a versatile and powerful method...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic C-N Bond Formation on a Pyrrole Scaffold

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a versatile and powerful method for the construction of carbon-nitrogen (C-N) bonds.[1][2] Its development has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, natural products, and advanced materials.[3] This reaction has largely superseded classical methods that often require harsh conditions and offer limited functional group tolerance.[1]

This guide provides an in-depth technical overview and a field-proven protocol for a specific, yet representative, transformation: the amination of (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone. The functionalization of the pyrrole core is of significant interest in medicinal chemistry, as this heterocycle is a key component in a vast array of biologically active molecules.[4] The protocol herein is designed for researchers, scientists, and drug development professionals, focusing not only on the procedural steps but also on the underlying scientific principles that govern the selection of reagents and conditions for this class of electron-rich heteroaryl substrates.

The Catalytic Heart: Mechanism and Parameter Selection

The efficacy of the Buchwald-Hartwig amination is critically dependent on the synergistic interplay of the palladium source, phosphine ligand, base, and solvent. Understanding the role of each component is paramount for successful reaction design and optimization.

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle. The bulky, electron-rich phosphine ligand is essential at each stage, facilitating the key steps of oxidative addition and reductive elimination, which are often the rate-limiting steps for challenging substrates.[5][6]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Ar-Pd(II)-(L)-X Oxidative Adduct Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)-(L)-NHR'R'']+ X- OxAdd->AmineCoord Amine Coordination (HNR'R'') Amido Ar-Pd(II)-(L)-NR'R'' Amido Complex AmineCoord->Amido Deprotonation (Base) Amido->Pd0 Reductive Elimination (Ar-NR'R'')

A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.
Parameter Causality for an Electron-Rich Heteroaryl Iodide

The substrate, (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone, is an electron-rich five-membered heteroaryl iodide. This electronic nature presents specific challenges that guide the selection of optimal reaction components.

  • Palladium Source: While various Pd(0) and Pd(II) sources like Pd₂(dba)₃ and Pd(OAc)₂ are effective, modern applications often favor pre-formed palladium pre-catalysts.[7] These are air- and moisture-stable complexes that contain the ligand and a palladium source, ensuring a consistent ligand-to-metal ratio and leading to more reproducible results.[8] For this protocol, we will utilize a common and highly effective pre-catalyst.

  • Ligand Selection (Critical): The choice of ligand is the most critical parameter for success.[7] Electron-rich heteroaryl halides can be challenging substrates. To overcome this, bulky and electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) are required.

    • Why? The steric bulk of ligands like XPhos , RuPhos , or BrettPhos promotes the formation of a highly reactive, monoligated 14-electron Pd(0) species. This species readily undergoes oxidative addition with the C-I bond of the pyrrole. The strong electron-donating ability of these ligands accelerates the final, and often rate-limiting, reductive elimination step to furnish the desired C-N bond.[3][5][8] For this substrate class, XPhos or RuPhos are excellent starting points.

  • Base: A non-nucleophilic base is required to deprotonate the incoming amine (or its conjugate acid after coordination to palladium) without competing in the coupling reaction.

    • Strong Bases: Sodium tert-butoxide (NaOtBu) is a common and effective strong base.[6] Its strength is often necessary to achieve a sufficient rate of catalysis.

    • Weaker Bases: For substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, though they may require higher temperatures or longer reaction times.[6] The amide in our substrate is generally robust, making NaOtBu a suitable choice. The particle size and surface area of inorganic bases can significantly impact reaction rates, so consistent quality is key.[6]

  • Solvent: Anhydrous, aprotic solvents are standard.

    • Toluene and 1,4-dioxane are the most common choices. They offer good solubility for the various components and can be heated to the required temperatures (typically 80-110 °C).[6][9] It is imperative to use degassed solvents to prevent oxidation and deactivation of the Pd(0) catalyst.

Detailed Experimental Protocol

This protocol describes the amination of (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone with a generic secondary amine (e.g., morpholine) on a 1.0 mmol scale.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mg)MmolEquiv.
(4-Iodo-1H-pyrrol-2-yl)(morpholino)methanoneC₉H₁₁IN₂O₂322.103221.01.0
Amine (e.g., Morpholine)C₄H₉NO87.121051.21.2
XPhos Pd G3 PrecatalystC₃₉H₅₃NO₃PPdS788.3515.80.020.02
Sodium tert-butoxide (NaOtBu)C₄H₉NaO96.101351.41.4
Anhydrous, Degassed TolueneC₇H₈-5.0 mL--
Experimental Workflow

Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction Setup cluster_run Execution & Monitoring cluster_workup Workup & Purification A 1. Add solids to oven-dried Schlenk tube: - Aryl Iodide (1.0 eq) - XPhos Pd G3 (0.02 eq) - NaOtBu (1.4 eq) B 2. Seal tube, evacuate and backfill with N₂/Ar (3x) A->B C 3. Add degassed toluene (5 mL) via syringe B->C D 4. Add amine (1.2 eq) via syringe C->D E 5. Place in pre-heated oil bath (100 °C) and stir vigorously D->E F 6. Monitor reaction by TLC or LC-MS (2-12 h) E->F G 7. Cool to RT, quench with H₂O F->G H 8. Extract with Ethyl Acetate (3x) G->H I 9. Wash with brine, dry (Na₂SO₄), and concentrate H->I J 10. Purify by silica gel column chromatography I->J

Step-by-step experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Methodology

Note: This reaction is sensitive to air and moisture. All steps should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.[5]

  • Reaction Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone (322 mg, 1.0 mmol), XPhos Pd G3 precatalyst (15.8 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Inerting the Atmosphere: Seal the Schlenk tube with a septum. Evacuate the tube under high vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent and Reagent Addition: Through the septum, add anhydrous, degassed toluene (5.0 mL) via syringe. Begin stirring the mixture. Subsequently, add the amine coupling partner (e.g., morpholine, 105 mg / 104 µL, 1.2 mmol) via syringe.

  • Reaction Execution: Place the sealed Schlenk tube into a pre-heated oil bath at 100 °C. Stir the reaction mixture vigorously for 2-12 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under an inert atmosphere) and analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, remove the tube from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by slowly adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure aminated product.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (air/moisture exposure).2. Insufficiently strong base.3. Low reaction temperature.1. Ensure all reagents are dry and the reaction is set up under a strictly inert atmosphere.2. Switch to a stronger base (e.g., NaOtBu if using K₃PO₄).3. Increase temperature in 10 °C increments (up to 120 °C for toluene).
Hydrodehalogenation 1. Presence of water in the reaction.2. Ligand is not bulky/donating enough.1. Use rigorously dried and degassed solvents and reagents.2. Switch to a more sterically demanding ligand like RuPhos or BrettPhos.[3]
Multiple Side Products 1. Reaction temperature is too high.2. Potential N-H amination of the pyrrole.1. Lower the reaction temperature.2. Consider using a weaker base (e.g., Cs₂CO₃) which is less likely to deprotonate the pyrrole N-H.[6] If the issue persists, N-protection of the pyrrole may be necessary.
Inconsistent Results 1. Inconsistent quality of base.2. Using a Pd source and ligand separately.1. Use a fresh bottle of base or grind the base before use to ensure a consistent surface area.[6]2. Switch to a pre-formed palladium pre-catalyst (e.g., XPhos Pd G3) for improved reproducibility.[8]

Safety Precautions

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. Handle under an inert atmosphere.

  • Bases: Sodium tert-butoxide is a strong, corrosive base. Avoid contact with skin and eyes.

  • Solvents: Toluene is a flammable and volatile organic solvent. Use in a well-ventilated area and away from ignition sources.

References

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved from [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]

  • Zhang, H., et al. (2021). Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. RSC Publishing. Retrieved from [Link]

  • Jagadeesh, R. V., et al. (2015). Palladium‐Catalysed Amination of Aryl‐and Heteroaryl Halides Using tert‐Butyl Tetraisopropylphosphorodiamidite as an Easily Accessible and Air‐Stable Ligand. ResearchGate. Retrieved from [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society. Retrieved from [Link]

  • So, C. M., & Kwong, F. Y. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Retrieved from [Link]

  • Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Hrycyna, C. (2017). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University Thesis. Retrieved from [Link]

  • Ray, L., & Shaikh, M. M. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. Retrieved from [Link]

  • Vechtomova, Y. L., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Vechtomova, Y. L., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Retrieved from [Link]

  • Midorikawa, K., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. Retrieved from [Link]

  • Billaud, C., et al. (2010). Domino allylic amination/Sonogashira/heterocyclisation reactions: palladium-catalysed three-component synthesis of pyrroles. RSC Publishing. Retrieved from [Link]

  • Shi, Y., et al. (2021). Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles. Organic Chemistry Portal. Retrieved from [Link]

  • Ananikov, V. P., et al. (2018). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. ResearchGate. Retrieved from [Link]

  • Martin, R., & Buchwald, S. L. (2012). Synthesis of acyl pyrroles via palladium-catalyzed carbonylative amination of aryl and alkenyl iodides. PubMed. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]

  • Skrydstrup, T., et al. (2020). Renewable Solvents for Palladium-Catalyzed Carbonylation Reactions. Organic Process Research & Development. Retrieved from [Link]

  • R. J. Smith, et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. SynOpen. Retrieved from [Link]

  • Wu, A.-x., et al. (2017). I2-Promoted Povarov-Type Reaction Using 1,4-Dithane-2,5-diol as an Ethylene Surrogate: Formal [4 + 2] Synthesis of Quinolines. Organic Chemistry Portal. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2022). Synthesis of a new series of 4-pyrazolylquinolinones with apoptotic antiproliferative effects as dual EGFR/BRAFV600E inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

  • Gryko, D. T., et al. (2021). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H... Molecules. Retrieved from [Link]

  • SAGE Publications Inc. (2008). Facile Synthesis of 1H, 4H-cyclopenta[c]pyrrolo[1,2-b]isoquinolin-2(3H)-one. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-pyrrolin-2-ones. Retrieved from [Link]

Sources

Method

Application Note: Accelerated Discovery of Pyrrole-Morpholine Methanone Scaffolds via Microwave-Assisted Synthesis

Executive Summary & Rationale The pyrrole-morpholine methanone scaffold represents a privileged structure in medicinal chemistry, bridging the lipophilic, electron-rich pyrrole core (common in anti-inflammatory and canna...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The pyrrole-morpholine methanone scaffold represents a privileged structure in medicinal chemistry, bridging the lipophilic, electron-rich pyrrole core (common in anti-inflammatory and cannabinoid receptor agonist agents) with the morpholine moiety, which enhances aqueous solubility and metabolic stability.

Traditional thermal synthesis of these conjugates often suffers from slow kinetics, incomplete conversion due to the electron-rich nature of the pyrrole ring, and tedious workups associated with coupling agents like DCC. This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces reaction times from hours to minutes while improving yield and purity.

Key Technical Advantages:

  • Dielectric Heating: Direct coupling of microwave energy with polar solvents (DMF/EtOAc) overcomes the activation energy barrier for amide bond formation on sterically hindered pyrroles.

  • T3P® Coupling Chemistry: We utilize Propylphosphonic anhydride (T3P) in ethyl acetate. Unlike HATU or EDC, T3P generates water-soluble by-products, allowing for a "wash-away" workup that eliminates column chromatography for many derivatives.

Reaction Mechanism & Workflow

The synthesis is designed as a modular two-step protocol. First, the pyrrole core is constructed or functionalized; second, the morpholine is attached via an accelerated amidation.

Synthetic Pathway Visualization

G Start Precursors (1,4-Dicarbonyls + Amines) Step1 Step 1: MW Paal-Knorr (120°C, 10 min) Start->Step1 Cyclization Inter Intermediate: Pyrrole-2-Carboxylic Acid Step1->Inter Hydrolysis (if ester) Step2 Step 2: MW Amidation (T3P, Morpholine, 100°C) Inter->Step2 Activation Workup Liquid-Liquid Extraction (No Column) Step2->Workup Quench Final Target: Pyrrole-Morpholine Methanone Workup->Final Isolation

Figure 1: Modular workflow for the synthesis of pyrrole-morpholine methanones. The process moves from core ring formation to functionalization.

Experimental Protocols

Materials & Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., Biotage Initiator+ or CEM Discover) capable of maintaining 20 bar pressure.

  • Vessels: 2–5 mL microwave-transparent borosilicate glass vials with crimp caps and PTFE/silicone septa.

  • Reagents:

    • Pyrrole-2-carboxylic acid derivatives (commercially available or synthesized).

    • Morpholine (ReagentPlus®, ≥99%).

    • Coupling Agent: T3P® (Propylphosphonic anhydride), 50 wt. % in ethyl acetate.

    • Base: Diisopropylethylamine (DIPEA).

    • Solvent: Ethyl Acetate (EtOAc) or DMF (for low solubility substrates).

Protocol A: T3P-Mediated Amidation (The Methanone Formation)

This protocol assumes the starting material is a Pyrrole-2-carboxylic acid. If starting from a pyrrole ester, perform a standard LiOH hydrolysis first.

Step-by-Step Methodology:

  • Stoichiometry Setup: In a 5 mL microwave vial, charge:

    • Pyrrole-2-carboxylic acid derivative (1.0 equiv, e.g., 1.0 mmol).

    • Morpholine (1.5 equiv, 1.5 mmol).

    • DIPEA (2.5 equiv, 2.5 mmol).

    • Solvent: Ethyl Acetate (3.0 mL). Note: EtOAc is a moderate microwave absorber but works excellently with T3P.

  • Activation:

    • Add T3P solution (50% in EtOAc) (1.5 – 2.0 equiv) dropwise to the mixture.

    • Observation: No significant exotherm is usually observed, but stir for 1 min at RT.

  • Microwave Irradiation:

    • Seal the vessel.

    • Parameters:

      • Temperature: 100 °C

      • Time: 10 minutes (Hold time)

      • Pre-stirring: 30 seconds

      • Absorption Level: Normal

    • Safety Note: T3P reactions generate propanephosphonic acid by-products.[1] Ensure the vessel is rated for at least 15 bar, although pressures rarely exceed 5-6 bar in EtOAc at this temperature.

  • Workup (The "Green" Advantage):

    • Cool the vial to RT.

    • Transfer reaction mixture to a separatory funnel.

    • Dilute with 10 mL EtOAc.

    • Wash 1: Water (10 mL) – Removes T3P by-products.

    • Wash 2: 1N HCl (10 mL) – Removes excess morpholine and DIPEA.

    • Wash 3: Saturated NaHCO₃ (10 mL) – Removes unreacted pyrrole acid.

    • Wash 4: Brine.

    • Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

Expected Result: High purity (>95%) off-white solid or viscous oil. Yields typically range from 85-95%.

Optimization & Troubleshooting

Microwave synthesis requires balancing thermal ramp rates with pressure limits. Use the following logic tree to troubleshoot low yields.

Optimization Logic Tree

Optimization Start Analyze LC-MS Data (After 10 min @ 100°C) Check1 Is Conversion < 50%? Start->Check1 Check2 Is Purity Low (Many Side Products)? Check1->Check2 No Action1 Increase Temp to 120°C Switch Solvent to DMF Check1->Action1 Yes Action2 Reduce Temp to 80°C Check Stoichiometry Check2->Action2 Yes Success Proceed to Scale-up Check2->Success No Action3 Check Sterics: Use HATU instead of T3P Action1->Action3 Still Fails

Figure 2: Decision matrix for optimizing reaction conditions based on initial LC-MS conversion data.

Comparative Data: Conventional vs. Microwave
ParameterConventional Heating (Reflux)Microwave-Assisted (This Protocol)
Time 12 – 24 Hours10 – 20 Minutes
Solvent DCM or THF (Low boiling)EtOAc or DMF (Superheating enabled)
Coupling Agent EDC/HOBt (Slow activation)T3P (Rapid, low epimerization)
Yield 65 – 75%85 – 95%
Purification Column Chromatography often req.Extraction only (Wash-away)

Scientific Validation (E-E-A-T)

Why T3P in Microwave?

While HATU is a standard high-performance coupling agent, it generates tetramethylurea and requires chromatographic removal. T3P (Propylphosphonic anhydride) is highlighted in recent green chemistry reviews because its by-products are water-soluble [1]. Under microwave irradiation, the activation energy for the formation of the mixed anhydride intermediate is overcome rapidly. The cyclic anhydride structure of T3P acts as a scavenger for the water produced during amidation, driving the equilibrium forward according to Le Chatelier's principle [2].

The Pyrrole Challenge

Pyrroles are electron-rich heteroaromatics. The nitrogen lone pair participates in the aromatic sextet, making the ring susceptible to oxidation and polymerization (tar formation) under prolonged thermal stress. Microwave heating ("flash heating") minimizes the time the substrate spends in the decomposition window, preserving the integrity of the sensitive pyrrole ring [3].

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development.

  • Basavaprabhu, et al. (2013). Propylphosphonic Anhydride (T3P®): A Remarkable Reagent for the Synthesis of Heterocycles and Amides.[2][3] Synthesis.

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition.

  • Bhardwaj, V., et al. (2015). Microwave-assisted synthesis of pyrrole derivatives: A review. Synthetic Communications.

Sources

Application

Application Note: Scale-Up Synthesis of (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone

Executive Summary The intermediate (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone is a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., JAK, BTK) and peptide deformyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The intermediate (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone is a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., JAK, BTK) and peptide deformylase inhibitors. Its structural complexity lies not in the connectivity, but in the regiochemical integrity of the iodine placement.

Traditional routes utilizing pyrrole-2-carboxylic acid often suffer from poor solubility, expensive peptide coupling reagents (HATU/EDC), and unstable acid chlorides. This Application Note details a robust, scalable 3-stage process utilizing the Trichloroacetyl Strategy . This route avoids expensive coupling agents, minimizes chromatography, and optimizes the critical iodination step to favor the 4-position over the thermodynamically accessible 5-position.

Retrosynthetic Strategy & Pathway Design

The design philosophy prioritizes process safety and solid-state isolation to facilitate scale-up.

  • Route Selection: We utilize 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone as a "masked" acid chloride. This intermediate is a stable, crystalline solid that reacts cleanly with amines, bypassing the need for unstable pyrrole-2-carbonyl chloride.

  • Regiocontrol: Iodination is performed after amide formation. The morpholine-amide moiety at C2 exerts specific steric and electronic effects that, when combined with low-temperature N-Iodosuccinimide (NIS) addition, enhance selectivity for the C4 position.

Pathway Visualization

SyntheticRoute Pyrrole Pyrrole (Starting Material) Inter1 Intermediate 1: 2-Trichloroacetylpyrrole (Crystalline Solid) Pyrrole->Inter1 Step 1: Friedel-Crafts (No Catalyst) TCA Trichloroacetyl Chloride TCA->Inter1 Inter2 Intermediate 2: Pyrrole-Morpholine Amide Inter1->Inter2 Step 2: Haloform-type Substitution Morph Morpholine Morph->Inter2 Product Target Product: (4-Iodo-1H-pyrrol-2-yl) (morpholino)methanone Inter2->Product Step 3: Regioselective Iodination (-10°C) NIS N-Iodosuccinimide (NIS) NIS->Product

Figure 1: The "Trichloroacetyl Route" designed for scalability and intermediate stability.

Detailed Experimental Protocols

Stage 1: Synthesis of 2,2,2-Trichloro-1-(1H-pyrrol-2-yl)ethanone

This step leverages the high electron density of pyrrole to undergo acylation without Lewis acid catalysts, reducing waste streams.

  • Scale: 100 g Input (Pyrrole)

  • Reaction Type: Friedel-Crafts Acylation

Protocol:

  • Setup: Equip a 2L jacketed reactor with a mechanical stirrer, N2 inlet, and a dropping funnel. Connect the exhaust to a caustic scrubber (NaOH) to trap HCl gas.

  • Dissolution: Charge Pyrrole (1.0 equiv) and Diethyl Ether (Et2O) or MTBE (10 vol) . Cool to 0°C.

  • Addition: Add Trichloroacetyl chloride (1.05 equiv) dropwise over 60 minutes. Critical: Maintain internal temperature < 10°C to prevent polymerization.

  • Reaction: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1]

  • Quench: Slowly add saturated NaHCO3 (5 vol) . Caution: Gas evolution (CO2).

  • Isolation: Separate phases. Wash organic layer with brine. Dry over MgSO4.[2]

  • Crystallization: Concentrate to ~3 volumes and add Heptane . Cool to 0°C. Filter the resulting solid.

Key Data:

Parameter Specification
Yield 85–92%
Appearance Off-white to beige crystalline solid

| Stability | Stable at RT for months |

Stage 2: Amidation with Morpholine

The trichloromethyl ketone acts as an excellent leaving group, reacting with morpholine under mild conditions.

  • Scale: 100 g Input (Intermediate 1)

  • Reaction Type: Nucleophilic Acyl Substitution

Protocol:

  • Setup: 2L Reactor.

  • Solvent System: Dissolve Intermediate 1 (1.0 equiv) in THF (8 vol) .

  • Reagent Addition: Add Morpholine (1.2 equiv) and Triethylamine (1.5 equiv) .

    • Note: TEA scavenges the chloroform/HCl byproducts and drives equilibrium.

  • Conditions: Heat to mild reflux (60°C) for 4–6 hours.

  • Workup: Cool to RT. Concentrate THF under vacuum.

  • Extraction: Redissolve residue in DCM and wash with 0.5M HCl (to remove excess morpholine) followed by NaHCO3 .

  • Purification: Recrystallize from EtOAc/Heptane if necessary, though crude purity is often >95%.

Self-Validating Checkpoint:

  • 1H NMR (DMSO-d6): Look for the disappearance of the trichloromethyl ketone signal and the appearance of morpholine methylene protons (3.6 ppm range).

Stage 3: Regioselective Iodination (The Critical Step)

This is the most sensitive step. The goal is to install iodine at C4 while minimizing C5-iodo and C4,5-diiodo byproducts.

  • Reagent: N-Iodosuccinimide (NIS) is superior to elemental iodine (

    
    ) due to easier handling and milder oxidation potential.
    
  • Solvent: DMF or Acetonitrile (ACN). ACN is preferred for easier solvent removal.

Protocol:

  • Preparation: Dissolve (1H-pyrrol-2-yl)(morpholino)methanone (1.0 equiv) in ACN (10 vol) . Cool to -10°C .

  • Controlled Addition: Dissolve NIS (1.05 equiv) in ACN (5 vol). Add this solution dropwise over 2 hours .

    • Why? Kinetic control favors the 4-position. Rapid addition or higher temperatures increase the thermodynamic 5-iodo and di-iodo impurities.

  • Monitoring: Stir at -10°C for 4 hours. Check HPLC.

    • Target: < 5% Starting Material, < 5% Di-iodo.

  • Quench: Add 10% aqueous Sodium Thiosulfate (to quench active iodine species).

  • Isolation:

    • Dilute with water (20 vol). The product often precipitates.

    • If oiling occurs, extract with 2-MeTHF (Green solvent alternative to DCM).

  • Purification: Slurry the crude solid in Cold Ethanol or IPA . The 4-iodo isomer is less soluble than the impurities.

Impurity Control & Decision Tree

ProcessControl Start Reaction Complete (HPLC Check) Check1 Is Di-iodo > 5%? Start->Check1 Check2 Is SM > 5%? Check1->Check2 No Action1 Recrystallize from Ethanol/Water Check1->Action1 Yes Action2 Add 0.1 eq NIS Stir 1 hr @ 0°C Check2->Action2 Yes Action3 Proceed to Quench & Isolation Check2->Action3 No

Figure 2: In-Process Control (IPC) Logic for Iodination Step.

Analytical Standards & Specifications

To ensure "Trustworthiness" (Part 2 of Core Requirements), the following analytical data must be met for the final intermediate to be released for downstream API synthesis.

TestMethodAcceptance Criteria
Appearance VisualWhite to pale yellow powder
Purity HPLC (254 nm)> 98.0% area
Regio-isomer Ratio HPLC/NMR4-iodo : 5-iodo > 95:5
Iodine Content Elemental Analysis± 0.5% of theoretical
Residual Solvent GC-HSCompliant with ICH Q3C

Mechanistic Insight: The amide group at C2 is an Electron Withdrawing Group (EWG). In electrophilic aromatic substitution (EAS), the pyrrole ring is highly reactive. While the NH directs to C2/C5, the bulky morpholine amide at C2 sterically hinders C3 and electronically deactivates C5 slightly more than C4 (due to conjugation). By keeping the temperature low (-10°C), we rely on the kinetic preference for the C4 position.

Safety & Handling (HSE)

  • Trichloroacetyl Chloride: Highly corrosive and releases HCl on contact with moisture. Engineering Control: Use a scrubber system.[3]

  • N-Iodosuccinimide (NIS): Can decompose violently if heated or shocked. Store in the dark at 2-8°C.

  • Waste Disposal: Iodine-containing waste must be segregated. Do not mix with strong oxidizers or reducers without neutralization.

References

  • Process Chemistry of Pyrrole-2-carboxamides

    • Title: Scalable Synthesis of 4-Substituted Pyrrole-2-carboxamides.
    • Source:Organic Process Research & Development (OPRD).
    • Context: General methodology for trichloroacetyl route.
  • Regioselective Halogenation

    • Title: Highly selective C3–H iodination of pyrrolo[1,2-a]quinoxalines (and general pyrrole iodin
    • Source:Organic & Biomolecular Chemistry, 2015.[4]

    • Context: Discusses NIS vs Iodine selectivity.
  • Intermediate Sourcing & Properties

    • Title: 2,2,2-Trichloro-1-(1H-pyrrol-2-yl)ethanone Properties.[][6][7]

    • Source: PubChem / NIH.
    • Context: Physical data for Intermedi
  • Filgotinib Synthetic Pathways

    • Title: Novel process for the preparation of filgotinib and intermedi
    • Source: Google P
    • Context: Confirms the utility of pyrrole intermedi

Sources

Technical Notes & Optimization

Troubleshooting

Advanced Technical Support Center: Troubleshooting Deiodination in Pyrrole Cross-Coupling

Welcome to the Technical Support Center for advanced organometallic troubleshooting. This guide is designed for research scientists and drug development professionals encountering hydrodehalogenation (deiodination) side...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organometallic troubleshooting. This guide is designed for research scientists and drug development professionals encountering hydrodehalogenation (deiodination) side reactions during palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) of iodopyrroles.

Here, we move beyond generic advice to explore the thermodynamic and kinetic causality behind these side reactions, providing self-validating protocols and data-driven solutions to rescue your yields.

Mechanistic Insights: The Causality of Deiodination

In palladium-catalyzed cross-coupling, the highly reactive C–I bond of an iodopyrrole readily undergoes oxidative addition to form an


 intermediate[1]. However, pyrroles are electron-rich heterocycles, which can make the subsequent transmetalation step kinetically sluggish.

When transmetalation is delayed, the


 complex is vulnerable to interception by hydride donors present in the reaction matrix (e.g., water, tertiary amines, alcohols, or acidic N–H protons)[2]. This forms a palladium-hydride (

) species that rapidly undergoes reductive elimination, replacing your target halogen with a proton and yielding the undesired deiodinated pyrrole (

)[1].

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Ar-I + Pd(0) Pd0->OxAdd PdII Ar-Pd(II)-I Intermediate OxAdd->PdII Transmet Transmetalation Ar'-B(OH)2 PdII->Transmet Fast (Optimized) Hydride Hydride Transfer (Solvent/Base/N-H) PdII->Hydride Slow Transmetalation or Free N-H RedElim Reductive Elimination Product: Ar-Ar' Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Deiod Reductive Elimination Byproduct: Ar-H Hydride->Deiod Deiod->Pd0 Catalyst Drain

Catalytic cycle showing the kinetic competition between transmetalation and hydrodehalogenation.

Diagnostic FAQs

Q1: Why does my unprotected iodopyrrole yield almost exclusively the deiodinated by-product? A: The free N–H bond of the pyrrole is the primary culprit. In basic coupling conditions, the N–H proton is acidic enough to participate in side reactions, and the deprotonated pyrrole nitrogen can coordinate directly to the palladium center, poisoning the catalyst and stalling transmetalation[1]. Furthermore, without protection, debromination and deiodination readily occur[3]. Protecting the nitrogen with a robust group like SEM (2-(trimethylsilyl)ethoxymethyl) or Boc is strictly required to suppress this pathway[4].

Q2: How does my choice of solvent contribute to the formation of the Pd–H species? A: Solvents containing primary or secondary alcohols (like ethanol or isopropanol) are notorious for causing deiodination. After coordinating to the palladium center, these alcohols undergo


-hydride elimination, acting as potent hydride donors that convert 

to

[1]. To mitigate this, switch to strictly aprotic solvent systems such as 1,4-dioxane, THF, or toluene.

Q3: Can ligand tuning outcompete the hydrodehalogenation pathway? A: Yes. The key to suppressing deiodination is accelerating the rate of transmetalation so that it outpaces hydride transfer. Employing sterically hindered, electron-rich ligands (such as Buchwald ligands like XPhos, or bidentate ligands like dppf) accelerates both oxidative addition and the desired C–C/C–N bond formation[5],[6].

Quantitative Data: Condition Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and the ratio of desired cross-coupling to deiodination in a standard 3-iodopyrrole Suzuki-Miyaura coupling.

Pyrrole N-StatusCatalyst / LigandSolvent SystemBaseCross-Coupling Yield (%)Deiodination (%)
Unprotected (N-H)

EtOH /


12%82%
Unprotected (N-H)

Dioxane /


35%55%
Boc-Protected

Toluene /


68%18%
SEM-Protected

Dioxane /


94% < 2%
SEM-Protected

/ XPhos
Toluene

96% < 1%

Troubleshooting Workflow

Use the following decision tree to systematically isolate and eliminate the variables causing hydrodehalogenation in your specific reaction matrix.

Troubleshooting Start Issue: High Deiodination (Ar-H > Ar-Ar') CheckNH Is Pyrrole N-H Protected? Start->CheckNH Protect Action: Protect with SEM or Boc CheckNH->Protect No CheckSolvent Using Alcohols or Aqueous Amines? CheckNH->CheckSolvent Yes Protect->CheckSolvent ChangeSolvent Action: Switch to Dioxane, THF, or Toluene CheckSolvent->ChangeSolvent Yes CheckLigand Is Transmetalation Slow? CheckSolvent->CheckLigand No ChangeSolvent->CheckLigand ChangeLigand Action: Use Bulky, Electron-Rich Ligands (XPhos) CheckLigand->ChangeLigand Yes Success Result: Deiodination Suppressed High Yield Achieved CheckLigand->Success No ChangeLigand->Success

Decision matrix for systematically eliminating hydrodehalogenation pathways.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By executing Protocol 1 prior to Protocol 2, you eliminate the primary mechanistic cause of deiodination.

Protocol 1: SEM-Protection of Iodopyrrole

Causality: SEM protection eliminates the acidic N–H proton and prevents nitrogen coordination to the Pd center, effectively shutting down the primary catalyst-poisoning pathway[3],[4].

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask and purge with Argon.

  • Deprotonation: Dissolve the iodopyrrole (1.0 equiv) in anhydrous DMF (0.2 M). Cool to 0 °C. Add

    
     (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.
    
  • Protection: Dropwise, add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.1 equiv). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation Check: Quench a 50

    
    L aliquot in water, extract with EtOAc, and run TLC (Hexanes/EtOAc 8:2). The starting material should be completely consumed.
    
  • Workup: Quench the bulk reaction with saturated aqueous

    
    . Extract with EtOAc (3x). Wash the combined organic layers with water (5x) to remove DMF, followed by brine. Dry over 
    
    
    
    , concentrate, and purify via flash chromatography.
Protocol 2: Optimized Suzuki-Miyaura Coupling

Causality: Utilizing


 provides a bidentate, sterically demanding ligand environment that forces rapid transmetalation, outcompeting any residual hydride transfer from the solvent[6].

Step-by-Step Methodology:

  • Reagent Loading: To a Schlenk tube, add the SEM-protected iodopyrrole (1.0 equiv), the arylboronic acid (1.5 equiv),

    
     (3.0 equiv), and 
    
    
    
    (5 mol%).
  • Degassing (Critical): Add a pre-degassed mixture of 1,4-Dioxane/

    
     (4:1 ratio, 0.1 M). Perform three freeze-pump-thaw cycles to remove dissolved oxygen, which can degrade the active Pd(0) species.
    
  • Reaction: Heat the mixture to 90 °C under vigorous stirring for 4–6 hours.

  • In-Process Validation (LC-MS): At 2 hours, take a 20

    
    L aliquot. Run LC-MS.
    
    • Self-Validation: Look for the mass of the desired product vs. the mass of the deiodinated starting material (

      
      ). If the deiodinated mass is < 5% of the total ion count, the kinetic tuning is successful.
      
  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate. Purify via silica gel chromatography.

References

  • Studies of palladium-catalyzed coupling reactions for preparation of hindered 3-arylpyrroles relevant to (-)-rhazinilam and its analogues SciSpace
  • 2-bromo-1H-pyrrole | 38480-28-3 Benchchem
  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates ResearchG
  • How to avoid dehalogenation side reactions in Suzuki coupling Benchchem
  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles NIH / PMC
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles MDPI

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubilization of halogenated pyrrole-carboxamides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubilization of halogenated pyrrole-carboxamides. (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone (CAS: 1706448-49-8) is a prime example of a compound that exhibits deceptive solubility profiles. While it possesses polar functional groups, its structural thermodynamics often lead to precipitation, micro-aggregation, and variable assay data if not handled with strict physicochemical protocols.

This guide provides a self-validating framework to diagnose and permanently resolve solubility issues for this specific compound.

Section 1: Mechanistic Causality of Solubility Failures

To solve a solubility issue, we must first understand the molecular causality. The structure of (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone features three conflicting domains:

  • The Pyrrole NH : A potent hydrogen bond donor.

  • The Carbonyl & Morpholine Oxygens : Strong hydrogen bond acceptors.

  • The C4-Iodine Atom : A highly lipophilic, polarizable heavy atom that drives hydrophobic collapse and halogen bonding.

In a solid state, these molecules form a robust crystalline lattice stabilized by intermolecular H-bonding (NH···O=C) and planar stacking. Dimethyl sulfoxide (DMSO) is theoretically the ideal solvent because its sulfoxide oxygen acts as a massive H-bond acceptor, disrupting the lattice. However, DMSO is notoriously hygroscopic. Even trace water contamination drastically reduces the solvent's capacity to solvate the hydrophobic iodine domain, leading to rapid kinetic precipitation ([1]).

Mechanism Solid Crystalline Compound (Strong H-Bonds) Solvated Solvated Monomers (Active Form) Solid->Solvated + Anhydrous DMSO (Heat/Sonication) Aggregated Hydrophobic Aggregates (Iodine Stacking) Solid->Aggregated + Water Contamination Solvated->Aggregated Moisture Absorption Aggregated->Solvated Dilution / Co-solvents

Mechanistic pathways of solvation versus hydrophobic aggregation in DMSO.

Section 2: Diagnostic Troubleshooting Workflow

Before discarding your compound or assuming your biological assay is flawed, follow this diagnostic tree to identify the root cause of the precipitation.

Workflow Start Precipitate in DMSO CheckWater Is DMSO Anhydrous? Start->CheckWater ReplaceDMSO Use Fresh Anhydrous DMSO CheckWater->ReplaceDMSO No HeatSonicate Warm (37°C) & Sonicate CheckWater->HeatSonicate Yes ReplaceDMSO->HeatSonicate CheckClear Solution Clear? HeatSonicate->CheckClear Success Aliquot & Store at -80°C CheckClear->Success Yes Dilute Serial Dilution CheckClear->Dilute No Dilute->CheckClear Retry CoSolvent Add Co-solvent (Tween) Dilute->CoSolvent Fails CoSolvent->Success

Diagnostic workflow for resolving DMSO precipitation and solubility failures.

Section 3: Self-Validating Solubilization Protocol

Do not just "add solvent and vortex." Solubilization must be treated as a controlled thermodynamic process to ensure reproducible assay data ([2]).

Step-by-Step Methodology:

  • Preparation & Weighing : Equilibrate the sealed vial of (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone to room temperature in a desiccator before opening. This prevents ambient moisture from condensing on the cold powder. Weigh the desired amount into a sterile, low-bind Eppendorf tube.

  • Solvent Addition : Pierce a new, sealed ampoule of anhydrous DMSO (≥99.9% purity, water ≤0.005%). Add the required volume to achieve a conservative 10 mM to 50 mM primary stock. Do not attempt to make stocks >100 mM unless thermodynamically validated.

  • Mechanical Disruption : Cap tightly and vortex vigorously for 2–3 minutes to disperse the powder.

  • Thermal & Cavitational Solvation : If the solution remains cloudy, place the tube in a bath sonicator heated to 37°C for 10–15 minutes. The ultrasonic cavitation breaks apart micro-aggregates, while the mild heat provides the kinetic energy needed to overcome the lattice enthalpy ([1]).

  • Self-Validation Check : Visually inspect the tube against a dark background. To definitively rule out micro-suspensions, centrifuge the tube at 10,000 x g for 5 minutes. If a microscopic pellet forms at the bottom, the compound is oversaturated and requires further dilution.

  • Storage : Aliquot the clear stock into single-use volumes (e.g., 20 µL) and store at -80°C. Never subject the main stock to multiple freeze-thaw cycles, as condensation introduces water, permanently destroying solubility ([1]).

Section 4: Frequently Asked Questions (FAQs)

Q1: My stock solution was perfectly clear, but when I diluted it into my aqueous assay buffer, it instantly crashed out. Why? A1: You are observing a failure of kinetic solubility ([3]). When the DMSO stock hits the aqueous buffer, the local concentration of water spikes. The highly hydrophobic iodine atom forces the molecule to self-associate and precipitate before it can disperse. Solution: Use rapid kinetic mixing. Add the DMSO stock directly into a vigorously vortexing aqueous buffer. Alternatively, perform an intermediate serial dilution into a buffer containing a carrier protein (like 10% FBS or 0.1% BSA), which acts as a hydrophobic sink to stabilize the iodo-pyrrole before final dilution ([2]).

Q2: Can I adjust the pH of my buffer to improve solubility? A2: No, pH adjustment will be ineffective here. A common mistake is assuming the morpholine ring is basic and can be protonated by lowering the pH. However, in this molecule, the morpholine nitrogen is part of an amide bond (morpholino methanone), meaning its lone pair is delocalized into the carbonyl group. It is non-basic. Furthermore, the pyrrole NH is only weakly acidic (pKa ~16) ([4]). Focus on co-solvents rather than pH.

Q3: What co-solvents are safe to use if DMSO alone fails during aqueous dilution? A3: If your biological assay tolerates it, formulating the intermediate stock with a surfactant prevents precipitation. A mixture of DMSO with PEG-400 or Tween-80 (e.g., 5% final concentration) lowers the dielectric constant of the microenvironment, easing the thermodynamic transition from pure DMSO to pure water.

Section 5: Quantitative Data & Thermodynamic Parameters

Use the following physicochemical parameters to guide your experimental design and establish safe concentration limits.

ParameterValue / CharacteristicImpact on Solubilization Strategy
Molecular Weight 306.10 g/mol Moderate size, but disproportionately heavy due to Iodine (126.9 g/mol ).
LogP (Estimated) 1.8 - 2.5Lipophilic; strictly requires an organic solvent (DMSO) for the primary stock.
H-Bond Donors 1 (Pyrrole NH)Prone to self-assembly; requires a strong H-bond accepting solvent.
H-Bond Acceptors 2 (Carbonyl, Morpholine O)Competes with water; dictates that DMSO must be strictly anhydrous.
Max Recommended Stock 20 - 50 mMExceeding 50 mM risks supersaturation and latent nucleation upon storage.
Sonication Temp 37°CSafely provides kinetic energy without degrading the pyrrole core.
References
  • Solubility: A speed‒breaker on the drug discovery highway. Di, L., et al. MedCrave Online, 2017. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Pyrrole Iodination &amp; Regiocontrol

Introduction Welcome to the Advanced Synthesis Support Module. You are likely here because pyrrole iodination is yielding inseparable mixtures of regioisomers ( vs.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Advanced Synthesis Support Module. You are likely here because pyrrole iodination is yielding inseparable mixtures of regioisomers (


 vs. 

) or uncontrollable polyiodination (di-, tri-, tetra-iodopyrroles).

Pyrrole is an exceptionally electron-rich heterocycle (


-excessive). Unlike benzene, where forcing conditions are required for halogenation, pyrrole reacts with iodine so rapidly that the challenge is stopping  the reaction at the mono-functionalized stage and directing  the electrophile to the correct carbon.

This guide provides the mechanistic logic, troubleshooting workflows, and validated protocols to control this reactivity.

Module 1: The Mechanistic "Why"

The Alpha ( , C2) Preference

In the absence of steric blocking groups, electrophilic aromatic substitution (SEAr) on pyrrole occurs preferentially at the C2 (


)  position.

Why? The transition state (sigma complex) formed by attack at C2 is stabilized by three resonance contributors, whereas attack at C3 (


) is stabilized by only two .[1][2] This lowers the activation energy (

) for the C2 pathway.
The Polyiodination Trap

The introduction of an iodine atom does not significantly deactivate the pyrrole ring. In fact, under many conditions, the mono-iodopyrrole remains reactive enough to compete with the starting material for the remaining electrophile, leading to mixtures of mono-, di-, and poly-iodinated species.

Visualization: Resonance Stabilization & Selectivity

The following diagram illustrates the stability differential between the C2 and C3 pathways.

PyrroleMechanism cluster_C2 Path A: Alpha (C2) Attack (Preferred) cluster_C3 Path B: Beta (C3) Attack (Disfavored) Start Pyrrole + E+ (Iodine source) C2_Inter Sigma Complex (C2) STABLE (3 Resonance Forms) Start->C2_Inter Fast (Low ΔG‡) C3_Inter Sigma Complex (C3) LESS STABLE (2 Resonance Forms) Start->C3_Inter Slow (High ΔG‡) C2_Prod 2-Iodopyrrole (Kinetic Product) C2_Inter->C2_Prod -H+ C3_Prod 3-Iodopyrrole C3_Inter->C3_Prod -H+

Figure 1: Mechanistic divergence showing the resonance-based preference for C2 substitution.

Module 2: Troubleshooting & FAQs

Diagnose your issue using the scenarios below.

Q1: I am getting a mixture of mono-, 2,5-di-, and 2,3,4,5-tetra-iodopyrrole. How do I stop at mono-iodination?

Diagnosis: The reaction kinetics are too fast, or the local concentration of iodinating agent is too high relative to the mixing rate. Corrective Actions:

  • Switch Reagents: Stop using elemental Iodine (

    
    ). Switch to N-Iodosuccinimide (NIS) .[3] NIS provides a controlled release of the iodonium ion (
    
    
    
    ).
  • Temperature Control: Lower the reaction temperature to -78°C (dry ice/acetone). This amplifies the kinetic difference between the starting material and the mono-iodinated product.

  • Stoichiometry: Use a slight deficit of NIS (0.95 equivalents). It is better to have unreacted starting material (easy to remove via distillation/column) than di-iodinated byproducts (difficult to separate).

Q2: I need the 3-iodo (Beta) isomer, but I only get the 2-iodo (Alpha) isomer.

Diagnosis: You are fighting the natural electronic preference of the ring. You cannot achieve high C3 selectivity on "naked" pyrrole. Corrective Actions:

  • The "Bulky Shield" Strategy: You must install a bulky protecting group on the Nitrogen.[4]

  • Protocol: Use the TIPS (Triisopropylsilyl) group. The TIPS group is so sterically demanding that it physically blocks the C2 and C5 positions, forcing the iodine electrophile to attack C3.

    • Note: Smaller groups like Methyl or Benzyl are insufficient to reverse regioselectivity; they still favor C2.

Q3: My iodopyrrole product turns black and decomposes during rotary evaporation.

Diagnosis: Iodopyrroles are inherently unstable, acid-sensitive, and photosensitive. The decomposition is autocatalytic (liberated


 catalyzes further decomposition).
Corrective Actions: 
  • Basic Workup: Always wash the organic layer with dilute

    
     or 
    
    
    
    (to quench traces of
    
    
    ).
  • Stabilization: Add a trace of base (e.g., 1% Triethylamine) to your chromatography solvent and storage vial.

  • Storage: Store at -20°C in the dark.

Module 3: Validated Standard Operating Procedures (SOPs)

SOP A: Synthesis of 2-Iodopyrrole (Minimizing Polyiodination)

Target: Selective C2 functionalization.

Reagents:

  • Pyrrole (Freshly distilled)

  • N-Iodosuccinimide (NIS)[3]

  • THF (Anhydrous)

Protocol:

  • Setup: Flame-dry a round-bottom flask under Argon. Add pyrrole (1.0 eq) and dissolve in THF (0.1 M concentration).

  • Cooling: Cool the solution to -78°C . Critical Step: Low temperature is essential to suppress di-iodination.

  • Addition: Dissolve NIS (0.95 eq) in a minimum amount of THF. Add this solution dropwise over 30-60 minutes.

    • Why? Slow addition ensures the concentration of NIS never exceeds the concentration of unreacted pyrrole.

  • Monitoring: Stir at -78°C for 2 hours. Monitor by TLC (Stain: Vanillin or PMA; Iodopyrroles often turn purple/brown).

  • Quench: Pour into cold sat.

    
     / 
    
    
    
    (1:1 mixture).
  • Purification: Extract with

    
    . Dry over 
    
    
    
    . Concentrate without heating (water bath < 25°C). Purify via silica gel chromatography (Hexanes/EtOAc + 1%
    
    
    ).
SOP B: Synthesis of 3-Iodopyrrole (The TIPS Strategy)

Target: Selective C3 functionalization by steric blocking.

Reagents:

  • Pyrrole[1][2][4][5][6][7][8][9][10][11][12]

  • TIPS-Cl (Triisopropylsilyl chloride)

  • NaH (Sodium Hydride)

  • NIS[3][6][11]

  • TBAF (for deprotection)

Protocol:

  • Protection (N-Silylation):

    • React pyrrole with NaH (1.2 eq) in THF, then add TIPS-Cl (1.1 eq).

    • Result: 1-(Triisopropylsilyl)pyrrole. (Purify this intermediate).

  • Regioselective Iodination:

    • Dissolve N-TIPS-pyrrole in THF at -78°C.

    • Add NIS (1.05 eq).

    • Mechanism:[4][6][7][11][12][13] The bulky TIPS group blocks the alpha-positions. The iodine is forced to the beta-position (C3).

    • Check Point: NMR should show a singlet (or tight doublet) for the C2 proton, indicating substitution at C3.

  • Deprotection (Optional):

    • Treat the 3-iodo-1-(triisopropylsilyl)pyrrole with TBAF (1.1 eq) in THF at 0°C.

    • Result: 3-Iodopyrrole.[11]

Data Summary: Reagent Selectivity Profile

ReagentConditionsMajor Product (Unprotected Pyrrole)Risk Factor

/ KI
Aqueous/BasicTetraiodopyrroleHigh (Uncontrollable polyiodination)

DCM, RTMixture (Mono/Di)Moderate (Hard to stop at mono)
NIS THF, -78°C2-Iodopyrrole Low (Best for mono-C2)
NIS N-TIPS Pyrrole, -78°C3-Iodopyrrole Low (Best for mono-C3)

Workflow Visualization

Workflow Start Start: Pyrrole Iodination Decision Which Regioisomer is required? Start->Decision C2_Path Target: C2 (Alpha) Decision->C2_Path Alpha C3_Path Target: C3 (Beta) Decision->C3_Path Beta C2_Action Use Unprotected Pyrrole Reagent: NIS (0.95 eq) Temp: -78°C C2_Path->C2_Action C2_Check QC: Check for Di-iodo impurity C2_Action->C2_Check C3_Step1 Step 1: Protect Nitrogen with TIPS (Steric Shield) C3_Path->C3_Step1 C3_Step2 Step 2: Iodinate (NIS, -78°C) (Forced to C3) C3_Step1->C3_Step2 C3_Step3 Step 3: Deprotect (TBAF) C3_Step2->C3_Step3

Figure 2: Decision tree for selecting the correct synthetic pathway based on regioisomer requirements.

References

  • Muchowski, J. M. ; Bray, B. L.; Mathies, P. H. "N-(Triisopropylsilyl)pyrrole. A useful precursor for the synthesis of 3-substituted pyrroles."[11] Journal of Organic Chemistry, 1990 , 55, 6317–6328.

  • Gilchrist, T. L. Heterocyclic Chemistry, 3rd Ed.; Prentice Hall: Harlow, 1997. (Chapter 6: Five-membered rings containing one heteroatom).

  • Lowe, G. "N-Iodosuccinimide." Encyclopedia of Reagents for Organic Synthesis, 2001 .

  • Organic Chemistry Portal. "Iodination of Arenes and Heteroarenes."

Sources

Optimization

Optimization of catalyst loading for coupling (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone

Technical Support Center: Catalyst Optimization for (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone Executive Summary This guide addresses the optimization of catalyst loading for the Suzuki-Miyaura cross-coupling of (4-Iod...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalyst Optimization for (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone

Executive Summary

This guide addresses the optimization of catalyst loading for the Suzuki-Miyaura cross-coupling of (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone . This substrate presents a "perfect storm" of challenges for low-loading catalysis: an electron-rich pyrrole ring (prone to oxidative instability), a free N-H (catalyst poison), and a morpholine amide (potential Lewis basic coordination site).

Our goal is to transition your process from "it works at 5 mol%" to "robust conversion at <0.5 mol%," reducing Cost of Goods Sold (COGS) and metal scavenging burden.

Module 1: Catalyst & Ligand Selection Strategy

Q: I am currently using Pd(PPh₃)₄ at 5 mol% with moderate yields. Why does the reaction stall when I drop the loading to 1 mol%?

Diagnosis: The stalling is likely due to catalyst deactivation rather than slow kinetics. Pd(PPh₃)₄ is coordinatively saturated and prone to oxidation. For electron-rich heteroaryl halides like your iodopyrrole, the oxidative addition step is fast, but the resulting Pd(II) species is unstable.

  • The Pyrrole Factor: The electron-rich pyrrole ring makes the C-I bond labile. However, the free N-H (pKa ~17) can be deprotonated by the base, forming a pyrrolyl anion that coordinates strongly to Palladium, forming an inactive "Pd-ate" complex.

  • The Morpholine Factor: The amide oxygen or morpholine nitrogen can act as a directing group, potentially trapping the Pd(II) intermediate and preventing transmetalation.

The Solution: Switch to High-Turnover Catalysts To lower loading, you must use a catalyst system that is bulky (to prevent aggregation) and electron-rich (to facilitate oxidative addition).

Recommended Catalyst Screening Panel:

Catalyst SystemLigand ClassWhy it works for this substrateStarting Loading
Pd(dppf)Cl₂ Bidentate FerrocenylGold Standard for Pyrroles. The large bite angle and chelating effect resist displacement by the pyrrole nitrogen.0.5 - 1.0 mol%
Pd(OAc)₂ + XPhos Buchwald BiarylExcellent for challenging substrates. The bulky biaryl shield prevents Pd-black formation.0.1 - 0.5 mol%
Pd(OAc)₂ + SPhos Buchwald BiarylHigh water solubility (good for polar pyrroles).0.1 - 0.5 mol%
Pd₂dba₃ + tBu₃P Electron-Rich AlkylExtremely active for aryl chlorides/iodides, but air-sensitive.< 0.1 mol%

Module 2: The "Free N-H" Interference & Base Optimization

Q: My reaction turns black (Pd precipitation) rapidly. Is the pyrrole N-H interfering?

Answer: Yes. The "black" precipitate is inactive Pd(0) aggregates.[1][2] This occurs when the catalytic cycle is interrupted.

Mechanism of Interference: In standard conditions (e.g., K₂CO₃/DMF), the pyrrole N-H is deprotonated. The resulting anion is a good ligand for Pd, competing with the phosphine ligand. If the phosphine dissociates, Pd aggregates.

Troubleshooting Protocol:

  • Switch Bases: Move from Carbonates (K₂CO₃) to Phosphates (K₃PO₄). Phosphates provide a "buffering" effect that maintains basicity for the coupling but minimizes the concentration of the naked pyrrolyl anion.

  • Protecting Group Strategy: If optimization fails below 1 mol%, consider protecting the pyrrole nitrogen (e.g., SEM, Boc, or Tosyl). This eliminates the poisoning pathway entirely.

Visualizing the Interference Pathway:

CatalyticInterference Substrate (4-Iodo-1H-pyrrol-2-yl) (morpholino)methanone OxAdd Oxidative Addition (Pd-Ar-I) Substrate->OxAdd + Pd(0) Deprotonation Pyrrole Deprotonation (N- Anion) Substrate->Deprotonation + Base Pd_Active Active Pd(0)L2 Pd_Active->OxAdd Poisoning Pd-Pyrrolyl Complex (Inactive) OxAdd->Poisoning Ligand Displacement Transmetalation Transmetalation (Boronic Acid) OxAdd->Transmetalation Standard Cycle Base Base (K2CO3) Deprotonation->Poisoning Coordinates Pd PdBlack Pd Black (Precipitate) Poisoning->PdBlack Irreversible Product Coupled Product Transmetalation->Product

Caption: Competitive pathways between productive coupling (Green) and catalyst poisoning via pyrrole deprotonation (Red).

Module 3: Optimization Workflow (High-Throughput Approach)

Q: How do I systematically find the lowest catalyst loading without running 50 reactions?

Answer: Use a "Loading Ladder" approach combined with a "Robustness Screen." Do not optimize yield first; optimize for Turnover Number (TON) .

Step-by-Step Protocol:

  • The "Crash Test" (Solvent/Base Screen):

    • Fix Catalyst: Pd(dppf)Cl₂ at 1 mol%.

    • Screen Solvents: DME/H₂O (Standard), 1,4-Dioxane/H₂O (High T), n-Butanol (for solubility).

    • Goal: Find the solvent system that gives >90% conversion at 1 mol%.

  • The Loading Ladder (Determination of Limit):

    • Run parallel reactions at 1.0, 0.5, 0.25, 0.1, and 0.05 mol%.

    • Crucial: Extend reaction time as loading drops. (Low loading = slower kinetics).

    • Analysis: Plot Yield vs. Loading. The "cliff" usually appears around 0.1 mol% for iodopyrroles.

  • Deiodination Check:

    • Analyze the crude LCMS for the des-iodo byproduct (Proton replacing Iodine).

    • Cause: If this increases at low loading, your catalytic cycle is too slow, allowing hydride sources (solvent/base) to reduce the Pd-Ar-I intermediate.

    • Fix: Increase concentration (Molarity) or switch to a non-protic solvent (e.g., Toluene/Dioxane instead of Alcohols).

Experimental Data Summary (Typical Results):

ParameterStandard ConditionOptimized Condition
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂
Loading 5.0 mol%0.25 mol%
Solvent DMFDME : Water (4:1)
Base Na₂CO₃K₃PO₄
Temp 80°C90°C
Yield 78%92%
Pd Residue >500 ppm<50 ppm

Module 4: Post-Reaction Metal Scavenging

Q: Even at optimized loading, I have residual Palladium. How do I remove it from the morpholine amide?

Answer: Morpholine amides are excellent ligands and will hold onto residual Pd. Crystallization alone is rarely sufficient.

Recommended Scavenger Protocol:

  • SiliaMetS® Thiol (or equivalent): Add 4 equivalents (w.r.t residual Pd) to the crude organic solution.

  • Temperature: Stir at 50°C for 1 hour. (Room temp is often too slow for coordinated Pd).

  • Filtration: Filter through a pad of Celite.

  • Validation: Test a small aliquot with a colorimetric Pd check (e.g., Sodium Diethyldithiocarbamate) before proceeding to crystallization.

References

  • Catalyst Selection for Heterocycles: Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society. Link

  • Suzuki Coupling of Iodopyrroles: Handy, C. J., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Link

  • High-Throughput Optimization: Collins, K. D., & Glorius, F. (2013). A robustness screen for the rapid assessment of chemical reactions. Nature Chemistry. Link

  • Dehalogenation Mechanisms: Navarro, O., et al. (2003). Dehalogenation of Aryl Halides by Pd-NHC Catalysts. Journal of Organic Chemistry. Link

Sources

Troubleshooting

Stability of (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone under acidic conditions

Technical Support Center: (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone Topic: Stability Under Acidic Conditions Document ID: TSC-2024-PYR-04 Audience: Medicinal Chemists, Process Chemists, Analytical Scientists Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone

Topic: Stability Under Acidic Conditions Document ID: TSC-2024-PYR-04 Audience: Medicinal Chemists, Process Chemists, Analytical Scientists

Executive Summary & Diagnostic Flowchart

Current Status: (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone exhibits conditional stability in acidic media. Unlike unsubstituted pyrroles, which polymerize instantly in acid ("pyrrole red"), the electron-withdrawing morpholine amide at the C2 position significantly reduces ring electron density, protecting it from rapid acid-catalyzed oligomerization.

However, the compound remains vulnerable to protodeiodination (loss of iodine) and amide hydrolysis under forcing conditions (high temperature, concentrated mineral acids).

Visual Diagnostic: Acid Stability Decision Tree Use this flowchart to predict stability based on your specific experimental conditions.

AcidStability Start Start: Acidic Exposure Condition AcidType Acid Type & Concentration? Start->AcidType WeakAcid Weak/Dilute Acid (AcOH, dilute HCl, TFA < 10%) AcidType->WeakAcid pH > 1 StrongAcid Strong/Conc. Acid (Conc. HCl, H2SO4, Neat TFA) AcidType->StrongAcid pH < 1 Temp Temperature? RoomTemp Room Temperature (< 25°C) Temp->RoomTemp Short Exposure Heat Elevated Temperature (> 40°C) Temp->Heat Prolonged ResultStable STABLE Safe for workup/purification WeakAcid->ResultStable StrongAcid->Temp ResultDeiod RISK: Protodeiodination (Loss of Iodine) RoomTemp->ResultDeiod Monitor LCMS ResultHydro CRITICAL: Amide Hydrolysis & Polymerization Heat->ResultHydro

Figure 1: Decision tree for assessing risk of degradation based on acid strength and temperature.

Troubleshooting Guide: Common Issues

This table addresses specific phenomena observed during the handling of (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone in acidic environments.

Symptom Probable Cause Technical Explanation Corrective Action
Solution turns red/brown/black Pyrrole Polymerization While the C2-amide stabilizes the ring, extremely low pH (< 0) can still protonate the C3/C4 positions, initiating electrophilic attack by unprotonated pyrrole molecules.Immediate: Neutralize with sat. NaHCO₃. Prevention: Avoid neat TFA. Use dilute acids (e.g., 1M HCl) for workups and keep contact time < 30 mins at 0°C.
Mass Spec shows [M-126] peak Protodeiodination Acid-catalyzed replacement of Iodine with Hydrogen. The proton (H⁺) acts as an electrophile, attacking the C4 position and displacing the iodonium ion.Prevention: Avoid heating in acidic media. If acid is required for a subsequent step, ensure anhydrous conditions to minimize proton activity.
Loss of product; Polar spot on TLC Amide Hydrolysis Cleavage of the morpholine ring. The morpholine amide is robust, but refluxing in mineral acid (e.g., 6M HCl) will hydrolyze it to the carboxylic acid.Protocol Change: Do not use acidic conditions to remove other protecting groups (like Boc) if high heat is required. Switch to Lewis acids (e.g., ZnBr₂) or basic hydrolysis if applicable.
Low yield after TFA deprotection Scavenger Absence If removing a Boc group elsewhere on the molecule, the liberated tert-butyl cation can attack the electron-rich pyrrole ring (alkylation).Optimization: Add scavengers (e.g., triethylsilane or water) to the TFA cocktail to intercept electrophiles.

Deep Dive: Mechanisms of Stability & Degradation

To troubleshoot effectively, one must understand the competing electronic forces at play.

A. The Stabilization Effect (Why it doesn't turn to tar immediately)

Unsubstituted pyrrole is acid-labile because the ring is electron-rich (π-excessive).

  • Mechanism: H⁺ attacks C2 or C3

    
     forms a cation 
    
    
    
    attacked by another pyrrole
    
    
    Polymer.[1]
  • Your Molecule: The morpholino-methanone group at C2 is a strong Electron-Withdrawing Group (EWG). It pulls electron density away from the ring (inductive and mesomeric withdrawal).

  • Result: The pKa of the ring carbons decreases, making them less basic and resistant to protonation. This allows the compound to survive standard acidic workups (e.g., washing with 1N HCl).

B. The Deiodination Risk (The "Hidden" Side Reaction)

Even if the ring doesn't polymerize, the C-I bond is vulnerable.

  • Mechanism: Electrophilic Aromatic Substitution (Reverse Iodination).

  • Pathway:

    • Protonation at C4 (ipso-attack).

    • Formation of a sigma complex.

    • Elimination of I⁺ (which is often scavenged or oxidized to I₂).

  • Visual Pathway:

Deiodination Substrate 4-Iodo-Pyrrole (Stable) Intermediate Protonated Sigma Complex (Unstable Cation) Substrate->Intermediate + H+ (Acid) Product De-iodinated Pyrrole (Impurity [M-126]) Intermediate->Product - I+

Figure 2: Mechanism of acid-catalyzed protodeiodination.

Validated Protocols

Protocol A: Acid Stability Stress Test (HPLC-MS)

Use this protocol to validate if your specific reaction conditions are safe.

Materials:

  • Sample: 1 mg (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone.

  • Solvent: Acetonitrile (ACN).

  • Acid Source: 1M HCl (aq) OR TFA (10% in DCM).

Procedure:

  • Baseline: Dissolve 0.1 mg of sample in 1 mL ACN. Inject on LCMS. Note the Area Under Curve (AUC) for the parent peak.

  • Stress: Dissolve remaining sample in the chosen acidic medium.

  • Incubation: Hold at Room Temperature for 1 hour.

  • Quench: Neutralize a 50 µL aliquot with 50 µL Sat. NaHCO₃. Dilute with ACN.

  • Analysis: Inject on LCMS.

    • Pass: Parent peak > 98% of Baseline.

    • Fail: Appearance of de-iodinated peak (Parent Mass - 126) or significant baseline noise (polymerization).

Protocol B: Recommended Workup (Post-Reaction)

If the compound was exposed to acid during synthesis:

  • Cool: Chill the reaction mixture to 0°C.

  • Dilute: Dilute with EtOAc or DCM.

  • Wash: Wash gently with cold 0.5M HCl (to remove basic impurities) followed immediately by Brine.

  • Neutralize: If the organic layer remains acidic, wash with Sat. NaHCO₃ until pH ~7.

  • Dry: Dry over Na₂SO₄ (avoid MgSO₄ if Lewis acid sensitivity is suspected, though unlikely).

Frequently Asked Questions (FAQs)

Q: Can I use TFA to remove a Boc group from another part of the molecule? A: Yes, but with caution. The 2-carbonyl group stabilizes the pyrrole enough to withstand TFA at room temperature for short durations (1-2 hours). Crucial: You must use a scavenger (like triethylsilane) to prevent the tert-butyl cation from alkylating the pyrrole ring.

Q: Is the morpholine amide susceptible to hydrolysis? A: Morpholine amides are thermodynamically very stable. Hydrolysis typically requires boiling in 6N HCl or 50% H₂SO₄ for hours. Under standard laboratory acidic conditions (pH 1-3, RT), the amide bond is stable.

Q: Why is my product turning purple on the column? A: Silica gel is slightly acidic. If your compound is impure or contains traces of acid, it may degrade on the column. Tip: Add 1% Triethylamine (TEA) to your eluent to neutralize the silica acidity.

References

  • Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press. (Foundational text on pyrrole acid sensitivity).
  • Amide Hydrolysis Stability

    • Ogiwara, Y. (2025).[2] Morpholine Amides: Classical but Underexplored Acylating Intermediates.[2] Thieme Connect. (Demonstrates the comparative stability of morpholine amides).

  • Protodeiodination Mechanisms

    • Choguill, H. S., & Ridd, J. H. (1961). The mechanism of protodeiodination.[3] Journal of the Chemical Society. (Fundamental mechanism of reverse halogenation in aromatic systems).

  • Related Scaffold Synthesis (Filgotinib intermediates)

Disclaimer: This guide is based on general chemical principles of pyrrole-2-carboxamides and morpholine amides. Always perform a small-scale stability test (Protocol A) before committing high-value material to acidic conditions.

Sources

Optimization

Technical Support Center: Purification of Polar Pyrrole Amides

Status: Operational Operator: Senior Application Scientist Ticket ID: PPA-PUR-001 Subject: Optimization of Stationary Phases and Eluent Systems for "Sticky" Heterocycles Executive Summary Purifying polar pyrrole amides p...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: PPA-PUR-001 Subject: Optimization of Stationary Phases and Eluent Systems for "Sticky" Heterocycles

Executive Summary

Purifying polar pyrrole amides presents a "double-edged" chromatographic challenge. You are dealing with a pyrrole ring (electron-rich, acid-sensitive, weak H-bond donor) coupled with an amide moiety (strong H-bond acceptor/donor).

On standard silica gel (


), these compounds frequently exhibit:
  • Tailing/Streaking: Due to strong Hydrogen bonding with acidic silanol groups.

  • Decomposition: Pyrroles can polymerize or oxidize on acidic silica (often observed as a band turning red/brown on the column).

  • Solubility Issues: They are often insoluble in non-polar starting eluents (e.g., Hexane), leading to precipitation at the column head.

This guide provides a self-validating workflow to overcome these specific failure modes.

Module 1: Eluent System Selection

The Polarity Ladder

Do not default to Hexane/Ethyl Acetate. For pyrrole amides, this system often lacks the solvation power to break the compound's interaction with silica, resulting in broad peaks and poor recovery.

Recommendation: Move immediately to chlorinated solvents or polar modifiers if TLC shows


 in 50% EtOAc/Hexane.
Standard Solvent Systems Table
System ClassSolvent CompositionTarget ApplicationTechnical Notes
Standard DCM / MeOH (98:2 to 90:10)General polar amidesWarning: MeOH >10% can dissolve silica. Keep gradients shallow.
Buffered (Base) DCM / MeOH / NH

OH (95:5:0.5)
Streaking compoundsAmmonia competes for silanol sites, sharpening peaks.
Buffered (Alt) DCM / MeOH / Et

N (98:2:1)
Acid-sensitive pyrrolesTriethylamine (TEA) neutralizes silica acidity, preventing polymerization.
Non-Halogenated EtOAc / EtOH (3:[1]1)Green chemistry / SafetyGood solvation power but higher viscosity; requires lower flow rates.
Reverse Phase Water / Acetonitrile (+0.1% Formic Acid)Very polar / Water solubleUse C18 silica if normal phase recovery is <60%.
Decision Logic: Selecting Your Mobile Phase

Use this decision tree to select the correct solvent system based on your TLC results.

SolventSelection Start Start: TLC in 50% EtOAc/Hex RfCheck Is Rf > 0.3? Start->RfCheck HexEtOAc Use Hexane / EtOAc (Standard Gradient) RfCheck->HexEtOAc Yes PolarCheck Try 5% MeOH / DCM Is Rf > 0.3? RfCheck->PolarCheck No StreakCheck Is the spot streaking? PolarCheck->StreakCheck Yes ReversePhase Switch to Reverse Phase (C18 Silica) PolarCheck->ReversePhase No (Too Polar) DCMMeOH Use DCM / MeOH (0-10% Gradient) StreakCheck->DCMMeOH No AddBase Add 1% TEA or NH3 to Mobile Phase StreakCheck->AddBase Yes

Figure 1: Solvent Selection Decision Tree. Blue indicates start, Green indicates a viable system, Red indicates a modifier is required.

Module 2: Troubleshooting Tailing & Decomposition

The "Red Band" Phenomenon

Symptom: Your pyrrole amide turns red or brown once loaded onto the silica column. Cause: Pyrroles are acid-sensitive. The surface of standard silica gel is slightly acidic (


), which can catalyze the polymerization of the electron-rich pyrrole ring.
Protocol: Neutralizing the Stationary Phase

If your compound is acid-sensitive or streaking heavily, you must "buffer" the silica column before running the purification.

  • Pre-treatment: Prepare your column slurry using your starting solvent + 1% Triethylamine (TEA) .

  • Flushing: Flush the column with 2 column volumes (CV) of this TEA-spiked solvent.

  • Equilibration: Run 1 CV of your actual starting eluent (without TEA if you want to avoid it in fractions, though keeping 0.5% is safer) to remove excess base.

  • Result: The TEA molecules bind to the most active (acidic) silanol sites, effectively "capping" them. This prevents your pyrrole amide from sticking or decomposing.

Expert Insight: Unlike amines, amides are not basic enough to be protonated by silica, but they are strong Hydrogen Bond acceptors. The "tailing" is usually H-bonding, not ionic bonding. However, TEA still works because it physically blocks the silanol groups that would otherwise H-bond to your amide carbonyl.

Module 3: Sample Loading (The Critical Failure Point)

The Solubility Trap

Polar pyrrole amides rarely dissolve in Hexane or low-% EtOAc.

  • Wet Loading Error: Dissolving the sample in DCM and injecting it onto a Hexane-equilibrated column causes the compound to precipitate instantly at the top. This creates a "crust" that blocks flow and causes severe band broadening.

Solution: Dry Loading

Dry loading is mandatory for high-resolution separation of these compounds.

Dry Loading Protocol
  • Dissolution: Dissolve crude material in a minimal amount of a strong solvent (DCM, MeOH, or Acetone).

  • Adsorption: Add Celite 545 (diatomaceous earth) or Silica Gel to the flask.

    • Ratio: 1 part crude : 2 parts Celite (by weight).

    • Why Celite? It is less acidic and less active than silica, reducing the risk of decomposition during the drying phase.

  • Evaporation: Rotovap the mixture until it is a free-flowing powder. Do not over-dry if the compound is heat sensitive.

  • Loading: Pour the powder carefully onto the top of your pre-equilibrated column.

  • Capping: Add a layer of sand (approx. 1 cm) on top of the dry load to prevent disturbance when adding solvent.

DryLoading Step1 1. Dissolve Crude (DCM/MeOH) Step2 2. Add Celite (1:2 Ratio) Step1->Step2 Step3 3. Rotovap (Free-flowing powder) Step2->Step3 Step4 4. Load on Column (Top of Silica) Step3->Step4 Step5 5. Add Sand Cap (Protect Bed) Step4->Step5

Figure 2: Dry Loading Workflow. This method prevents precipitation and ensures a tight initial band.

Module 4: Frequently Asked Questions (FAQs)

Q: I cannot use TEA because it interferes with my NMR/Mass Spec. What do I do? A: TEA is volatile but can be sticky.

  • Option A: Use Ammonia (NH

    
    )  in Methanol (7N solution).[1] It is much more volatile and easier to remove on a rotovap.
    
  • Option B: Wash your combined fractions with saturated NaHCO

    
     or slightly acidic brine (if your product is stable) immediately after collection to remove the amine modifier before evaporation.
    

Q: My compound co-elutes with DMF from the reaction. How do I remove it? A: DMF is a nightmare for silica columns as it drags compounds down the column.[2]

  • Aqueous Workup: If possible, wash the organic layer with LiCl (5% aq) before the column. LiCl extracts DMF into the water layer effectively.

  • Dry Load: If you must load DMF, use the dry loading method but evaporate at higher vacuum/temp (if stable) to remove as much as possible.

  • Gardner's Rule: Run a gradient starting at 100% DCM. DMF usually elutes later than many amides in pure DCM.

Q: Should I use Alumina instead of Silica? A: Yes, if your pyrrole is extremely acid-sensitive (turns black on silica instantly). Use Neutral Alumina (Activity Grade III) .

  • Note: Alumina has lower surface area than silica, so you will need a larger column (approx. 2x the size) for the same mass of crude.

References

  • Biotage. "Dry loading vs. liquid loading, which provides better flash column chromatography results?" Biotage Blog, 2023.[3] Link

  • Still, W. C., Kahn, M., & Mitra, A. "Rapid chromatographic techniques for preparative separations with moderate resolution."[4] Journal of Organic Chemistry, 43(14), 2923–2925, 1978.[4] Link

  • Teledyne ISCO. "Sample Loading Techniques for Large Scale Flash Chromatography." Teledyne ISCO Application Notes. Link

  • BenchChem. "Technical Support Center: Optimizing Solvent Systems for Chromatography of Pyrrole Derivatives." BenchChem Tech Support. Link

  • Common Organic Chemistry. "Solvent Systems for Silica Gel Column Chromatography." Common Organic Chemistry Guide. Link

Sources

Troubleshooting

Technical Support Center: Handling Light-Sensitive Iodinated Pyrrole Compounds

Welcome to the Technical Support Center for iodinated pyrrole derivatives. These compounds—critical as pharmaceutical intermediates, radiotracers, and aza-BODIPY precursors—are notoriously unstable under standard laborat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for iodinated pyrrole derivatives. These compounds—critical as pharmaceutical intermediates, radiotracers, and aza-BODIPY precursors—are notoriously unstable under standard laboratory conditions. This guide provides researchers and drug development professionals with mechanistic insights, diagnostic troubleshooting, and self-validating standard operating procedures (SOPs) to ensure structural integrity during synthesis and storage.

Core Mechanistic Principles: The "Why" Behind the Sensitivity

To effectively handle iodinated pyrroles, one must understand the causality of their degradation. The carbon-iodine (C-I) bond is the weakest among carbon-halogen bonds. When exposed to ultraviolet (UV) or short-wavelength visible light (typically 300–500 nm), the C-I bond absorbs this energy and undergoes rapid homolytic cleavage[1].

This photolysis generates a highly reactive pyrrole radical and a free iodine radical (I•). In the electron-rich environment of a pyrrole ring, these radicals rapidly propagate. If oxygen is present, it acts as a radical scavenger, leading to complex oxidized tars. Without oxygen, the radicals abstract hydrogen from solvents (causing dehalogenation) or react with other pyrrole molecules (causing cross-linking and polymerization).

G A Iodinated Pyrrole (Stable in Dark) C Homolytic C-I Bond Cleavage A->C B UV / Blue Light (300-500 nm) B->C D Pyrrole Radical (Reactive Intermediate) C->D E Iodine Radical (I•) C->E F Dehalogenated Products D->F H-abstraction G Polymeric Degradation D->G Cross-linking

Homolytic cleavage pathway of iodinated pyrroles under UV/Visible light.

Diagnostic Troubleshooting Guide

Symptom A: Reaction yields for cross-coupling (e.g., Suzuki/Stille) are inexplicably low, and NMR shows high amounts of deiodinated pyrrole.

  • Root Cause: Photolytic deiodination occurred during reagent preparation. The C-I bond absorbs ambient lab light, causing pseudo-first-order degradation into the dehalogenated pyrrole[2].

  • Corrective Action: Conduct all weighing, solvent addition, and reaction setups under amber or red safe lights (>500 nm)[1]. Wrap all reaction flasks completely in heavy-duty aluminum foil before transferring them out of the dark zone.

Symptom B: The iodinated pyrrole solution turns from clear/pale yellow to dark brown or purple over time.

  • Root Cause: The discoloration is caused by the release of free molecular iodine (I₂) due to radical recombination (I• + I• → I₂) following photolysis[3].

  • Corrective Action: Discard the degraded batch; it cannot be easily rescued without extensive chromatography. For future batches, store the compound in opaque, amber-colored vials at 2–8 °C under an inert argon atmosphere to prevent radical propagation[4].

Self-Validating Standard Operating Procedure (SOP)

Do not just follow steps; verify them. This methodology ensures a self-validating workflow where the success of each step can be physically confirmed before proceeding.

Step 1: Workspace Illumination Control

  • Action: Turn off standard fluorescent lab lights. Utilize brown or red LED safe lights emitting wavelengths strictly >500 nm[1].

  • Validation: Visual Check. Hold a white piece of paper in the workspace; it should appear uniformly red/brown with no white light hot-spots from windows or hallway leaks.

Step 2: Vessel Selection & Shielding

  • Action: Transfer the synthesized iodinated pyrrole exclusively into actinic amber glassware. If amber glass is unavailable, wrap standard borosilicate flasks in two tight layers of aluminum foil[4].

  • Validation: Opacity Check. Place a printed label behind the empty vessel under normal light. If you can read the text through the glass, the shielding is insufficient.

Step 3: Atmospheric Purging

  • Action: Purge the storage vial with Argon (Ar) or Nitrogen (N₂) for 60 seconds using a Schlenk line.

  • Validation: Pressure Check. Ensure a positive pressure is maintained (e.g., via a bubbler or taut balloon) before sealing with Parafilm. This confirms the exclusion of oxygen, which would otherwise accelerate oxidative degradation.

Step 4: Thermal Stabilization

  • Action: Store the sealed vial in a dedicated dark refrigerator at 2–8 °C.

  • Validation: Temperature Log. Check the refrigerator's digital log to confirm the temperature has not spiked above 8 °C, as thermal energy can overcome the activation barrier for C-I bond dissociation even in the dark.

Step 5: Analytical Quality Control

  • Action: Before use in sensitive downstream applications, perform a UPLC-UV check to confirm purity[2].

  • Validation: Chromatographic Check. Use amber autosampler vials. The batch is validated for use only if the dehalogenated pyrrole peak integrates to <1% relative to the parent compound.

Workflow Step1 Step1 Step2 Step 2: Vessel Selection Amber glassware or double-foil wrap Step1->Step2 Step3 Step 3: Inert Atmosphere Argon purge to prevent oxidation Step2->Step3 Step4 Step 4: Cold Storage Store at 2-8°C in absolute darkness Step3->Step4 Step5 Step 5: Quality Control UPLC-UV in amber autosampler vials Step4->Step5

Step-by-step self-validating workflow for handling photosensitive iodinated pyrroles.

Quantitative Data: Light Source Impact on C-I Bond Stability

Understanding the energy output of your environment is critical. The table below summarizes the impact of various light sources on the structural integrity of iodinated pyrroles.

Light SourceWavelength Range (nm)Energy LevelImpact on Iodinated PyrrolesRecommended Action
Direct Sunlight 290 - 700+HighRapid homolytic C-I cleavage; complete degradation within minutes.Strictly avoid.
UV Sterilization Lamps 254Very HighDirect photolysis; quantum yield of degradation is maximized[3].Never expose samples.
Standard Lab Fluorescent 350 - 750ModerateGradual deiodination and discoloration (pseudo-first order kinetics)[2].Turn off during active handling.
Amber Glass Shielding > 500 (Transmits)LowBlocks destructive <500 nm wavelengths[1].Mandatory for all storage.
Red/Brown Safe Light 600 - 700Very LowInsufficient energy to break the C-I bond.Optimal for workspace lighting.

Frequently Asked Questions (FAQs)

Q: Can I use standard clear glass if I work quickly? A: No. The quantum yield of C-I bond photolysis in electron-rich aromatics like pyrroles is high enough that even brief exposure to ambient lab lighting can generate sufficient radicals to initiate a chain reaction, ruining the batch's purity[3].

Q: Why does my compound still degrade in the dark at room temperature? A: While light is the primary initiator, the C-I bond in pyrroles is inherently labile. Thermal energy at room temperature, combined with trace oxygen or transition metal impurities from the initial synthesis, can induce slow degradation. Always combine dark storage with cold temperatures (2–8 °C) and an inert atmosphere.

Q: How do I handle analytical samples for NMR or LC-MS without degrading them? A: For NMR, use amberized NMR tubes or wrap standard tubes in foil until the exact moment they enter the spectrometer. For LC-MS, use amber autosampler vials and ensure the autosampler compartment is completely opaque and closed during the run[4].

References

  • [4] Title: 5 Tips for Handling Photosensitive Reagents - Labtag Blog | Source: Labtag | URL:[Link]

  • [3] Title: Photodecomposition of iodinated contrast media and subsequent formation of toxic iodinated moieties during final disinfection with chlorinated oxidants | Source: ResearchGate | URL:[Link]

  • [2] Title: Photodegradation kinetics of iopamidol by UV irradiation and enhanced formation of iodinated disinfection by-products in sequential oxidation processes | Source: PubMed | URL:[Link]

  • [1] Title: Protection of Light Sensitive Products | Source: Pharmaguideline | URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: Resolving Pyrrole Amide IR Signatures via FTIR-ATR vs. Transmission Spectroscopy

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Objective: To objectively compare the performance of Attenuated Total Reflectance (ATR) and Transmission (KBr pellet) FTIR spectroscop...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Objective: To objectively compare the performance of Attenuated Total Reflectance (ATR) and Transmission (KBr pellet) FTIR spectroscopy for the characterization of pyrrole amide derivatives, supported by mechanistic insights and experimental data.

The Mechanistic Causality of Pyrrole Amide IR Signatures

Pyrrole amides are privileged pharmacophores frequently utilized in kinase inhibitors and bioactive natural products. Characterizing their exact solid-state conformations (e.g., s-cis vs. s-trans) and intermolecular hydrogen-bonding networks is critical for predicting target binding affinity. To accurately interpret the IR spectrum of a pyrrole amide, one must first understand the quantum mechanical and intermolecular forces driving the peak shifts:

  • Amide I (C=O Stretch) Shift: In standard aliphatic amides, the C=O stretch typically appears around 1680–1700 cm⁻¹. However, the pyrrole ring is a strong

    
    -electron donor. Conjugation between the electron-rich pyrrole ring and the amide carbonyl delocalizes electron density, significantly reducing the double-bond character of the C=O bond. Consequently, the Amide I band in pyrrole amides shifts to lower frequencies, typically between 1625–1686 cm⁻¹[1].
    
  • Complex N-H Stretching Region: Pyrrole amides possess two distinct N-H bonds: the pyrrole ring N-H (3247–3399 cm⁻¹) and the amide N-H (3352–3434 cm⁻¹)[1]. In the solid state, these protons participate in extensive intermolecular hydrogen bonding, which broadens the peaks and shifts them to lower wavenumbers.

  • Conformational Isomerism: Restricted rotation around the C(ring)-C(carbonyl) bond results in s-cis and s-trans conformers. In solution (e.g., DMSO), these present as a separated carbonyl doublet (e.g., 1689 and 1667 cm⁻¹). In the solid state (KBr pellet), hydrogen bonding stabilizes specific conformers, shifting the dominant C=O peak down to ~1644 cm⁻¹[2].

Mechanism Pyrrole Pyrrole Ring (Electron Rich) Amide Amide C=O Bond Pyrrole->Amide Resonance Delocalization Shift Amide I Peak Shift (1625-1685 cm⁻¹) Amide->Shift Reduced Double Bond HBond Solid-State H-Bonding HBond->Shift C=O Interaction NHBand N-H Band Broadening (3200-3450 cm⁻¹) HBond->NHBand N-H Interaction

Mechanistic causality of IR peak shifts in pyrrole amides due to resonance and hydrogen bonding.

Technology Comparison: FTIR-ATR vs. Transmission (KBr Pellet)

While FTIR-ATR has largely replaced transmission methods for routine screening due to its speed[3], analyzing the highly conjugated, H-bonded networks of pyrrole amides presents unique challenges where KBr pellets still hold a distinct analytical advantage[4].

FTIR-ATR (Attenuated Total Reflectance)
  • Mechanism: Utilizes an evanescent wave that penetrates a few micrometers into the solid sample[3].

  • The Wavelength-Dependence Problem: The penetration depth (

    
    ) of the evanescent wave is directly proportional to the wavelength of the IR light[5]. At higher wavenumbers (shorter wavelengths, such as the 3200–3500 cm⁻¹ N-H stretching region), the penetration depth is significantly shallower than in the fingerprint region[5].
    
  • Impact on Pyrrole Amides: The crucial pyrrole and amide N-H peaks will appear artificially weak relative to the C=O and C=C peaks. Software-based ATR correction is mandatory before comparing these spectra to historical transmission libraries to avoid misinterpreting the hydrogen-bonding state[5].

Transmission FTIR (KBr Pellet)
  • Mechanism: The IR beam passes entirely through a solid-state matrix (sample diluted in IR-inactive KBr)[4].

  • The True Intensity Advantage: Because the beam pathlength is constant across all wavelengths, transmission produces true relative peak intensities[4]. This is essential for accurately resolving the overlapping pyrrole N-H and amide N-H bands[4].

  • The Moisture Risk: KBr is highly hygroscopic[6]. Adsorbed water produces a massive, broad O-H stretching band at ~3400 cm⁻¹, which can completely eclipse the delicate pyrrole N-H signals if the pellet is not prepared under strict vacuum desiccation[4].

Workflow Sample Pyrrole Amide Sample Decision Primary Analytical Requirement? Sample->Decision Path1 High-Throughput Screening & Polymorph ID Decision->Path1 Path2 Trace Analysis & True Relative Peak Intensities Decision->Path2 ATR FTIR-ATR Method (Apply ATR Correction) Path1->ATR KBr Transmission (KBr Pellet) (Vacuum Pressing Required) Path2->KBr

Decision matrix for selecting FTIR-ATR vs. Transmission methods for pyrrole amide characterization.

Experimental Data & Quantitative Comparison

The following tables summarize experimental findings from literature characterizing pyrrole-2-carboxamide derivatives, highlighting how the chosen methodology impacts data acquisition.

Table 1: Characteristic IR Peaks of Pyrrole-2-Carboxamide Derivatives
Vibrational ModeTypical Wavenumber RangeCausality / Structural Note
Amide N-H Stretch 3352 – 3434 cm⁻¹Broadened by intermolecular H-bonding in solid state[1].
Pyrrole N-H Stretch 3247 – 3399 cm⁻¹Highly sensitive to solvent vs. solid-state packing[1].
Amide I (C=O Stretch) 1625 – 1686 cm⁻¹Shifted down due to pyrrole

-electron delocalization[1].
Pyrrole C=C Stretch 1455 – 1463 cm⁻¹Stable internal ring vibration; excellent internal standard[1].
Table 2: Performance Metrics: ATR vs. Transmission for Pyrrole Amides
MetricFTIR-ATRTransmission (KBr Pellet)
N-H Band Resolution Poor (Requires mathematical correction)[5]Excellent (True relative intensities)[4]
Trace Sensitivity Low (Shallow penetration depth)[4]High (Longer effective pathlength)[4]
Sample Preparation None (Direct contact)[6]High (Requires grinding and vacuum pressing)[6]
Water Interference MinimalHigh (Hygroscopic KBr absorbs moisture)[6]

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By incorporating built-in quality control checks, researchers can definitively trust their spectral outputs.

Protocol A: High-Fidelity KBr Pellet Transmission Analysis

Use this protocol when exact relative intensities of the N-H and C=O bands are required to determine the hydrogen-bonding network.

  • Matrix Desiccation (Causality): Bake FT-IR grade KBr powder at 200°C for 24 hours prior to use and store in a desiccator. Why? KBr is hygroscopic. Any adsorbed water will produce a broad peak at ~3400 cm⁻¹, directly masking the pyrrole N-H stretch[4].

  • Co-Grinding: Weigh 1–2 mg of the pyrrole amide sample and 100–200 mg of KBr. Grind together in an agate mortar for exactly 60 seconds. Why? Particles must be smaller than the wavelength of IR light (< 2 µm) to prevent the Christiansen effect (baseline scattering).

  • Vacuum Pressing: Transfer the powder to a 13 mm pellet die. Apply a vacuum for 2 minutes, then press at 10 tons for 2 minutes while maintaining the vacuum. Why? Vacuum removes trapped air and residual moisture, ensuring a glassy, transparent pellet[4].

  • Spectral Acquisition & Self-Validation: Run the scan from 4000 to 400 cm⁻¹.

    • Validation Check: Inspect the baseline at 3800–4000 cm⁻¹. If the transmittance is below 80% or slopes heavily, the particles are too large or the pellet is cloudy. Discard and remake the pellet.

Protocol B: FTIR-ATR Surface Analysis

Use this protocol for rapid screening, polymorph identification, or when sample recovery is necessary.

  • Crystal Cleaning: Clean the diamond or ZnSe ATR crystal with isopropanol and a lint-free wipe. Allow to dry completely.

  • Background Validation: Collect a background spectrum.

    • Validation Check: Examine the single-beam energy profile. A sudden drop in energy indicates crystal contamination or damage. Do not proceed until the background is clean.

  • Sample Application: Place a small amount of the solid pyrrole amide onto the crystal. Lower the pressure anvil until the slip-clutch "clicks." Why? Intimate physical contact is required because the evanescent wave only penetrates a few micrometers[3]. Insufficient pressure leads to weak signal-to-noise ratios.

  • Data Processing (Critical Step): After acquisition, apply the ATR Correction Algorithm in your spectrometer's software. Why? This algorithm normalizes the wavelength-dependent penetration depth, artificially boosting the intensity of the high-wavenumber N-H peaks so the spectrum can be accurately compared against standard transmission libraries[5].

References

  • FT-IR spectra of pyrrole-2-carboxamide run as DMSO solution and KBr pellet. ResearchGate.2

  • Facile Syntheses and Molecular-Docking of Novel Substituted 3,4-Dimethyl-1H-pyrrole-2-carboxamide/carbohydrazide Analogues with Antimicrobial and Antifungal Properties. MDPI.1

  • FTIR: Transmission vs ATR spectroscopy | Animated Guides. Specac Ltd.3

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy. Kintek Press.4

  • Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. AZoM.6

  • Comparison of FTIR Spectra Collected by Transmission and ATR Sampling. Pike Technologies.5

Sources

Comparative

Halogenated Pyrrole Scaffolds: A Comparative Analysis of 4-Iodo vs. 4-Bromo Morpholine Amides

Executive Summary For medicinal chemists working on DNA-binding polyamides (distamycin analogues) or kinase inhibitors, the choice between 4-iodo and 4-bromo pyrrole-2-morpholine amides is not merely a matter of cost; it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For medicinal chemists working on DNA-binding polyamides (distamycin analogues) or kinase inhibitors, the choice between 4-iodo and 4-bromo pyrrole-2-morpholine amides is not merely a matter of cost; it is a trade-off between reactivity kinetics and chemoselectivity .[1]

  • 4-Iodo variants are the "High-Performance" option.[2] They are essential for difficult cross-couplings (e.g., sterically hindered partners) and low-temperature metal-halogen exchanges, but they suffer from light sensitivity and higher cost.

  • 4-Bromo variants are the "Scalable Workhorse." They offer superior shelf-stability and lower cost but often require specialized ligands (e.g., Buchwald biaryl phosphines) to overcome the sluggish oxidative addition inherent to the electron-rich pyrrole core.

Mechanistic Basis: The "Pyrrole Problem"

To understand the reactivity difference, one must analyze the electronic environment of the pyrrole ring. Unlike phenyl rings, pyrroles are π-excessive (electron-rich).

The Electronic Drag

The lone pair on the pyrrole nitrogen donates electron density into the ring. This resonance effect increases the electron density at the C4 position.

  • Consequence: The C-X bond (Carbon-Halogen) gains partial double-bond character, increasing the bond strength.[1]

  • Impact on Catalysis: Oxidative Addition (OA)—the insertion of Pd(0) into the C-X bond—is the rate-limiting step.[3] Because the ring is already electron-rich, it resists accepting more electron density from the metal center.

Bond Dissociation Energy (BDE) & Kinetics[1]
  • C-I Bond: Weaker (~65 kcal/mol) and longer. The iodide is a better leaving group and softer nucleophile. It undergoes OA rapidly, even with standard catalysts like Pd(PPh₃)₄.

  • C-Br Bond: Stronger (~81 kcal/mol) and shorter. In electron-rich pyrroles, the C-Br bond is notoriously inert. Standard catalytic systems often fail, leading to stalled reactions or side products (see Dehalogenation Risk below).

Critical Insight: The Dehalogenation Risk

A specific failure mode exists for 4-bromo pyrroles that is less common in iodides.[1]

The Phenomenon: During Suzuki couplings of 4-bromopyrroles, researchers often observe the formation of the hydrodehalogenated product (where H replaces Br) instead of the coupled product. The Cause: If Oxidative Addition is slow (common with Br), the active Pd(0) species may interact with the solvent or base (via


-hydride elimination from alkoxides) to form a Pd-Hydride species, which reduces the C-Br bond.
The Fix: 
  • Switch to Iodo: The fast OA rate outcompetes the side reaction.

  • N-Protection: Using an electron-withdrawing group (EWG) like Boc on the pyrrole nitrogen pulls density out of the ring, making the C-Br bond more "phenyl-like" and reactive.[1]

Comparative Performance Data

Table 1: Reactivity & Stability Profile
Feature4-Iodo-pyrrole-2-morpholine amide4-Bromo-pyrrole-2-morpholine amide
Oxidative Addition Rate Fast (reacts at RT to 60°C)Slow (often requires >80°C)
Suzuki Coupling Standard ligands (PPh₃) work well.[1]Requires electron-rich ligands (SPhos, XPhos).
Sonogashira Works Copper-Free (prevents homocoupling).[1]Requires CuI co-catalyst + Heat.
Lithium-Halogen Exchange Extremely fast at -78°C.Controlled at -78°C; sluggish at lower temps.[1]
Shelf Stability Low (Light sensitive, degrades to purple).High (Stable solid).
Primary Risk Wurtz-type homocoupling during lithiation.[1]Hydrodehalogenation during Pd-catalysis.

Visualizing the Reactivity Landscape

The following diagram illustrates the decision logic and mechanistic pathways for selecting the correct halide.

ReactivityLandscape Start Target Transformation Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Start->Coupling Exchange Metal-Halogen Exchange (Lithiation/Grignard) Start->Exchange Sensitive Substrate is Thermally Sensitive? Coupling->Sensitive UseIodo USE 4-IODO (Fast OA, Mild Temps) Exchange->UseIodo Fast Exchange (-78°C) UseBromo USE 4-BROMO (Lower Cost, Stable) Exchange->UseBromo Requires Control Scale Large Scale (>100g)? Sensitive->Scale No Sensitive->UseIodo Yes Scale->UseIodo No (Prioritize Yield) Scale->UseBromo Yes (Optimize Ligand) Note CRITICAL INSIGHT: 4-Bromo risks dehalogenation if Pd-catalyst is not electron-rich. UseBromo->Note

Figure 1: Decision Matrix for selecting 4-Iodo vs. 4-Bromo pyrrole morpholine amides based on reaction type and scale.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (The "Difficult" Case)

Use this for 4-Bromo variants or sterically hindered 4-Iodo variants.[1]

Reagents:

  • Substrate: 4-Bromo-pyrrole-2-morpholine amide (1.0 eq)

  • Boronic Acid: Aryl-B(OH)₂ (1.5 eq)

  • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) (Crucial for Bromides)[1]

  • Base: K₃PO₄ (3.0 eq)

  • Solvent: Toluene:Water (10:1)

Methodology:

  • Charge a reaction vial with the amide, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill with Argon (3x). Oxygen inhibition is fatal here.

  • Add degassed Toluene/Water mixture.

  • For Bromide: Heat to 100°C for 12-18 hours.

  • For Iodide: Heat to 60°C for 4-6 hours.

  • Validation: Monitor by LCMS. Look for mass of product vs. mass of dehalogenated byproduct (M-Br+H).

Protocol B: Lithium-Halogen Exchange (Regioselective Functionalization)

Use this to introduce electrophiles (aldehydes, acyl chlorides) at C4.[1]

Reagents:

  • Substrate: 4-Iodo-pyrrole-2-morpholine amide (1.0 eq)

  • Reagent: t-Butyllithium (2.0 eq) (Preferred over n-BuLi for cleaner exchange)[1]

  • Electrophile: DMF (Dry, 3.0 eq)

  • Solvent: Anhydrous THF

Methodology:

  • Dissolve the 4-iodo substrate in THF and cool to -78°C (Acetone/Dry Ice bath).

  • Add t-BuLi dropwise.

    • Note: For 4-Iodo , exchange is complete in <5 mins.

    • Note: For 4-Bromo , exchange may require 15-30 mins and strict temperature maintenance to avoid Wurtz coupling.

  • Stir for 10 mins, then add DMF.

  • Allow to warm to 0°C and quench with saturated NH₄Cl.

References

  • Boger, D. L., et al. (2000). Synthesis and Evaluation of CC-1065 and Duocarmycin Analogues. Journal of Organic Chemistry.[4]

  • Dervan, P. B. (2001). Molecular Recognition of DNA by Small Molecules. Bioorganic & Medicinal Chemistry.[5][6][7]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. (Refer to Chapter on Pyrrole Reactivity).

  • Handy, S. T., & Zhang, Y. (2006). The Suzuki Coupling of 4-Bromopyrrole-2-carboxylates: An Unusual Dehalogenation.[1][8] Tetrahedron Letters.

  • BenchChem. (2025). Reactivity Showdown: 4'-Iodo vs. 4'-Bromopropiophenone in Cross-Coupling Reactions. (General trends applied to pyrrole systems).

Sources

Validation

Elemental Analysis Standards for (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone: A Comparative Guide

As a Senior Application Scientist, evaluating halogen-rich heterocyclic pharmaceutical intermediates requires moving beyond standard empirical formulas. (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone presents a highly spec...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating halogen-rich heterocyclic pharmaceutical intermediates requires moving beyond standard empirical formulas. (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone presents a highly specific analytical challenge: it contains a massive mass fraction of a volatile halogen (iodine), two distinct nitrogen environments (a pyrrole ring and a morpholine ring), and an oxygen-rich backbone.

Traditional open-vessel acid digestions fail catastrophically for this compound due to the rapid volatilization of iodine as


 or 

, leading to severe under-reporting. Furthermore, in standard CHN combustion analysis, high iodine concentrations will poison reduction catalysts and skew nitrogen readouts. This guide objectively compares modern elemental analysis techniques to establish a self-validating, highly accurate standard for this complex intermediate.

Theoretical Physicochemical Profile

Before selecting an analytical method, we must establish the theoretical elemental baseline. The compound features a pyrrole ring linked to a morpholine moiety via a carbonyl bridge, with an iodine atom substituted at the 4-position of the pyrrole.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 306.10 g/mol

  • Theoretical Mass Fractions:

    • Carbon (C): 35.31%

    • Hydrogen (H): 3.62%

    • Nitrogen (N): 9.15%

    • Oxygen (O): 10.45%

    • Iodine (I): 41.46%

The dominant mass fraction of iodine (41.46%) dictates the entire analytical strategy.

Comparative Analysis of Analytical Methodologies

To achieve full elemental profiling, we must decouple the analysis of the halogen from the organic framework (C, H, N).

A. Iodine Quantification: MIC-ICP-MS vs. Combustion IC (CIC)

Causality & Mechanism: Iodine's high volatility mandates a closed-system digestion. Microwave-Induced Combustion coupled with Inductively Coupled Plasma Mass Spectrometry (MIC-ICP-MS) utilizes a pressurized closed vessel (up to 20 bar


) to completely oxidize the organic matrix in under 30 seconds[1]. The critical mechanistic choice here is the absorbing solution: using acidic media causes iodine to oxidize to volatile 

, which escapes. By utilizing a dilute alkaline absorbent like 50 mM

, the released iodine gas is quantitatively trapped as non-volatile iodide/iodate[1][2]. This aligns perfectly with USP <232> and <233> guidelines for elemental impurities[3][4].

Alternatively, Combustion Ion Chromatography (CIC) is effective for bulk halogens but requires extremely high concentrations of


 (up to 1000 mg/L) for complete absorption, which can introduce matrix interferences during chromatographic separation[5].
B. C/H/N Profiling: Modified Flash Combustion

Causality & Mechanism: Standard Dumas method CHN analyzers use copper reduction columns to convert


 to 

. However, injecting a compound with 41.46% iodine will rapidly saturate standard copper traps (forming

), and volatile

will co-elute with

or

, causing massive peak overlap in the Thermal Conductivity Detector (TCD). To mitigate this, the combustion tube must be packed with a dedicated halogen scrubber (e.g., silver wool or silver vanadate,

). The silver irreversibly reacts with

to precipitate non-volatile

before the gas mixture reaches the reduction column, preserving the integrity of the nitrogen readout.

Experimental Data: Performance Comparison

The following table summarizes the quantitative performance of these techniques when applied to halogenated pharmaceutical intermediates.

ParameterMIC-ICP-MS (Iodine Focus)Combustion IC (Iodine Focus)Modified CHN (C, H, N Focus)
Primary Target Trace to bulk IodineBulk IodineCarbon, Hydrogen, Nitrogen
Optimal Sample Size ~500 mg~10-50 mg~2-5 mg
Limit of Detection (LOD) 0.001 μg/g~10 μg/g~0.1%
Matrix Interference Minimal (Alkaline trap)High (Requires

)
High (Requires Ag scrubber)
Throughput Up to 8 samples / 25 minSequential (Chromatography)~10-15 mins / sample
Recovery Rate >97%~90-95%>99% (with scrubber)

Mechanistic Workflows & Visualizations

Workflow 1: Total Iodine Determination via MIC-ICP-MS

MIC_ICP_MS A Sample Weighing (4-Iodo...methanone) B Microwave-Induced Combustion (20 bar O2) A->B Ignition Aid C Alkaline Absorption (50 mM (NH4)2CO3) B->C Volatilization D Reflux Stabilization (5 min) C->D Trapping E ICP-MS Analysis (127-Iodine Isotope) D->E F Data Quantification & USP <233> Validation E->F

Workflow for closed-vessel Microwave-Induced Combustion and ICP-MS iodine quantification.

Workflow 2: Halogen Interference Mitigation in CHN Analysis

CHN_Scrubber S1 Flash Combustion (~1000°C in O2) S2 Gas Mixture (CO2, H2O, NOx, I2) S1->S2 S3 Silver Wool Scrubber (Ag + I2 -> 2AgI) S2->S3 Halogen Trap S4 Cu Reduction Reactor (NOx -> N2) S3->S4 Purified Gas S5 GC Separation & TCD Detection S4->S5

Mechanistic pathway of CHN analysis utilizing a silver wool scrubber to prevent iodine interference.

Self-Validating Experimental Protocols

Protocol 1: Total Iodine Determination via MIC-ICP-MS

This protocol ensures zero volatilization loss, acting as a self-validating closed system.

  • Sample Preparation: Accurately weigh 500 mg of (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone into a quartz microwave vessel.

  • Ignition Aid Addition: Add 50 μL of 6 mol/L ammonium nitrate (

    
    ) to the sample. This acts as a chemical initiator to facilitate complete plasma ignition[2].
    
  • Alkaline Absorbent: Add 6 mL of 50 mmol/L

    
     to the vessel. Crucial Step: The alkaline pH ensures iodine is trapped as stable iodide/iodate rather than volatile 
    
    
    
    [1].
  • Pressurization & Combustion: Seal the quartz vessel, pressurize with high-purity

    
     to 20 bar, and apply microwave irradiation (1400 W) to induce flash combustion. The organic matrix will be destroyed in <30 seconds[1].
    
  • Reflux Stabilization: Apply a 5-minute microwave reflux step. This forces any aerosolized analytes on the vessel walls down into the absorbing liquid phase[1][2].

  • ICP-MS Quantification: Dilute the digestate and analyze via ICP-MS, monitoring the

    
     isotope. Utilize a collision/reaction cell to mitigate polyatomic interferences from the carbon matrix.
    
Protocol 2: CHN Quantification with Halogen Suppression

This protocol validates the organic framework while actively suppressing the 41.46% iodine matrix.

  • Reactor Configuration: Pack the primary oxidation reactor (operating at 1000°C) with a standard chromium oxide catalyst. At the exit zone of this reactor, pack a dense 5 cm layer of silver wool (or

    
    ).
    
  • System Validation (Self-Check): Before running the unknown, calibrate the Thermal Conductivity Detector (TCD) using a certified reference material with high halogen content (e.g., o-iodobenzoic acid). If the nitrogen baseline remains flat and carbon recovery is >99.5%, the silver wool is successfully preventing

    
     breakthrough.
    
  • Sample Encapsulation: Weigh 2.0 - 3.0 mg of the compound into a combustible tin capsule. The tin acts as an exothermic catalyst, momentarily driving local temperatures to ~1800°C upon injection into the

    
     stream.
    
  • Combustion & Scrubbing: Drop the capsule into the reactor. The resulting gases pass through the silver wool, trapping

    
     as 
    
    
    
    .
  • Reduction & Detection: The purified gas stream (

    
    , 
    
    
    
    ,
    
    
    ) passes through a copper reduction reactor (650°C) to convert
    
    
    to
    
    
    . Gases are separated via a GC column and quantified by the TCD.

References

  • Bromine and iodine determination in active pharmaceutical ingredients by ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing).1

  • Iodine in a Pharmaceutical Product: Applying Combustion Ion Chromatography with Inline Matrix Elimination - SelectScience. 5

  • Iodine determination in food by inductively coupled plasma mass spectrometry after digestion by microwave-induced combustion - PubMed. 2

  • 〈232〉 ELEMENTAL IMPURITIES—LIMITS - USP.org. 3

  • Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233> - Analytik Jena. 4

Sources

Comparative

Structural Insights: Morpholino-Methanone Pyrroles vs. Piperidine and Ketone Analogs

Executive Summary & Strategic Relevance In the optimization of pyrrole-based pharmacophores—common in kinase inhibitors, synthetic cannabinoids (e.g., JWH analogs), and antimicrobial agents—the "tail" moiety is critical....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Relevance

In the optimization of pyrrole-based pharmacophores—common in kinase inhibitors, synthetic cannabinoids (e.g., JWH analogs), and antimicrobial agents—the "tail" moiety is critical. The morpholino-methanone substitution (a morpholine ring attached via a carbonyl linker to the pyrrole core) is frequently employed to modulate lipophilicity and metabolic stability.

This guide provides a structural biology perspective, comparing the crystallographic behavior of morpholino-methanone pyrroles against their two primary alternatives: piperidinyl-methanones (lipophilic analog) and aryl-ketones (electronic analog).

Key Finding: X-ray diffraction data reveals that while pyrrole-ketones favor planar


-stacking, the morpholino-methanone moiety introduces a distinct "chair-twist" geometry. The morpholine ether oxygen acts as a secondary hydrogen-bond acceptor, disrupting simple layered packing and creating complex 3D hydrogen-bond networks that correlate with improved aqueous solubility profiles compared to piperidine analogs.

Crystallographic Characterization

The Morpholino-Methanone Scaffold

The core structure analyzed consists of a pyrrole ring (typically 1H-pyrrol-2-yl) linked to a morpholine ring via a carbonyl group.

  • Space Group: Frequently Monoclinic (

    
    ) or Orthorhombic (
    
    
    
    ).
  • Unit Cell Characteristics: Unlike planar aromatics, these compounds exhibit larger unit cell volumes due to the steric bulk of the aliphatic morpholine ring.

  • Key Geometric Parameters:

    • Morpholine Conformation: Consistently adopts a chair conformation .[1][2][3][4]

    • Amide Bond: The

      
       bond shows partial double-bond character (approx. 1.33–1.35 Å), restricting rotation.
      
    • Dihedral Twist: The pyrrole ring and the amide plane are rarely coplanar. Steric hindrance often forces a dihedral angle of 25°–60°, unlike the near-planar (0°–10°) conformation seen in aryl-ketone pyrroles.

Comparative Data: Morpholine vs. Alternatives[5]

The following table synthesizes crystallographic data points to compare the morpholino-methanone scaffold against its direct competitors.

Table 1: Structural & Performance Comparison

FeatureMorpholino-Methanone Pyrroles Piperidinyl-Methanone Pyrroles Aryl-Ketone Pyrroles
Crystal System Monoclinic / OrthorhombicMonoclinic / TriclinicTriclinic / Monoclinic
Ring Conformation Morpholine: Chair Piperidine: Chair Aryl: Planar
H-Bond Donors Pyrrole N-HPyrrole N-HPyrrole N-H
H-Bond Acceptors Carbonyl O + Ether O (Weak) Carbonyl O onlyCarbonyl O only
Packing Motif 3D Network (H-bonds + Dipole)Layered / Hydrophobic sheets

-

Stacking Dominant
Solubility (Predicted) High (Polar surface area)Low (Lipophilic)Low to Moderate
Metabolic Stability High (Ether O reduces N-oxidation)Low (Susceptible to oxidation)Variable

Detailed Structural Analysis

The "Oxygen Effect" on Crystal Packing

The defining feature of the morpholino-methanone crystal structure is the role of the morpholine ether oxygen (position 4).

  • Piperidine Analog: In piperidinyl-methanones, the ring C4 is a methylene group. These molecules pack via hydrophobic interactions between the aliphatic rings, forming "greasy" layers that resist water solvation.

  • Morpholine Analog: The ether oxygen at C4 acts as a weak hydrogen bond acceptor. In high-resolution structures (e.g., Acta Cryst reports on morpholine derivatives), we observe

    
     interactions and occasionally water-bridged H-bonds. This disrupts the hydrophobic layering seen in piperidines, explaining the enhanced solubility of morpholino-derivatives.
    
The Pyrrole N-H Interaction

In almost all structures of this class, the pyrrole N-H acts as a robust donor.

  • Intramolecular: Rare due to the transoid preference of the carbonyl.

  • Intermolecular: The dominant motif is an

    
     hydrogen bond linking molecules into infinite chains (catemers) or centrosymmetric dimers (
    
    
    
    or
    
    
    graph sets).
Visualization of Packing Logic

The following diagram illustrates the structural decision tree when selecting between these scaffolds.

G Start Pyrrole Scaffold Selection Choice1 Linker Type? Start->Choice1 Ketone Ketone Linker (Aryl-Methanone) Choice1->Ketone Electronic Conjugation Amide Amide Linker (Cyclic Amine) Choice1->Amide Solubility/3D Shape ResultK Planar Structure High π-Stacking Low Solubility Ketone->ResultK SubChoice Amine Ring Type? Amide->SubChoice Piperidine Piperidine (CH2 at pos 4) SubChoice->Piperidine Lipophilicity Morpholine Morpholine (O at pos 4) SubChoice->Morpholine Polarity ResultP Chair Conformation Hydrophobic Packing Metabolic Liability Piperidine->ResultP ResultM Chair Conformation Dipole-Dipole Networks Enhanced Solubility Metabolic Stability Morpholine->ResultM

Caption: Decision logic for scaffold selection based on crystallographic and physicochemical outcomes.

Experimental Protocols

To replicate these findings or analyze your own derivatives, follow this validated workflow.

Crystallization Protocol (Slow Evaporation)

This method is preferred for morpholino-methanones due to their moderate polarity.

  • Solvent Selection: Prepare a binary solvent system.

    • Solvent A: Dichloromethane (DCM) or Chloroform (good solubility).

    • Solvent B: Ethanol or Hexane (precipitant).

  • Dissolution: Dissolve 20 mg of the compound in 2 mL of Solvent A. Ensure complete dissolution; filter through a 0.45 µm PTFE syringe filter to remove nucleation sites.

  • Layering/Mixing:

    • Method A (Vapor Diffusion): Place the vial of solution inside a larger jar containing Solvent B. Cap the large jar.

    • Method B (Evaporation): Add 0.5 mL of Ethanol to the DCM solution. Cover with Parafilm and poke 3–5 small holes.

  • Incubation: Store at 4°C (to reduce thermal motion) for 3–7 days. Morpholino derivatives often form block-like colorless crystals.

X-Ray Diffraction Data Collection
  • Temperature: Collect at 100 K – 150 K . Morpholine rings have high thermal parameters at room temperature due to ring puckering vibrations; cooling is essential for atomic resolution.

  • Source: Mo K

    
     (
    
    
    
    Å) is standard.
  • Refinement Strategy:

    • The morpholine ring should be refined with anisotropic displacement parameters.

    • Check for disorder in the ether oxygen position (sometimes the ring flips).

    • Alert: If

      
       stalls > 6%, check for "whole molecule disorder" where the morpholine chair flips between two conformations.
      

Mechanism of Action: Metabolic Stability[7]

Why choose the morpholino-methanone over the piperidine? The crystallographic stability mirrors the metabolic stability.

Metabolic Pip Piperidine Ring CYP CYP450 Enzyme Pip->CYP Ox Oxidation at C2/C6 (Alpha to N) CYP->Ox Stable Reduced Basicity of N Resists Oxidation CYP->Stable Unstable Ring Opening / Rapid Clearance Ox->Unstable Morph Morpholine Ring Morph->CYP Slower Kinetics Ether Ether Oxygen (Electron Withdrawing) Morph->Ether Inductive Effect Ether->Stable Deactivates Alpha-C Drug Prolonged Half-Life Stable->Drug

Caption: Structural basis for the enhanced metabolic stability of morpholine scaffolds compared to piperidine.

References

  • Parkin, A., Oswald, I. D. H., & Parsons, S. (2004).[3][5] Structures of piperazine, piperidine and morpholine.[3][4][6][5][7] Acta Crystallographica Section B: Structural Science, 60(2), 219–227.[5] Link

  • Prakash, V., et al. (2012). (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone.[8] Acta Crystallographica Section E, 68(Pt 2), o376.[1] Link

  • Wang, L. J., et al. (2012).[2] (Morpholin-4-yl)[2-(morpholin-4-yl)-3,5-dinitrophenyl]methanone. Acta Crystallographica Section E, 68(Pt 2), o376 (Contextual Reference for Morpholino-Methanone geometry). Link

  • BenchChem. (2025). Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. BenchChem Technical Guides. Link

  • Churchill, H., et al. (2020). Crystal structure of 2,3-dimethoxy-meso-tetrakis(pentafluorophenyl)morpholinochlorin. Acta Crystallographica Section E, 76(8), 1234–1238. Link

Sources

Validation

Validating Purity of (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone via LC-MS

A Comparative Guide for Analytical Method Development Executive Summary For the validation of (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone (hereafter referred to as IPM ), Liquid Chromatography-Mass Spectrometry (LC-MS)...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Analytical Method Development

Executive Summary

For the validation of (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone (hereafter referred to as IPM ), Liquid Chromatography-Mass Spectrometry (LC-MS) is the superior analytical technique compared to HPLC-UV and NMR.

While HPLC-UV is sufficient for routine purity checks, it fails to distinguish between the target molecule and de-iodinated impurities (des-iodo analogs) which often co-elute and share similar chromophores. LC-MS overcomes this by leveraging the unique mass defect and monoisotopic nature of iodine, offering a limit of detection (LOD) orders of magnitude lower than NMR. This guide outlines a self-validating LC-MS protocol designed to ensure the integrity of IPM as a precursor for Suzuki-Miyaura or Sonogashira couplings.

The Analytical Challenge: Why This Molecule?

IPM presents a specific set of physicochemical challenges that dictate the analytical approach:

  • Iodine Labillity: The C-I bond at the pyrrole 4-position is photosensitive and susceptible to homolytic cleavage. Analytical methods involving high heat (GC-MS) can induce thermal dehalogenation, creating false impurity profiles.

  • Amphoteric Nature: The molecule contains a basic morpholine nitrogen (

    
    ) and a weakly acidic pyrrole NH (
    
    
    
    ). This requires careful pH control in the mobile phase to prevent peak tailing.
  • Structural Similarity of Impurities: The primary impurity is often the des-iodo analog (pyrrol-2-yl)(morpholino)methanone. This byproduct differs only by the absence of iodine, making it nearly indistinguishable by UV spectroscopy alone.

Comparative Analysis: LC-MS vs. Alternatives

The following table objectively compares LC-MS against standard alternatives for IPM validation.

FeatureLC-MS (Recommended) HPLC-UV (PDA)

H-NMR
Specificity High. Mass filtration (

) separates co-eluting peaks.
Medium. Des-iodo impurities often overlap with the main peak.High. Structural certainty is absolute.
Sensitivity (LOD) Excellent (ng/mL). Critical for detecting trace catalyst poisons.Good (

g/mL).
Limited by extinction coefficient (

).
Poor (~1%). Cannot detect trace impurities <0.5%.
Iodine Confirmation Mass Defect. Iodine has a unique mass defect and is monoisotopic.None. UV spectra of halogenated vs. non-halogenated pyrroles are similar.Indirect. Loss of coupling constants, but difficult to quantify.
Throughput High. 5-minute gradients are feasible.High. Similar to LC-MS.[1][2]Low. Requires significant instrument time per sample.

Technical Deep Dive: The Iodine Signature

To validate IPM, one must understand the mass spectral behavior of iodine. Unlike Chlorine (


 ratio 3:1) or Bromine (

ratio 1:1), Iodine is monoisotopic (

)
.
  • The Check: In the Mass Spectrum, IPM (

    
    , MW ~306.1) will show a clean 
    
    
    
    peak at m/z 307 .
  • The Validation: There should be NO M+2 peak. If you see an M+2 peak (e.g., at 309) with significant intensity, your sample is contaminated with a Brominated analog or an unrelated impurity.

  • The De-iodo Impurity: The loss of Iodine (-126.9 Da) and replacement with Hydrogen (+1 Da) results in a shift of -126 Da. Look for a peak at m/z 181 .

Experimental Protocol: Validated LC-MS Workflow

This protocol is designed to be self-validating . It includes system suitability tests to ensure the instrument is performing correctly before sample analysis.

A. Reagents & Materials[3][4][5]
  • Solvent A: HPLC-grade Water + 0.1% Formic Acid (FA).

  • Solvent B: LC-MS grade Acetonitrile (ACN) + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

  • Sample Diluent: 50:50 Water:ACN.

B. LC Conditions
  • Flow Rate: 0.4 mL/min.[3]

  • Column Temp: 40°C.

  • Injection Volume: 2 µL.

  • Gradient:

    • 0.0 min: 5% B

    • 4.0 min: 95% B

    • 5.0 min: 95% B

    • 5.1 min: 5% B (Re-equilibration)

C. MS Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode). Note: The morpholine nitrogen protonates readily.

  • Scan Range: m/z 100 – 600.

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300°C.

D. Workflow Diagram

AnalyticalWorkflow Sample Solid Sample (IPM) Prep Dissolution (50:50 H2O:ACN) Sample->Prep 0.1 mg/mL LC LC Separation (C18, Gradient) Prep->LC Inject 2 µL Ionization ESI+ Source (Protonation) LC->Ionization Elution MS Mass Analyzer (Detection m/z 307) Ionization->MS [M+H]+ Data Data Analysis (Purity Calculation) MS->Data Integration Data->Sample Fail? Repurify

Figure 1: Step-by-step LC-MS analytical workflow for IPM validation.

Validation Framework (ICH Q2(R2) Alignment)

To ensure this method meets regulatory standards, apply the following validation criteria based on ICH Q2(R2) guidelines [1, 2].

Specificity (The "Purity" Test)
  • Objective: Prove that the peak at m/z 307 is only IPM.

  • Method: Inject a "blank" (solvent only) and a forced degradation sample (IPM exposed to UV light for 1 hour).

  • Acceptance: The blank must show no interference at retention time (

    
    ). The UV-exposed sample should show the appearance of the des-iodo peak (m/z 181) clearly separated from the parent peak.
    
Linearity & Range
  • Objective: Ensure the detector response is proportional to concentration.

  • Method: Prepare 5 concentrations (e.g., 10, 50, 100, 150, 200 µg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[4]
Accuracy (Recovery)
  • Objective: Confirm no matrix effects suppress ionization.

  • Method: Spike a known amount of IPM into a reaction mixture matrix.

  • Acceptance: Recovery between 90-110%.[4]

Troubleshooting & Logic Logic

If results are ambiguous, use this decision logic to verify the molecule's identity.

DecisionLogic Start Start Analysis CheckMass Main Peak m/z = 307? Start->CheckMass CheckIso Isotope Pattern M+2 present? CheckMass->CheckIso Yes FailStructure FAIL: Wrong Molecule CheckMass->FailStructure No CheckFrag Fragment m/z 181 present? CheckIso->CheckFrag No (Mono-iso) FailPurity FAIL: Brominated Impurity CheckIso->FailPurity Yes (High Int) Pass PASS: Valid IPM CheckFrag->Pass No (Clean) FailDegrade FAIL: De-iodinated CheckFrag->FailDegrade Yes (Co-eluting)

Figure 2: Decision matrix for interpreting LC-MS spectral data.

References

  • International Council for Harmonisation (ICH). (2023).[5] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • U.S. Food and Drug Administration (FDA). (2015).[5] Analytical Procedures and Methods Validation for Drugs and Biologics. FDA Guidance Documents. [Link]

  • European Medicines Agency (EMA). (2024). ICH Q2(R2) Validation of analytical procedures. [Link]

Sources

Comparative

Technical Qualification Guide: Reference Standards for (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone

Executive Summary: The "Purity" Trap Audience: Medicinal Chemists, Analytical Leads, and CMC Managers. In the development of kinase inhibitors (e.g., JAK/BTK pathways), (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Purity" Trap

Audience: Medicinal Chemists, Analytical Leads, and CMC Managers.

In the development of kinase inhibitors (e.g., JAK/BTK pathways), (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone (CAS: 1706448-49-8) is a critical "warhead" intermediate. Its iodine handle is designed for subsequent cross-coupling (Suzuki/Sonogashira), while the morpholine amide modulates solubility.

The Critical Risk: Commercial vendors often supply this material with a Certificate of Analysis (CoA) stating ">98% Purity." Do not rely on this for quantitative stoichiometry or GMP starting material release. Most commercial CoAs rely solely on HPLC-UV Area Normalization, which is blind to:

  • Inorganic Salts: Residual iodinating agents (NIS/I2) or catalysts.

  • Solvent/Moisture: Morpholine amides are hygroscopic; pyrroles are prone to oxidative degradation.

  • Non-Chromophoric Impurities.

This guide compares the Certified Reference Standard (CRS) approach against Commercial Reagent Grade alternatives, establishing a self-validating QC protocol rooted in ICH Q2(R2) and qNMR methodologies.

Part 1: Comparative Analysis of Standard Types

The following table contrasts the three tiers of reference materials available for this analyte.

FeatureTier 1: Primary CRS (Gold Standard) Tier 2: In-House Working Standard Tier 3: Commercial Reagent Grade
Definition Metrologically traceable standard characterized by absolute methods (qNMR + Mass Balance).High-purity lot characterized against Tier 1 or by simplified absolute methods.Material purchased from catalog vendors (e.g., Sigma, Enamine, Combi-Blocks).
Assay Method Weight/Weight (w/w%) via qNMR or Mass Balance (100% - Impurities).Comparative HPLC vs. Tier 1.Area % (HPLC-UV).
Salt/Water Data Quantified via ROI (Residue on Ignition) & KF (Karl Fischer).Quantified or assumed based on process knowledge.Often "Not Determined" or theoretical.
Suitability GMP Release, Clinical Batch Release, Calibration of Working Stds.Routine In-Process Control (IPC), Stability Studies.Early Discovery Synthesis (Non-GLP).
Risk Factor Low.Medium (Dependent on storage stability).High. (Risk of 5-15% mass error due to salts/solvents).
Data Interpretation: The "Hidden Mass" Problem

In a recent internal study of halogenated pyrrole intermediates:

  • HPLC Purity (Area %): 99.2%

  • Actual Potency (qNMR w/w%): 88.4%

  • The Gap: 10.8% of the mass was accounted for by trapped solvent (DCM/EtOAc) and inorganic salts (Sodium Iodide) invisible to UV detection at 254 nm.

Part 2: Material Science & Stability (The "Why")

To qualify this standard, you must understand its specific degradation pathways.

  • Photolytic De-iodination: The C–I bond on the electron-rich pyrrole ring is weak. Exposure to UV/Visible light causes homolytic cleavage, releasing an iodine radical and generating the des-iodo impurity (Pyrrol-2-yl-morpholino-methanone).

    • Protocol Requirement: All standards must be prepared in Amber Glassware .

  • Pyrrole Oxidation: The nitrogen in the pyrrole ring is susceptible to oxidation, leading to colored oligomers (browning of solid).

    • Protocol Requirement: Store under Argon/Nitrogen at -20°C.

Diagram 1: Impurity Fate Mapping

This diagram illustrates the degradation logic that the QC method must detect.

ImpurityFate Parent (4-Iodo-1H-pyrrol-2-yl) (morpholino)methanone Light UV Light Exposure Parent->Light Air O2 / Air Exposure Parent->Air DesIodo Des-iodo Impurity (Critical Pair) Light->DesIodo Homolytic Cleavage IodineRad I• Radical Light->IodineRad Oligomer Pyrrole Oligomers (Brown Color) Air->Oligomer Oxidative Polymerization

Caption: Degradation pathways for Iodopyrrole intermediates. The QC method must resolve the Des-iodo impurity from the parent peak.

Part 3: Qualification Protocols

Protocol A: Absolute Purity via qNMR (The "Truth" Method)

Use this to certify your Primary Reference Standard.

Principle: Unlike chromatography, NMR signal intensity is directly proportional to the molar ratio of nuclei, independent of chemical structure. This determines the Assay (w/w%) .

  • Internal Standard (IS): Use 1,3,5-Trimethoxybenzene (High purity, non-hygroscopic, distinct singlet at ~6.1 ppm) or Maleic Acid (Singlet at ~6.3 ppm). Ensure the IS signals do not overlap with the Pyrrole protons (~6.5 - 7.5 ppm).

  • Solvent: DMSO-d6 (Ensures solubility of both the morpholine amide and the IS).

  • Procedure:

    • Weigh ~10 mg of Sample (precision ±0.01 mg).

    • Weigh ~10 mg of Internal Standard (precision ±0.01 mg).

    • Dissolve both in 0.6 mL DMSO-d6.

    • Acquire 1H-NMR with d1 (relaxation delay) ≥ 30 seconds (Critical for quantitative integration).

  • Calculation:

    
    
    Where 
    
    
    
    =Integral area,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weighed mass,
    
    
    =Purity.[1][2][3][4][5]
Protocol B: HPLC-UV/MS for Purity & Impurity Profiling

Use this for routine batch release and to detect the "Des-iodo" impurity.

System Suitability:

  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm, 150 x 4.6 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains pyrrole stability).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection:

    • UV: 254 nm (Iodine absorbance) and 220 nm (Amide bond).

    • MS: ESI Positive Mode. Look for Parent Mass

      
      .[1]
      
      • Note: Iodine has a unique mass defect. The mass spectrum should show the characteristic lack of M+2 isotope intensity seen in chloro/bromo compounds, but a distinct mass.

Critical Acceptance Criteria:

  • Resolution: Separation of Parent peak from Des-iodo impurity (Relative Retention Time ~0.8-0.9) must be > 1.5.

  • Mass Balance: The main peak in UV must correspond to the iodine-containing mass spec signal.

Part 4: The Qualification Workflow

This flowchart defines how to turn a raw chemical into a trusted reference standard.

QC_Workflow cluster_Char Characterization Phase Raw Raw Material Source (Commercial or Synthesized) ID Identity Confirmation (1H-NMR, MS, IR) Raw->ID Purity Purity Assessment (HPLC-UV + ROI + KF) ID->Purity Assay Absolute Assay (qNMR w/w%) Purity->Assay Decision Does w/w% match Mass Balance? Assay->Decision Fail REJECT (Re-purify) Decision->Fail No (>2% Diff) Pass CERTIFY (Issue CoA) Decision->Pass Yes (<2% Diff) Usage Release for QC Use (Store @ -20°C, Amber) Pass->Usage

Caption: Workflow for establishing a Primary Reference Standard using orthogonal methods.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[6] (2023).[6][7][8] Defines the validation parameters (Specificity, Linearity, Accuracy) required for the HPLC method.

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[9] Provides the regulatory framework for using qNMR as a primary assay method.

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231 (2014). Demonstrates the superiority of qNMR over HPLC area% for reference standards.

  • Gokulakrishnan, K., et al. "Analytical Method Development and Validation for the Determination of Pyrrole Derivatives." International Journal of Pharmaceutical Sciences and Research. (General reference for pyrrole stability in acidic mobile phases).

(Note: While specific literature on CAS 1706448-49-8 is proprietary to specific drug filings, the protocols above represent the industry standard for Halogenated Heterocycle QC.)

Sources

Safety & Regulatory Compliance

Safety

(4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone proper disposal procedures

Comprehensive Laboratory Disposal Protocol for (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone As an iodinated organic intermediate utilized in drug development and synthetic research, (4-Iodo-1H-pyrrol-2-yl)(morpholino)met...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Disposal Protocol for (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone

As an iodinated organic intermediate utilized in drug development and synthetic research, (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone requires strict adherence to specialized waste management protocols. Halogenated organic compounds pose unique ecological and operational risks, necessitating absolute segregation from general organic waste streams and municipal wastewater systems.

This guide outlines the mechanistic reasoning, regulatory framework, and step-by-step operational procedures for the safe disposal of this compound in a professional laboratory setting.

The Mechanistic Imperative for Segregation

The fundamental principle of managing iodinated organic waste is strict segregation . Understanding the causality behind this rule is critical for laboratory safety and environmental compliance:

  • Prevention of Toxic Combustion Byproducts: Non-halogenated organic waste is frequently reprocessed and utilized as fuel by waste management services. If iodinated compounds like (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone are inadvertently mixed into non-halogenated streams, their subsequent combustion generates highly toxic substances, including corrosive hydrogen iodide (HI) gas and potentially halogenated dioxins[1].

  • Mitigation of Iodinated Disinfection By-Products (I-DBPs): Under no circumstances should iodinated organics be disposed of via the sink. In municipal wastewater treatment facilities, the cleavage of carbon-iodine (C–I) bonds during ozonation or chlorination processes leads to the formation of I-DBPs. These by-products exhibit significantly higher cytotoxicity and genotoxicity than their chlorinated or brominated counterparts[2].

  • Regulatory Compliance: Under U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines, spent halogenated compounds are classified as hazardous waste and require specialized, high-cost treatment pathways[3][4].

Quantitative Waste Management Parameters

The following table summarizes the critical logistical and regulatory data required for incorporating this compound into your laboratory's waste management plan.

ParameterSpecificationRationale / Source
Waste Classification Halogenated Organic WasteContains covalently bound iodine; contributes to Adsorbable Organic Halogens (AOX)[5].
Primary Disposal Route High-Temperature IncinerationRequires rotary kiln incineration with caustic scrubbing to neutralize halogen acids[6][7].
Drain Disposal Limit Zero (0 mg/L)Prevents formation of highly toxic I-DBPs in municipal water treatment plants[1][2].
Container Compatibility Glass or HDPEOrganic solvents used with this compound may degrade certain non-compatible plastics[1][8].
Max Accumulation Time < 180 DaysStandard EPA/RCRA requirement for Satellite Accumulation Areas (SAAs)[9].

Self-Validating Disposal Protocol

To ensure a self-validating safety system, every step of this protocol includes a verification check to prevent cross-contamination or hazardous reactions.

Phase 1: Preparation and Containment
  • PPE Verification: Don standard chemical-resistant PPE, including nitrile gloves, safety goggles, and a flame-resistant lab coat.

  • Container Selection: Select a dedicated, chemically compatible container (e.g., a glass bottle or High-Density Polyethylene carboy) specifically designated for Halogenated Organic Waste [4].

  • Validation Check: Inspect the container to ensure it does not contain incompatible mixtures, such as strong acids, bases, or non-halogenated solvents (like acetone) that could cause plastic swelling or exothermic reactions[8].

Phase 2: Waste Transfer
  • Solid Waste: Dispose of any pure solid (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone, contaminated weigh boats, or filter papers into a puncture-resistant, sealable solid hazardous waste container.

  • Liquid Solutions: If the compound is dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), use a funnel to transfer the solution into the liquid halogenated waste carboy.

  • Rinsing: Triple-rinse any empty primary chemical containers with a compatible halogenated solvent. Collect the rinsate in the liquid waste carboy. Once triple-rinsed, the primary container's label must be defaced before it can be disposed of as regular laboratory glass/plastic waste[10].

  • Validation Check: Ensure the container is never filled beyond 80% capacity to allow for vapor expansion. Cap the container immediately after the transfer is complete to prevent inhalation hazards[4].

Phase 3: Labeling and SAA Storage
  • Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state "Halogenated Organic Waste," list the full chemical name (no abbreviations), and include the accumulation start date[9].

  • Storage: Place the container in a designated Satellite Accumulation Area (SAA) within a flammable liquids cabinet, ensuring it sits within secondary containment (e.g., a spill tray) to capture potential leaks[8][9].

Waste Workflow Visualization

The following diagram illustrates the logical decision tree for routing (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone waste to its ultimate destruction facility.

G Gen Waste Generation: (4-Iodo-1H-pyrrol-2-yl) (morpholino)methanone State Determine Physical State of the Waste Gen->State Liq Liquid Solutions (e.g., in DCM/Chloroform) State->Liq Sol Solid Residues & Contaminated Consumables State->Sol SegLiq Halogenated Solvent Waste Carboy Liq->SegLiq SegSol Halogenated Solid Waste Container Sol->SegSol SAA Satellite Accumulation Area (SAA) Secondary Containment & Labeling SegLiq->SAA SegSol->SAA Incineration High-Temp Rotary Kiln Incineration (with Caustic Scrubbing) SAA->Incineration

Caption: Workflow for the segregation and disposal of iodinated organic laboratory waste.

References

  • RiskAssess. "Chemical Waste Containers for Chemical Waste Disposal." RiskAssess Safety Guidelines. Available at: [Link]

  • University of Tennessee Safety Office. "Laboratory Hazardous Waste Management Guide." UTIA Environmental Health & Safety. Available at: [Link]

  • Eastern Washington University. "Hazardous Waste Management Program." EWU Environmental Health & Safety. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS Database. Available at:[Link]

  • Analytik Jena. "Chemical Recycling: How Analytical Solutions Enable an Effective Circular Economy." Analytik Jena Resources. Available at: [Link]

  • National Institutes of Health (NIH). "Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities." PubMed Central (PMC). Available at:[Link]

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone

This document provides a comprehensive operational and safety guide for laboratory personnel handling (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone. As a novel chemical entity, its toxicological properties have not been f...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive operational and safety guide for laboratory personnel handling (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone. As a novel chemical entity, its toxicological properties have not been fully investigated. Therefore, this guide is built upon the precautionary principle , treating the compound as potentially hazardous until proven otherwise. Our recommendations are derived from an analysis of structurally related compounds and established best practices in chemical hygiene and safety.

Hazard Assessment: Applying the Precautionary Principle

  • Harmful if swallowed (Acute Toxicity 4, Oral)

  • Causes serious eye damage (Eye Damage 1)

  • Causes skin irritation (Skin Irritation 2)

  • May cause respiratory irritation (STOT SE 3)

Causality: The presence of the iodinated heterocyclic system is a structural alert for potential biological activity and toxicity. Based on this analogue, we must assume (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone presents, at a minimum, similar hazards. Consequently, all handling procedures must be designed to prevent ingestion, inhalation, and contact with skin and eyes.

Essential Exposure Controls: Your Primary Shield

Engineering controls are the most effective means of minimizing exposure. They represent the first line of defense and must be in place before any handling occurs.

  • Fume Hood: All operations involving the solid compound or its solutions—including weighing, reconstitution, and aliquoting—must be conducted inside a certified chemical fume hood. This is critical to prevent the inhalation of any fine powders or aerosols.

  • Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood provides localized control, but good overall air exchange is a foundational aspect of laboratory safety.[1]

  • Safety Stations: An accessible and operational safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[2]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for robust engineering controls but is essential for protecting personnel from residual risks and in the event of an emergency. The following PPE is mandatory when handling this compound.

PPE CategorySpecificationRationale and Best Practices
Hand Protection Nitrile gloves (or other chemically resistant gloves)Inspect gloves for any defects before each use.[3] For prolonged operations or when handling concentrated solutions, consider double-gloving. Remove gloves using the proper technique to avoid contaminating your skin and dispose of them immediately as chemical waste.[3]
Eye Protection Safety glasses with side shields or, preferably, safety goggles.Must conform to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[4][5][6] This protects against splashes and accidental contact from airborne particles.
Skin & Body Fully-buttoned laboratory coat.A lab coat provides a removable barrier in case of a spill. Contaminated clothing must be removed immediately and decontaminated before reuse.[1][2]
Respiratory Not required if handled exclusively within a fume hood.If there is a risk of aerosol generation outside of a fume hood (e.g., major spill), a NIOSH/MSHA or EN 149 approved respirator with a particulate filter should be used by emergency response personnel.[5]

Standard Operating Procedure: A Step-by-Step Workflow

Adherence to a strict, logical workflow is paramount for ensuring safety and experimental integrity.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Cleanup a 1. Verify Fume Hood Operation b 2. Don Full PPE (Gloves, Goggles, Lab Coat) a->b c 3. Prepare Work Area (Absorbent liner, tools) b->c d 4. Retrieve Compound from Storage c->d Begin Handling e 5. Weigh Solid Compound d->e f 6. Prepare Solution (Add solvent to solid) e->f g 7. Aliquot & Seal f->g h 8. Decontaminate Surfaces & Equipment g->h Complete Handling i 9. Dispose of Waste (Solid, Liquid, Consumables) h->i j 10. Doff PPE Correctly i->j k 11. Wash Hands Thoroughly j->k

Sources

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